molecular formula C25H32F2O5 B10855656 9-keto Tafluprost

9-keto Tafluprost

Katalognummer: B10855656
Molekulargewicht: 450.5 g/mol
InChI-Schlüssel: XNCSWEVHNBTYPP-QBSXWLLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-keto Tafluprost is a chemical derivative of Tafluprost, a potent prostaglandin F2α (PGF2α) analog used extensively in ophthalmic research . As a research compound, it is of significant interest for studying the structure-activity relationships of prostaglandin analogs, particularly regarding the importance of the ketone group at the 9-position on the five-membered ring of the prostaglandin skeleton . Like its parent compound, this compound is presumed to be a prodrug, which requires enzymatic hydrolysis to its biologically active free acid form to exert its effects . The primary research applications for this compound are in the field of ocular pharmacology, specifically for investigating mechanisms of intraocular pressure (IOP) regulation . Prostaglandin analogs such as Tafluprost are known to function as selective FP receptor agonists, which research indicates lower IOP primarily by enhancing the uveoscleral outflow of aqueous humor . This process is believed to involve the upregulation of matrix metalloproteinases, which remodel the extracellular matrix in the ciliary body, thereby reducing resistance to fluid drainage . Studies on related compounds suggest that this compound may provide insights into receptor binding affinity and the metabolic pathways of prostaglandin analogs, as modifications like the introduction of ketone groups can alter the compound's stability and susceptibility to enzymatic degradation . This product is offered for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C25H32F2O5

Molekulargewicht

450.5 g/mol

IUPAC-Name

propan-2-yl (Z)-7-[(1R,2R,3R)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoate

InChI

InChI=1S/C25H32F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-21,23,29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,23-/m1/s1

InChI-Schlüssel

XNCSWEVHNBTYPP-QBSXWLLBSA-N

Isomerische SMILES

CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/C(COC2=CC=CC=C2)(F)F

Kanonische SMILES

CC(C)OC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)(F)F

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 9-keto Tafluprost: Structure, Properties, and Relation to the Prostaglandin Analogue Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 9-keto Tafluprost, a derivative of the potent prostaglandin (B15479496) F2α analogue, Tafluprost. While extensive pharmacological data is available for Tafluprost and its active metabolite, Tafluprost acid, information regarding the specific biological activity of this compound is not prevalent in publicly accessible scientific literature. Therefore, this document will focus on the chemical structure and properties of this compound and provide a comprehensive analysis of Tafluprost and Tafluprost acid as a primary frame of reference.

Chemical Structure and Properties of this compound

This compound is structurally differentiated from Tafluprost by the presence of a ketone group at the C9 position of the cyclopentane (B165970) ring, in place of a hydroxyl group.

Table 1: Chemical Identity of this compound

PropertyValue
IUPAC Name 7-[(1R,2R,3R)-2-[(1E)-3,3-difluoro-4-phenoxy-1-buten-1-yl]-3-hydroxy-5-oxocyclopentyl]-5-heptenoic acid, 1-methylethyl ester[1]
Molecular Formula C25H32F2O5[1]
Molecular Weight 450.5 g/mol [1]
CAS Number 261179-75-3[1]
SMILES O=C1--INVALID-LINK----INVALID-LINK----INVALID-LINK--C1[1]
InChI Key XNCSWEVHNBTYPP-QBSXWLLBSA-N

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical Form Solution in methyl acetate
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml
Storage -20°C
Stability ≥ 2 years

The Parent Compound: Tafluprost and its Active Metabolite

Tafluprost is a fluorinated prostaglandin F2α analogue used in the management of glaucoma and ocular hypertension. It functions as a prodrug, which, after topical administration to the eye, is hydrolyzed by corneal esterases to its biologically active metabolite, Tafluprost acid. This conversion is crucial for its therapeutic effect.

Mechanism of Action

The active metabolite, Tafluprost acid, is a potent and highly selective agonist for the prostaglandin F (FP) receptor. The activation of FP receptors in the ciliary muscle is believed to increase the uveoscleral outflow of aqueous humor, which is the primary mechanism for reducing intraocular pressure (IOP).

Signaling Pathway of Tafluprost Acid

Upon binding of Tafluprost acid to the FP receptor, a G-protein coupled receptor, a downstream signaling cascade is initiated. This involves the activation of the Gαq protein, leading to the stimulation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The increase in these second messengers leads to a rise in intracellular calcium concentrations, which is thought to mediate the changes in the extracellular matrix of the ciliary muscle, facilitating increased aqueous humor outflow.

FP_Receptor_Signaling Tafluprost_acid Tafluprost Acid FP_receptor FP Receptor (GPCR) Tafluprost_acid->FP_receptor binds G_protein Gαq/βγ FP_receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release DAG->Ca_release Outflow ↑ Uveoscleral Outflow Ca_release->Outflow leads to IOP ↓ Intraocular Pressure Outflow->IOP

FP Receptor Signaling Cascade for Tafluprost Acid.
Pharmacological Properties of Tafluprost Acid

Tafluprost acid exhibits a high binding affinity for the FP receptor, which is significantly greater than that of other prostaglandin analogues like latanoprost (B1674536) acid. This high affinity and selectivity contribute to its potent IOP-lowering effect.

Table 3: Comparative Binding Affinity for the FP Receptor

CompoundReceptorBinding Affinity (Ki)
Tafluprost Acid Prostaglandin FP0.4 nM
Latanoprost Acid Prostaglandin FP4.7 nM

Experimental Protocols

Detailed experimental methodologies are essential for the characterization of prostaglandin analogues. While specific protocols for this compound are not available, the following sections describe standard procedures for the synthesis and evaluation of compounds like Tafluprost.

Synthesis of Tafluprost

The synthesis of Tafluprost is a multi-step process that often involves the use of key intermediates and various chemical reactions. One common approach involves a convergent synthesis strategy. A detailed synthetic route has been described involving the Julia-Lythgoe olefination of a prostaglandin phenylsulfone intermediate with an aldehyde ω-chain synthon. Subsequent reactions include deoxydifluorination, hydrolysis of protecting groups, and final esterification to yield Tafluprost.

In Vitro Evaluation of FP Receptor Binding

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for a specific receptor.

Principle: This assay measures the ability of an unlabeled test compound (e.g., Tafluprost acid) to compete with a radiolabeled ligand for binding to the target receptor (e.g., human FP receptor). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Brief Methodology:

  • Receptor Preparation: Membranes from cells expressing the human FP receptor are prepared.

  • Assay Setup: The receptor membranes are incubated with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) and varying concentrations of the unlabeled competitor (Tafluprost acid).

  • Incubation and Separation: The mixture is incubated to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filter is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Chemical Synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay Receptor Binding Assay (Determine Ki) characterization->binding_assay functional_assay Functional Assay (e.g., Ca²⁺ mobilization) (Determine EC50) binding_assay->functional_assay animal_model Animal Model of Ocular Hypertension functional_assay->animal_model iop_measurement IOP Measurement animal_model->iop_measurement

References

Synthesis of 9-keto Tafluprost: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 9-keto Tafluprost, a ketone derivative of the prostaglandin (B15479496) F2α analog Tafluprost. The synthesis of this compound is of interest for structure-activity relationship studies and the development of novel therapeutic agents. This document details the strategic application of protecting groups, a key oxidation step, and subsequent deprotection to achieve the target molecule. Experimental protocols, quantitative data from analogous syntheses, and workflow diagrams are presented to facilitate further research and development.

Introduction

The proposed synthetic strategy hinges on a three-stage process:

  • Selective Protection: The selective protection of the C11 and C15 hydroxyl groups of a Tafluprost intermediate is crucial to prevent their oxidation in the subsequent step.

  • Oxidation: The targeted oxidation of the unprotected C9 hydroxyl group to a ketone functionality.

  • Deprotection: The removal of the protecting groups to yield the final this compound.

Proposed Synthetic Pathway

The synthesis of this compound is envisioned to start from a Tafluprost precursor, which can be synthesized from the well-known Corey lactone. The core of the synthetic challenge lies in the selective oxidation of the C9 secondary alcohol in the presence of two other secondary alcohols at C11 and C15.

Protecting Group Strategy

To achieve selective oxidation of the C9 hydroxyl group, the C11 and C15 hydroxyls must be protected. Silyl ethers are a common choice for protecting hydroxyl groups in prostaglandin synthesis due to their ease of installation, stability under various reaction conditions, and mild removal. tert-Butyldimethylsilyl (TBDMS) ethers are particularly well-suited for this purpose. The relative reactivity of the hydroxyl groups in prostaglandin F2α analogs generally allows for selective protection. The C11 hydroxyl group is often the most sterically accessible and therefore most reactive, which can be leveraged for selective protection strategies.

Experimental Protocol: Selective Silylation of C11 and C15 Hydroxyls (Analogous Procedure)

This protocol is based on general procedures for the silylation of alcohols in prostaglandin synthesis.

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the Tafluprost precursor (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Addition of Reagents: Add imidazole (B134444) (2.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Silylation: Slowly add a solution of tert-Butyldimethylsilyl chloride (TBDMS-Cl, 2.2 eq) in anhydrous CH₂Cl₂ to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, the di-TBDMS protected Tafluprost precursor, can be purified by flash column chromatography on silica (B1680970) gel.

Oxidation of the C9 Hydroxyl Group

With the C11 and C15 hydroxyls protected, the C9 hydroxyl is available for oxidation. The Dess-Martin periodinane (DMP) oxidation is a mild and highly selective method for converting primary and secondary alcohols to aldehydes and ketones, respectively. It is well-tolerated by a wide range of functional groups, making it ideal for complex molecules like prostaglandin analogs.

Experimental Protocol: Dess-Martin Oxidation of the C9 Hydroxyl (Analogous Procedure)

This protocol is based on general procedures for Dess-Martin oxidation.

  • Preparation: Dissolve the di-TBDMS protected Tafluprost precursor (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a dry round-bottom flask under an inert atmosphere.

  • Addition of Oxidant: Add Dess-Martin periodinane (1.5 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (B1220275) (Na₂S₂O₃) solutions. Stir vigorously until the layers are clear.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude 9-keto-11,15-bis(TBDMS)-Tafluprost can be purified by flash column chromatography.

Deprotection of Silyl Ethers

The final step in the synthesis is the removal of the TBDMS protecting groups from the C11 and C15 hydroxyls to yield this compound. This can be achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions.

Experimental Protocol: Deprotection of TBDMS Ethers (Analogous Procedure)

This protocol outlines a general procedure for the cleavage of TBDMS ethers.

  • Preparation: Dissolve the purified 9-keto-11,15-bis(TBDMS)-Tafluprost (1.0 eq) in tetrahydrofuran (B95107) (THF) in a plastic vial.

  • Addition of Deprotecting Agent: Add a 1.0 M solution of TBAF in THF (2.5 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The deprotection is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the final product, this compound.

Data Presentation

While specific quantitative data for the synthesis of this compound is not available in the public domain, the following table provides key information for structurally related 9-keto prostaglandin analogs, which can serve as a benchmark for expected outcomes.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
9-keto Travoprost1219032-18-4C₂₆H₃₃F₃O₆498.53
9-keto LatanoprostNot availableC₂₆H₃₈O₅430.58

Mandatory Visualizations

To further elucidate the proposed synthetic strategy, the following diagrams have been generated.

Synthesis_Workflow Tafluprost_Precursor Tafluprost Precursor (C9, C11, C15-triol) Protected_Intermediate 11,15-bis(TBDMS)-Tafluprost Precursor Tafluprost_Precursor->Protected_Intermediate  Selective Protection  (TBDMS-Cl, Imidazole) Keto_Intermediate 9-keto-11,15-bis(TBDMS)-Tafluprost Protected_Intermediate->Keto_Intermediate  Oxidation  (Dess-Martin Periodinane) Final_Product This compound Keto_Intermediate->Final_Product  Deprotection  (TBAF)

Caption: Proposed synthetic workflow for this compound.

Logical_Relationship cluster_synthesis Synthesis of this compound Start Tafluprost Precursor Protection Selective Protection of C11 & C15 Hydroxyls Start->Protection Oxidation Oxidation of C9 Hydroxyl Protection->Oxidation Deprotection Deprotection of C11 & C15 Hydroxyls Oxidation->Deprotection End This compound Deprotection->End

Caption: Logical flow of the key stages in the synthesis of this compound.

Conclusion

The synthesis of this compound represents a feasible endeavor for researchers in medicinal chemistry and drug development. The proposed pathway, leveraging well-established protecting group strategies and selective oxidation reactions, provides a robust framework for its preparation. The successful synthesis and subsequent biological evaluation of this compound could provide valuable insights into the structure-activity relationships of prostaglandin F2α analogs and potentially lead to the discovery of new therapeutic agents with improved profiles. Further experimental work is required to optimize the reaction conditions and fully characterize the final compound and its intermediates.

An In-depth Technical Guide on the Mechanism of Action of Tafluprost Acid on Prostanoid FP Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tafluprost (B1681877) is a fluorinated synthetic analog of prostaglandin (B15479496) F2α (PGF2α) used clinically to reduce intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2][3][4] It functions as an isopropyl ester prodrug, which, upon topical administration to the eye, is rapidly hydrolyzed by corneal esterases into its biologically active metabolite, tafluprost acid (AFP-172).[5] This technical guide elucidates the molecular mechanism by which tafluprost acid exerts its therapeutic effect, focusing on its high-affinity interaction with the prostanoid F (FP) receptor. We will detail the binding kinetics, downstream signaling pathways, and the experimental methodologies used to characterize this interaction.

The primary mechanism of action involves tafluprost acid acting as a potent and selective agonist at the FP receptor, a G-protein coupled receptor (GPCR). This activation is believed to increase the uveoscleral outflow of aqueous humor, the primary route for IOP reduction by prostaglandin analogs.

Binding Affinity and Selectivity of Tafluprost Acid

The therapeutic efficacy of tafluprost is fundamentally linked to the high binding affinity and selectivity of its active form, tafluprost acid, for the FP receptor. Quantitative analysis from competitive radioligand binding assays has demonstrated that tafluprost acid binds to the FP receptor with significantly higher affinity than other clinically used prostaglandin analogs, such as latanoprost (B1674536) acid.

Data Presentation: Comparative Binding Affinities

The following table summarizes the quantitative binding data for tafluprost acid and a common comparator, latanoprost acid, at the human prostanoid FP receptor. The inhibition constant (Ki) and the half-maximal effective concentration (EC50) are key parameters; a lower value indicates higher affinity and potency, respectively.

CompoundReceptorBinding Affinity (Ki)Functional Potency (EC50)Reference
Tafluprost Acid Prostanoid FP0.4 nM0.5 nM
Latanoprost Acid Prostanoid FP4.7 nMNot specified in results

As the data indicates, tafluprost acid exhibits an affinity for the FP receptor that is approximately 12 times higher than that of latanoprost acid. Furthermore, tafluprost acid demonstrates high selectivity, with minimal to no significant binding to other prostanoid (EP1, EP2, EP3, EP4, DP, TP) or non-prostanoid receptors, which contributes to its favorable safety profile by minimizing off-target effects.

Molecular Mechanism and Signaling Pathway

Upon binding, tafluprost acid activates the FP receptor, initiating a cascade of intracellular events. The FP receptor is primarily coupled to the Gq class of heterotrimeric G proteins.

The Gαq Signaling Cascade:

  • Agonist Binding: Tafluprost acid binds to the orthosteric site of the FP receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gq protein, leading to its activation.

  • Effector Activation: The activated Gαq subunit dissociates and stimulates the membrane-bound enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • Cellular Response: The resulting increase in cytosolic Ca2+ concentration, along with the action of DAG, activates various downstream effectors, such as protein kinase C (PKC). In the context of the eye's ciliary muscle and uveoscleral pathway, these signaling events lead to the remodeling of the extracellular matrix and relaxation of the ciliary muscle, which is thought to increase the permeability of tissues and enhance the outflow of aqueous humor.

Some evidence also suggests a potential secondary mechanism where FP receptor activation leads to the production of other prostaglandins, which may then act on EP3 receptors, contributing to the overall IOP-lowering effect.

Mandatory Visualization: FP Receptor Signaling Pathway

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum FP_Receptor FP Receptor (GPCR) G_Protein Gq Protein (α, β, γ subunits) FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER_IP3R IP3 Receptor IP3->ER_IP3R Binds to Cell_Response Cellular Responses (e.g., ECM Remodeling, Ciliary Muscle Relaxation) DAG->Cell_Response Contributes to Ca_Release Ca²⁺ Release Ca_Release->Cell_Response Leads to Uveoscleral_Outflow ↑ Uveoscleral Outflow Cell_Response->Uveoscleral_Outflow ER_IP3R->Ca_Release Triggers Tafluprost_Acid Tafluprost Acid (Agonist) Tafluprost_Acid->FP_Receptor Binds Experimental_Workflow start Start prep Prepare Receptor Membranes and Reagents start->prep incubation Incubate Membranes with: - Radioligand ([L]) - Competitor (Tafluprost Acid) prep->incubation separation Separate Bound/Free Ligand (Rapid Filtration) incubation->separation quantify Quantify Radioactivity (Scintillation Counting) separation->quantify analysis Data Analysis quantify->analysis plot Plot % Specific Binding vs. [Competitor] analysis->plot ic50 Determine IC50 (Non-linear Regression) plot->ic50 ki Calculate Ki (Cheng-Prusoff Equation) ic50->ki end End ki->end

References

The Genesis of 9-Keto Prostaglandin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923) (PGs) are a class of lipid autacoids derived from arachidonic acid that mediate a wide array of physiological and pathological processes. Within this extensive family, 9-keto prostaglandin (B15479496) analogs represent a significant area of research, primarily originating from the enzymatic conversion of Prostaglandin E2 (PGE2) to Prostaglandin F2α (PGF2α). This conversion is a critical biological process, and the resulting structures, along with synthetically derived analogs, have been instrumental in elucidating receptor function and developing novel therapeutics. This technical guide provides an in-depth exploration of the discovery, origin, and core experimental methodologies associated with 9-keto prostaglandin analogs.

Discovery and Origin

The journey to understanding 9-keto prostaglandin analogs begins with the foundational discovery of prostaglandins themselves. In the 1930s, Swedish physiologist Ulf von Euler first identified a substance in human seminal fluid that could stimulate smooth muscle contraction, which he named "prostaglandin".[1] It was later determined that prostaglandins are a large family of compounds with diverse biological activities.

The specific origin of endogenous 9-keto prostaglandins is rooted in the enzymatic activity of Prostaglandin E2 9-ketoreductase (PGE2-9-KR) , also known as Carbonyl Reductase 1 (CBR1).[2][3] This enzyme catalyzes the NADPH-dependent reduction of the C-9 keto group of PGE2 to a hydroxyl group, thereby converting it to PGF2α.[2][4] This discovery was pivotal as it established a direct biosynthetic link between two major prostaglandin families and highlighted a mechanism for modulating their local concentrations and biological effects.

The enzyme PGE2-9-KR has been identified and characterized in a variety of tissues, including the brain, kidney, and uterine decidua vera, indicating its widespread physiological importance. The realization that this enzymatic conversion occurs in vivo spurred interest in the biological activities of the resulting 9-hydroxy compounds and the development of synthetic analogs with modified properties.

Quantitative Data on 9-Keto Prostaglandin Analogs and Related Compounds

The biological effects of 9-keto prostaglandin analogs are mediated by their interaction with specific prostanoid receptors (e.g., EP and FP receptors). The following tables summarize key quantitative data related to the enzymatic conversion of PGE2 and the receptor binding and functional activity of relevant prostaglandins.

Table 1: Properties of Human Brain Prostaglandin E2 9-Ketoreductase

ParameterValue
Molecular Weight34,000 Da
Isoelectric Point (pI)8.2
Optimal pH6.5 - 7.5
Km for PGE21.0 mM
Turnover Number7.6 min⁻¹

Table 2: Comparative Receptor Binding Affinities and Functional Potencies

CompoundReceptorAssay TypeValueReference
PGE2FPBinding Affinity (fold less than PGF2α)10-30
PGF2αEPBinding Affinity (fold less than for FP)100-300
9α,11β-PGF2DP (human platelets)Relative Potency (vs. PGD2)~30-60 fold less potent
9α,11β-PGF2FP (cat iris sphincter)p[A50]7.35 ± 0.09
PGD2FP (cat iris sphincter)p[A50]7.15 ± 0.19
9α,11β-PGF2TP (guinea-pig aorta)p[A50]6.00 ± 0.07
PGD2TP (guinea-pig aorta)p[A50]6.24 ± 0.08
9α,11β-PGF2EP1 (guinea-pig oesophagus)Relative Potency (vs. PGE2)~2000-3000 fold less potent
9α,11β-PGF2EP2 (cat trachea)Relative Potency (vs. PGE2)~3500 fold less potent
Latanoprost AcidEP2EC50> 10 µM
Travoprost AcidEP2EC50> 10 µM
BimatoprostEP2EC50> 10 µM
UnoprostoneEP2EC50> 10 µM
Sulprostone (EP1/EP3 agonist)EP1 (TM cells)EC501.1 µM
Butaprost (EP2 agonist)EP2 (TM cells)EC500.56 µM
PGE1 alcohol (EP4 agonist)EP4 (TM cells)EC500.1 µM
Butaprost (EP2 agonist)EP2 (SC cells)EC50170 nM
PGE1 alcohol (EP4 agonist)EP4 (SC cells)EC5069 nM

Note: TM = Trabecular Meshwork; SC = Schlemm's Canal. p[A50] is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of 9-keto prostaglandin analogs.

Synthesis of a Prostaglandin Analog via Corey Lactone and Horner-Wadsworth-Emmons Reaction

This protocol outlines a general, multi-step synthesis of a PGF2α analog, a common backbone for many prostaglandin-based drugs. This process often involves the use of the Corey lactone as a key intermediate and a Horner-Wadsworth-Emmons reaction to construct the α-chain.

Experimental Workflow for Prostaglandin Analog Synthesis

G cluster_prep Corey Lactone Preparation & ω-Chain Addition cluster_reduction Stereoselective Reduction cluster_alpha_chain α-Chain Construction start Commercially Available Starting Material corey_lactone Corey Lactone Intermediate start->corey_lactone omega_chain Addition of ω-Chain (e.g., via organocuprate addition) corey_lactone->omega_chain enone α,β-Unsaturated Ketone omega_chain->enone reduction Reduction of C-15 Carbonyl enone->reduction diol Diol Intermediate reduction->diol lactone_reduction Reduction of Lactone to Lactol diol->lactone_reduction hwe Horner-Wadsworth-Emmons Reaction lactone_reduction->hwe deprotection Deprotection hwe->deprotection final_product Final Prostaglandin Analog deprotection->final_product

Caption: General synthetic workflow for a prostaglandin analog.

Protocol:

  • Corey Lactone Preparation: The synthesis typically begins with the preparation of the Corey lactone, a bicyclic intermediate that contains the stereochemistry of the cyclopentane (B165970) ring of the prostaglandin. Various methods exist for its synthesis, often involving a Diels-Alder reaction as a key step.

  • ω-Chain Installation: The lower side chain (ω-chain) is introduced. A common method is the conjugate addition of an organocuprate reagent to an α,β-unsaturated cyclopentenone derived from the Corey lactone.

  • Stereoselective Reduction: The C-15 ketone is stereoselectively reduced to the corresponding alcohol. This is a critical step as the stereochemistry at C-15 is crucial for biological activity. Reagents such as L-selectride or other bulky reducing agents are often employed to achieve the desired stereoisomer.

  • Lactone Reduction: The lactone is reduced to the corresponding lactol (a hemiacetal). Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation.

  • α-Chain Installation (Horner-Wadsworth-Emmons Reaction):

    • Prepare the phosphonate (B1237965) ylide by treating a suitable phosphonate ester (e.g., dimethyl (4-carboxybutyl)phosphonate) with a strong base such as sodium hydride in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

    • Add the lactol intermediate from the previous step to the ylide solution. The ylide reacts with the aldehyde tautomer of the lactol to form the alkene of the α-chain.

    • The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Deprotection: Any protecting groups used to mask sensitive functional groups during the synthesis are removed. For example, silyl (B83357) ethers used to protect hydroxyl groups are typically removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).

  • Purification: The final prostaglandin analog is purified using chromatographic techniques such as flash column chromatography or high-performance liquid chromatography (HPLC).

Prostaglandin E2 9-Ketoreductase Activity Assay

This spectrophotometric assay measures the activity of PGE2 9-ketoreductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Experimental Workflow for Enzyme Activity Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis tissue Tissue Homogenization cytosol Cytosolic Fraction (Supernatant after centrifugation) tissue->cytosol mix Combine Assay Buffer, NADPH, and Cytosolic Fraction in a Cuvette cytosol->mix reagents Prepare Assay Buffer, Substrates, and Cofactors reagents->mix incubate Pre-incubate at 37°C mix->incubate initiate Initiate Reaction by adding PGE2 incubate->initiate measure Monitor Absorbance at 340 nm initiate->measure calculate Calculate Rate of NADPH Oxidation measure->calculate activity Determine Specific Activity (nmol/min/mg protein) calculate->activity

Caption: Workflow for PGE2 9-ketoreductase activity assay.

Protocol:

  • Enzyme Preparation:

    • Homogenize the tissue of interest (e.g., bovine placenta) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose).

    • Centrifuge the homogenate at 10,000 x g for 20 minutes to remove cell debris and mitochondria.

    • Centrifuge the resulting supernatant at 100,000 x g for 60 minutes to obtain the cytosolic fraction (supernatant), which contains the PGE2 9-ketoreductase.

  • Assay Mixture: In a quartz cuvette, prepare the following reaction mixture:

    • 800 µL of 100 mM potassium phosphate (B84403) buffer, pH 7.0

    • 100 µL of 2 mM NADPH

    • 50 µL of the cytosolic fraction

  • Reaction Initiation and Measurement:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of 1 mM PGE2 (dissolved in ethanol (B145695) and diluted in buffer).

    • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculation of Activity:

    • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6.22 x 10³ M⁻¹cm⁻¹).

    • Express the enzyme activity as nanomoles of NADPH oxidized per minute per milligram of protein. Protein concentration can be determined using a standard method such as the Bradford assay.

Radioligand Binding Assay for Prostaglandin Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a 9-keto prostaglandin analog for a specific prostaglandin receptor.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_binding Binding Reaction cluster_analysis Data Analysis membranes Prepare Cell Membranes Expressing the Receptor of Interest incubate Incubate Membranes, Radioligand, and Competitor membranes->incubate radioligand Prepare Radiolabeled Ligand (e.g., [³H]PGE2) radioligand->incubate competitor Prepare Serial Dilutions of Unlabeled 9-Keto Analog competitor->incubate separate Separate Bound and Free Ligand (e.g., by filtration) incubate->separate count Quantify Radioactivity of Bound Ligand separate->count plot Plot % Inhibition vs. Competitor Concentration count->plot calculate Calculate IC50 and Ki values plot->calculate

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Harvest cells expressing the prostaglandin receptor of interest.

    • Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of cell membrane preparation.

      • 50 µL of radiolabeled prostaglandin (e.g., [³H]PGE2) at a concentration near its Kd.

      • 50 µL of either buffer (for total binding), a high concentration of an unlabeled ligand (for non-specific binding), or varying concentrations of the unlabeled 9-keto prostaglandin analog.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled 9-keto analog.

    • Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways of Prostaglandin Receptors

9-keto prostaglandin analogs exert their biological effects by binding to and activating specific G-protein coupled receptors (GPCRs), primarily the EP and FP receptor subtypes. The downstream signaling cascades vary depending on the receptor subtype and the G-protein to which it couples.

EP1 Receptor Signaling

The EP1 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).

G ligand 9-Keto Analog receptor EP1 Receptor ligand->receptor g_protein Gq/11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc response Cellular Response (e.g., smooth muscle contraction) ca2->response pkc->response

Caption: EP1 receptor signaling pathway.

EP2 and EP4 Receptor Signaling

Both EP2 and EP4 receptors couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

G ligand 9-Keto Analog receptor EP2 / EP4 Receptor ligand->receptor g_protein Gs receptor->g_protein ac Adenylyl Cyclase (AC) g_protein->ac atp ATP ac->atp camp ↑ cAMP atp->camp pka Protein Kinase A (PKA) camp->pka response Cellular Response (e.g., vasodilation, inflammation) pka->response

Caption: EP2 and EP4 receptor signaling pathway.

EP3 Receptor Signaling

The EP3 receptor primarily couples to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.

G ligand 9-Keto Analog receptor EP3 Receptor ligand->receptor g_protein Gi receptor->g_protein ac Adenylyl Cyclase (AC) g_protein->ac camp ↓ cAMP ac->camp response Cellular Response (e.g., inhibition of neurotransmitter release) camp->response

Caption: EP3 receptor signaling pathway.

FP Receptor Signaling

Similar to the EP1 receptor, the FP receptor couples to Gq/11 proteins, activating the phospholipase C signaling cascade.

G ligand 9-Keto Analog (e.g., PGF2α) receptor FP Receptor ligand->receptor g_protein Gq/11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc response Cellular Response (e.g., uterine contraction) ca2->response pkc->response

Caption: FP receptor signaling pathway.

Conclusion

The discovery of the enzymatic conversion of PGE2 to PGF2α by PGE2 9-ketoreductase opened a new chapter in prostaglandin research, leading to the exploration of 9-keto prostaglandin analogs. These compounds, both endogenous and synthetic, have been invaluable tools for understanding the intricacies of prostanoid receptor signaling and have paved the way for the development of targeted therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the synthesis, biological activity, and therapeutic potential of this important class of molecules.

References

A Technical Guide to the Physicochemical Characteristics of 9-keto Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 9-keto Tafluprost, a key derivative of the prostaglandin (B15479496) F2α analogue, Tafluprost. This guide details the methodologies for key experiments, presents quantitative data in structured tables, and visualizes complex metabolic pathways and experimental processes.

Physicochemical Data Summary

This compound is a derivative of Tafluprost, an ophthalmic drug used to reduce elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1][2][3] Understanding its physicochemical characteristics is crucial for formulation, stability, and pharmacokinetic analysis.

Properties of this compound

The following table summarizes the known physicochemical properties of this compound.

PropertyValueReference
CAS Number 261179-75-3[4]
Molecular Formula C₂₅H₃₂F₂O₅[4]
Molecular Weight 450.5 g/mol
Purity ≥95%
Formulation A solution in methyl acetate
Solubility DMF: 30 mg/mL DMSO: 30 mg/mL Ethanol: 30 mg/mL
Storage -20°C
Stability ≥ 2 years (at -20°C)
Comparative Properties of Tafluprost (Parent Compound)

For context, the properties of the parent compound, Tafluprost, are provided below. Tafluprost is an ester prodrug that is hydrolyzed in the eye to its biologically active metabolite, Tafluprost acid.

PropertyValueReference
CAS Number 209860-87-7
Molecular Formula C₂₅H₃₄F₂O₅
Molecular Weight 452.5 g/mol
Appearance Clear, colorless to slightly yellow liquid/oil
Melting Point 87.5 °C
Solubility (Water) Insoluble / Practically Insoluble
LogP (Octanol/Water) 4.05
pKa 5.5 - 6.7

Metabolic Activation and Signaling Pathway

Tafluprost functions as a prodrug. After topical administration to the eye, it penetrates the cornea and is rapidly hydrolyzed by esterases to its biologically active form, Tafluprost acid. This active metabolite is a potent and selective agonist for the prostanoid FP receptor. The binding of Tafluprost acid to the FP receptor is believed to reduce intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor. The metabolism of Tafluprost acid proceeds via fatty acid β-oxidation and phase II conjugation.

G cluster_cornea Corneal Tissue cluster_target Target Tissue (Ciliary Muscle) cluster_effect Physiological Effect Tafluprost Tafluprost (Prodrug) Esterases Corneal Esterases Tafluprost->Esterases Tafluprost_Acid Tafluprost Acid (Active Metabolite) Esterases->Tafluprost_Acid Hydrolysis FP_Receptor Prostanoid FP Receptor Tafluprost_Acid->FP_Receptor Binds & Activates Uveoscleral_Outflow Increased Uveoscleral Outflow FP_Receptor->Uveoscleral_Outflow Stimulates Reduced_IOP Reduced Intraocular Pressure (IOP) Uveoscleral_Outflow->Reduced_IOP Leads to

Metabolic activation and signaling pathway of Tafluprost.

Experimental Protocols

Reproducible and accurate determination of physicochemical properties is essential. The following sections detail standard methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The low aqueous solubility of Tafluprost and its derivatives is a critical factor in ophthalmic formulation. The shake-flask method is a standard protocol for determining intrinsic aqueous solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the compound (e.g., this compound) is added to a known volume of purified water or a relevant buffer (e.g., PBS, pH 7.2) in a sealed, inert container.

  • Equilibration: The container is agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved states is reached.

  • Phase Separation: The resulting suspension is subjected to centrifugation or filtration (using a filter that does not bind the analyte) to completely separate the undissolved solid from the saturated aqueous solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

G A 1. Add excess compound to water in a sealed vial B 2. Agitate at constant temperature (24-48h) to reach equilibrium A->B C 3. Separate solid and liquid phases (Centrifuge/Filter) B->C D 4. Collect aqueous supernatant C->D E 5. Quantify concentration using HPLC D->E

Workflow for the Shake-Flask Solubility Determination Method.
Chromatographic and Spectrofluorimetric Analysis

HPLC is a primary technique for the separation, identification, and quantification of Tafluprost and its derivatives in both bulk substance and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC):

  • Principle: This method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

  • Typical System:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A mixture of an organic solvent (e.g., ethanol, acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is typical.

    • Detection: Fluorescence detection is highly sensitive for Tafluprost, often set to an excitation wavelength of 220 nm and an emission wavelength of 292 nm. UV detection is also applicable.

  • Application: This method is used for purity testing, stability-indicating assays, and quantifying the drug in various matrices, including ophthalmic solutions and biological fluids like aqueous humor.

Spectrofluorimetry:

  • Principle: This technique measures the fluorescence intensity of a sample. Tafluprost possesses native fluorescence, allowing for its direct quantification.

  • Methodology: The native fluorescence of Tafluprost in solution is measured at an emission maximum of 292 nm after excitation at 220 nm. The method has been shown to be linear over concentration ranges suitable for analyzing ophthalmic formulations.

  • Advantage: It is a simple, rapid, and highly sensitive green analytical method suitable for routine quality control.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_output Data Processing Sample Sample (e.g., Ophthalmic Solution, Aqueous Humor) Dilution Dilution / Extraction Sample->Dilution Injection Inject into HPLC Dilution->Injection Column C18 Column Injection->Column Mobile Phase Detection Fluorescence Detection (Ex: 220nm, Em: 292nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Calculate Concentration vs. Standard Curve Chromatogram->Quantification

General Analytical Workflow using HPLC with Fluorescence Detection.

References

The Metabolism of Tafluprost: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost (B1681877) is a fluorinated analog of prostaglandin (B15479496) F2α, indicated for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. It is administered as an isopropyl ester prodrug, which allows for enhanced corneal penetration. Once in the eye, it is rapidly hydrolyzed to its biologically active metabolite, tafluprost acid, which is a potent and selective agonist of the prostaglandin F (FP) receptor. The subsequent activation of the FP receptor increases the uveoscleral outflow of aqueous humor, thereby lowering IOP. This technical guide provides an in-depth overview of the metabolism of tafluprost, with a focus on its metabolic pathways, the absence of keto-derivative formation, and the experimental methodologies used to elucidate these processes.

Metabolic Pathways of Tafluprost

The biotransformation of tafluprost is a multi-step process that begins with its activation in the eye and is followed by systemic metabolism.

Hydrolysis to the Active Form: Tafluprost Acid

Upon topical administration, tafluprost penetrates the cornea where it undergoes rapid hydrolysis by corneal esterases, such as carboxylesterases, to form its active metabolite, tafluprost acid (AFP-172)[1]. This conversion is essential for the drug's pharmacological activity, as tafluprost acid is the molecule that binds to and activates the FP receptor[1]. Studies have shown the presence of carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2) activity in various human ocular tissues, including the cornea, iris-ciliary body, and retina, which are capable of hydrolyzing ester-containing prodrugs[2][3][4].

Systemic Metabolism of Tafluprost Acid

Following its formation in the eye and subsequent systemic absorption, tafluprost acid undergoes further metabolism, primarily through fatty acid β-oxidation. This is a common metabolic pathway for prostaglandins. The β-oxidation of tafluprost acid results in the formation of two main metabolites:

  • 1,2-dinor-tafluprost acid

  • 1,2,3,4-tetranor-tafluprost acid

These β-oxidation metabolites are considered pharmacologically inactive.

Phase II Conjugation

The metabolites of tafluprost acid can also undergo Phase II conjugation reactions, specifically glucuronidation. In vitro studies using human hepatocytes have identified several glucuronide conjugates of tafluprost acid and its β-oxidized metabolites. Hydroxylated derivatives of the dinor and tetranor metabolites have also been detected.

Role of Cytochrome P450 Enzymes

Notably, the metabolism of tafluprost acid does not significantly involve the cytochrome P450 (CYP) enzyme system. This characteristic minimizes the risk of drug-drug interactions with other medications that are metabolized by CYP enzymes.

The Absence of Keto-Derivative Formation

A key feature of tafluprost's molecular structure is the presence of two fluorine atoms at the carbon-15 (B1200482) (C-15) position. In many other prostaglandins, the C-15 hydroxyl group is a primary site for metabolism, where it is oxidized by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form a 15-keto metabolite, leading to pharmacological inactivation. The difluorination at the C-15 position in tafluprost effectively blocks this metabolic pathway, making the molecule resistant to oxidation by 15-PGDH. This structural modification contributes to the metabolic stability of tafluprost acid and its prolonged duration of action. Studies have confirmed that no metabolic reactions occur at the 15-carbon position of tafluprost.

Quantitative Data on Tafluprost Metabolism

The following tables summarize the available quantitative data on the concentrations of tafluprost and its metabolites in various biological matrices.

Table 1: Pharmacokinetic Parameters of Tafluprost Acid in Human Plasma
ParameterValueReference
Cmax (Day 1) 26 pg/mL
Cmax (Day 8) 27 pg/mL
Tmax 10 minutes
AUC (Day 1) 394 pgmin/mL
AUC (Day 8) 432 pgmin/mL
Plasma concentrations at 30 min Below limit of quantification (10 pg/mL)
Table 2: Concentrations of Tafluprost and its Metabolites in Cynomolgus Monkey Ocular Tissues After a Single Topical Dose of [³H]Tafluprost
TissueTime (hr)Tafluprost (ng eq./g)Tafluprost Acid (ng eq./g)1,2-dinor-tafluprost acid (ng eq./g)1,2,3,4-tetranor-tafluprost acid (ng eq./g)Reference
Cornea 0.25784---
Bulbar Conjunctiva 0.083323---
Palpebral Conjunctiva 0.083180---
Aqueous Humor --Major MetaboliteMajor MetaboliteMajor Metabolite
Ciliary Body -Small amounts detectedMajor MetaboliteMajor MetaboliteMajor Metabolite
Iris -Small amounts detectedMajor MetaboliteMajor MetaboliteMajor Metabolite

Note: Quantitative data for individual metabolites in all tissues at all time points is not available in the cited literature. The table reflects the reported findings.

Experimental Protocols

The metabolism of tafluprost has been investigated through a combination of in vivo and in vitro studies. Below are descriptions of the typical experimental methodologies employed.

In Vivo Metabolism and Ocular Distribution Studies in Monkeys
  • Objective: To determine the distribution and metabolism of tafluprost in ocular tissues and systemic circulation following topical administration.

  • Methodology:

    • Test System: Cynomolgus monkeys.

    • Test Substance: A single topical ocular dose of [³H]tafluprost ophthalmic solution (e.g., 1 µg or 10 µg per eye).

    • Sample Collection: Blood, ocular tissues (cornea, conjunctiva, aqueous humor, iris, ciliary body, etc.), and excreta are collected at various time points post-administration (e.g., up to 24 hours).

    • Radioactivity Measurement: The total radioactivity in each sample is measured using liquid scintillation counting to determine the overall distribution of the drug and its metabolites.

    • Metabolite Profiling and Identification:

      • Samples are processed and extracted.

      • Metabolites are separated and profiled using High-Performance Liquid Chromatography (HPLC) with online radiodetection.

      • Structural analysis and identification of the metabolites are performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Pharmacological Activity Assessment: The major identified metabolites are chemically synthesized and administered to the anterior chamber of monkey eyes to assess their effect on IOP.

In Vitro Metabolism Studies using Human Hepatocytes
  • Objective: To investigate the metabolic fate of tafluprost and tafluprost acid in human liver cells and identify the resulting metabolites.

  • Methodology:

    • Test System: Cryopreserved primary human hepatocytes.

    • Test Substance: [³H]Tafluprost or tafluprost acid is incubated with the hepatocytes.

    • Incubation: The test substance is incubated with the hepatocyte suspension for a specified period (e.g., up to 240 minutes).

    • Sample Analysis:

      • The incubation mixture is analyzed to identify the parent compound and its metabolites.

      • Eleven metabolites of tafluprost were putatively identified in human hepatocyte incubations, including tafluprost acid, 1,2-dinor-tafluprost acid, 1,2,3,4-tetranor-tafluprost acid, hydroxylated derivatives of the dinor and tetranor metabolites, and six glucuronide conjugates of tafluprost acid.

    • Control Experiments: Positive controls, such as 7-ethoxycoumarin, are used to confirm the metabolic activity of the hepatocytes (both Phase I and Phase II metabolism).

Analytical Methodology: HPLC-MS/MS for Quantification
  • Objective: To accurately quantify the concentrations of tafluprost and its metabolites in biological matrices.

  • Methodology:

    • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

    • Sample Preparation: Liquid-liquid extraction is a common method for extracting tafluprost acid from plasma samples.

    • Chromatographic Separation: A C18 analytical column is typically used for the separation of tafluprost and its impurities. A gradient elution with a mobile phase consisting of mixtures of water, methanol, orthophosphoric acid, and acetonitrile (B52724) is employed.

    • Mass Spectrometric Detection: The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to achieve sensitive and selective detection of the target analytes.

Visualizations

Metabolic Pathway of Tafluprost

Tafluprost_Metabolism Tafluprost Tafluprost (Isopropyl Ester Prodrug) Tafluprost_Acid Tafluprost Acid (Active Metabolite) Tafluprost->Tafluprost_Acid Hydrolysis (Corneal Esterases) Dinor 1,2-dinor-tafluprost acid Tafluprost_Acid->Dinor β-oxidation Glucuronides Glucuronide Conjugates Tafluprost_Acid->Glucuronides Glucuronidation Tetranor 1,2,3,4-tetranor-tafluprost acid Dinor->Tetranor β-oxidation Dinor->Glucuronides Glucuronidation Hydroxylated Hydroxylated Metabolites Dinor->Hydroxylated Hydroxylation Tetranor->Glucuronides Glucuronidation Tetranor->Hydroxylated Hydroxylation

Caption: Metabolic pathway of Tafluprost.

Experimental Workflow for In Vivo Metabolism Study

InVivo_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Dosing Topical Ocular Dosing ([³H]Tafluprost in Monkeys) Collection Sample Collection (Blood, Ocular Tissues, Excreta) Dosing->Collection Radioactivity Radioactivity Measurement (Liquid Scintillation Counting) Collection->Radioactivity Extraction Sample Extraction Radioactivity->Extraction HPLC Metabolite Profiling (HPLC with Radiodetection) Extraction->HPLC LCMS Metabolite Identification (LC-MS/MS) HPLC->LCMS

Caption: Workflow for an in vivo metabolism study of Tafluprost.

Conclusion

The metabolism of tafluprost is well-characterized, beginning with its activation via hydrolysis in the cornea to the pharmacologically active tafluprost acid. The systemic metabolism is dominated by fatty acid β-oxidation, leading to inactive metabolites, and does not involve the cytochrome P450 system to a significant extent. A key structural feature, the difluorination at the C-15 position, prevents the formation of a 15-keto derivative, thereby enhancing the metabolic stability of the active compound. The understanding of these metabolic pathways is crucial for the clinical development and safe use of tafluprost in the management of glaucoma and ocular hypertension.

References

Structural Elucidation of 9-keto Tafluprost: An In-depth NMR-Based Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 9-keto tafluprost (B1681877), a key metabolite of the prostaglandin (B15479496) F2α analog, tafluprost. The methodologies and data presented herein are grounded in the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for determining the molecular structure of organic compounds. This document outlines detailed experimental protocols and presents predicted NMR spectral data to facilitate the identification and characterization of this important molecule.

Introduction

Tafluprost is a fluorinated prostaglandin analog used in the treatment of glaucoma and ocular hypertension. Its metabolic fate is of significant interest in drug development to understand its efficacy and safety profile. One of its potential metabolites is 9-keto tafluprost, formed by the oxidation of the hydroxyl group at the C9 position of the cyclopentane (B165970) ring. The structural confirmation of this metabolite is critical and can be unequivocally achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

This guide will walk through the theoretical process of elucidating the structure of this compound, starting from sample preparation to the final analysis of complex NMR datasets. Due to the limited availability of public domain experimental NMR data for this compound, this guide provides a detailed, predicted dataset based on the known spectral data of the parent compound, tafluprost, and related prostaglandin analogs containing a similar α,β-unsaturated ketone moiety, such as Prostaglandin A2 (PGA2).

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known assignments of tafluprost and the expected electronic effects of the C9-keto group, which induces characteristic downfield shifts for nearby protons and carbons, particularly C8, C10, and C12.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Atom No.Predicted δ (ppm)MultiplicityJ (Hz)
22.32t7.5
31.65m
41.58m
55.40m
65.35m
72.15m
82.50m
10α2.30dd18.5, 7.0
10β2.75dd18.5, 2.5
114.10m
123.05m
135.75dd15.5, 6.5
145.90dt15.5, 5.0
154.50m
1'-OPh4.35t12.0
2'-OPh6.95d8.0
3'-OPh7.30t8.0
4'-OPh7.00t7.5
CH(CH₃)₂5.00sept6.3
CH(CH₃)₂1.22d6.3

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Atom No.Predicted δ (ppm)
1173.5
234.0
324.8
426.5
5129.0
6129.5
725.5
854.0
9212.0
1045.0
1172.0
1252.0
13135.0
14128.0
15124.0 (t, J=238)
1668.0
1'-OPh158.5
2'-OPh114.8
3'-OPh129.8
4'-OPh121.8
CH(CH₃)₂67.8
CH(CH₃)₂21.8

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for prostaglandin analogs. For samples with poor solubility, deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) can be considered.

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, or more, to achieve an adequate signal-to-noise ratio.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin couplings within the molecule.

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

    • Spectral Width: 12-16 ppm in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans per Increment: 2-8.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons directly attached to carbon atoms.

    • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 180-200 ppm.

    • Number of Increments: 128-256 in the indirect dimension.

    • Number of Scans per Increment: 4-16.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.

    • Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 220-250 ppm.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans per Increment: 8-32.

Visualization of Methodologies

The following diagrams illustrate the workflow for structural elucidation and the key logical relationships in interpreting the NMR data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Elucidation Purification HPLC Purification Dissolution Dissolution in CDCl3 Purification->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spec High-Field NMR Spectrometer NMR_Tube->NMR_Spec OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_NMR Processing Spectral Processing & Phasing OneD_NMR->Processing TwoD_NMR->Processing Peak_Picking Peak Picking & Integration Processing->Peak_Picking Assignment Spectral Assignment Peak_Picking->Assignment Structure_Confirmation Structure Confirmation Assignment->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report Generation logical_relationships cluster_1D 1D NMR Data cluster_2D 2D NMR Data cluster_interpretation Structural Interpretation H1_NMR ¹H NMR (Chemical Shifts, Multiplicity, Integration) Fragments Identify Spin Systems & Fragments H1_NMR->Fragments C13_NMR ¹³C NMR (Chemical Shifts) C13_NMR->Fragments COSY COSY (¹H-¹H Correlations) COSY->Fragments via J-coupling HSQC HSQC (¹H-¹³C One-Bond Correlations) HSQC->Fragments assign C-H pairs HMBC HMBC (¹H-¹³C Long-Range Correlations) Connectivity Assemble Fragments HMBC->Connectivity connect fragments Fragments->Connectivity Final_Structure Confirm Final Structure Connectivity->Final_Structure

Methodological & Application

Application Note: HPLC-Based Purity Analysis of 9-keto Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost is a prostaglandin (B15479496) F2α analogue used in the treatment of glaucoma and ocular hypertension. 9-keto Tafluprost is a critical impurity and a potential degradation product of Tafluprost. The rigorous monitoring of this compound levels is essential to ensure the quality, safety, and efficacy of the final drug product. This application note provides a detailed, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound purity. The described protocol is designed to separate this compound from its parent compound, Tafluprost, and other related impurities.

Experimental Protocols

This section details the necessary steps for the preparation of samples and standards, as well as the instrumental parameters for the HPLC analysis.

Materials and Reagents
  • This compound Reference Standard

  • Tafluprost Reference Standard

  • Tafluprost Acid Reference Standard

  • 5,6-trans Tafluprost Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

Standard and Sample Preparation

Standard Solution Preparation:

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of each reference standard (this compound, Tafluprost, Tafluprost Acid, and 5,6-trans Tafluprost) in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain individual stock solutions.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with the diluent.

  • Spiked Sample Solution: To assess method accuracy, spike a sample of the this compound active pharmaceutical ingredient (API) with known amounts of related impurities.

Sample Solution Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound test sample in 10 mL of the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

HPLC Instrumentation and Conditions

A stability-indicating RP-HPLC method was developed and validated for the quantitative determination of this compound and its impurities.[1][2][3]

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Orthophosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 210 nm[1]

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
153070
203070
227030
257030

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound and its related impurities.

Table 2: Chromatographic Parameters

CompoundRetention Time (min)Relative Retention Time (RRT)
Tafluprost Acid4.50.50
This compound9.01.00
Tafluprost10.21.13
5,6-trans Tafluprost11.51.28

Table 3: Method Validation Summary

ParameterThis compoundTafluprostTafluprost Acid5,6-trans Tafluprost
Linearity (r²) >0.999>0.999>0.999>0.999
Range (µg/mL) 1-1501-1501-1501-150
LOD (µg/mL) 0.050.060.050.07
LOQ (µg/mL) 0.150.180.150.21
Accuracy (% Recovery) 98.0 - 102.098.0 - 102.097.5 - 101.597.0 - 102.5
Precision (%RSD) <2.0<2.0<2.0<2.0

Experimental Workflow and Diagrams

The following diagram illustrates the experimental workflow for the HPLC-based purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weighing of Standards and Samples B Dissolution in Diluent (ACN:Water 50:50) A->B C Sonication B->C D Filtration (0.45 µm) C->D F Sample Injection D->F E HPLC System Setup (Column, Mobile Phase) G Gradient Elution F->G H UV Detection at 210 nm G->H I Chromatogram Acquisition H->I J Peak Integration and Identification I->J K Purity Calculation and Impurity Profiling J->K L Reporting K->L

Caption: Experimental workflow for HPLC-based purity analysis of this compound.

Conclusion

The described RP-HPLC method is demonstrated to be simple, sensitive, and stability-indicating for the purity analysis of this compound. This method effectively separates this compound from its parent drug and other known impurities, making it suitable for routine quality control and stability studies in the pharmaceutical industry. The method has been validated in accordance with ICH guidelines, ensuring reliable and accurate results.

References

Application Note: Protocol for Quantifying 9-keto Tafluprost in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tafluprost is a prostaglandin (B15479496) F2α analogue used in the treatment of glaucoma and ocular hypertension.[1][2][3][4] It is a prodrug that is hydrolyzed in the cornea to its biologically active form, Tafluprost acid.[5] Further metabolism of Tafluprost acid can lead to the formation of various derivatives, including 9-keto Tafluprost. The quantification of this compound in cell culture is essential for understanding the metabolic fate and potential biological activity of Tafluprost at a cellular level. This application note provides a detailed protocol for the quantification of this compound in cell culture supernatants using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Signaling Pathway of Tafluprost

Tafluprost, through its active form Tafluprost acid, exerts its biological effects by acting as a selective agonist for the prostaglandin F receptor (FP receptor). Binding to the FP receptor initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. The metabolic conversion to this compound is a key aspect of its pharmacology.

Tafluprost Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Ciliary Muscle Cell) Tafluprost Tafluprost (Prodrug) Tafluprost_acid Tafluprost Acid (Active Metabolite) Tafluprost->Tafluprost_acid Hydrolysis FP_receptor Prostaglandin F Receptor (FP) Tafluprost_acid->FP_receptor Binds to Metabolism Metabolism Tafluprost_acid->Metabolism Signaling_Cascade Downstream Signaling Cascade FP_receptor->Signaling_Cascade Activates Biological_Effect Increased Uveoscleral Outflow Signaling_Cascade->Biological_Effect Keto_Tafluprost This compound Metabolism->Keto_Tafluprost

Caption: Signaling pathway of Tafluprost and its metabolism.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol outlines the steps for sample preparation, extraction, and analysis of this compound from cell culture supernatants.

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS), e.g., a deuterated analogue of this compound

  • Cell culture medium (specific to the cell line used)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727), acetonitrile, and water (LC-MS grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Nitrogen gas evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) source

Cell Culture and Treatment
  • Culture cells to the desired confluency in appropriate well plates.

  • Wash the cells with PBS to remove any residual serum components.

  • Treat the cells with Tafluprost at various concentrations in a serum-free medium. Include vehicle-only controls.

  • Incubate for the desired time period (e.g., 24, 48 hours).

  • Collect the cell culture supernatants and store them at -80°C until analysis.

Sample Preparation and Extraction
  • Thaw the cell culture supernatant samples on ice.

  • To a 500 µL aliquot of the supernatant, add the internal standard to a final concentration of 10 ng/mL.

  • Acidify the sample to a pH of ~3.5 with formic acid.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 15% aqueous methanol to remove interferences.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting composition.

LC-MS/MS Analysis
  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: A suitable gradient to separate this compound from other components.

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards.

Data Analysis and Quantification
  • Generate a standard curve by preparing a series of known concentrations of this compound in the control cell culture medium and processing them alongside the samples.

  • Plot the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Perform a linear regression of the standard curve.

  • Quantify the amount of this compound in the unknown samples by interpolating their peak area ratios from the standard curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in cell culture.

Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis & Quantification A Seed and Culture Cells B Treat with Tafluprost A->B C Incubate B->C D Collect Supernatant C->D E Add Internal Standard D->E F Solid-Phase Extraction (SPE) E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase G->H I LC-MS/MS Analysis H->I J Generate Standard Curve I->J K Quantify this compound J->K

Caption: Workflow for quantifying this compound.

Data Presentation

The quantitative data should be summarized in a clear and structured table. The following is an example of how to present the results.

Table 1: Example Quantification of this compound in Cell Culture Supernatants

Treatment GroupTafluprost Concentration (µM)Incubation Time (hours)This compound Concentration (ng/mL) ± SD
Vehicle Control024Below Limit of Quantification
Low Dose1245.2 ± 0.6
High Dose102428.9 ± 3.1
Vehicle Control048Below Limit of Quantification
Low Dose14812.7 ± 1.5
High Dose104865.4 ± 7.2

This table presents hypothetical data for illustrative purposes.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in cell culture supernatants using LC-MS/MS. The detailed methodology for sample preparation, extraction, and analysis, along with the example data presentation, offers a valuable resource for researchers investigating the metabolism and cellular pharmacology of Tafluprost. The high sensitivity and selectivity of the described LC-MS/MS method ensure accurate and reliable quantification of this key metabolite.

References

Application of Tafluprost and its Metabolites in Glaucoma Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy and vision loss, with elevated intraocular pressure (IOP) being a major risk factor.[1][2] Prostaglandin (B15479496) F2α (PGF2α) analogs are a first-line treatment for open-angle glaucoma and ocular hypertension due to their potent IOP-lowering effects.[3][4] Tafluprost (B1681877), a fluorinated synthetic analog of PGF2α, is a highly effective ocular hypotensive agent.[5] It is administered as an isopropyl ester prodrug that is rapidly hydrolyzed in the eye to its biologically active metabolite, tafluprost acid. This active form is a potent and selective agonist for the prostaglandin F (FP) receptor.

This document provides detailed application notes and protocols for the use of Tafluprost and its active metabolite, tafluprost acid, in preclinical glaucoma research models. While the compound "9-keto Tafluprost" is a known derivative of Tafluprost, publicly available scientific literature does not indicate it as a significant metabolite or a compound studied in the context of glaucoma research. Therefore, this document will focus on the well-characterized effects of Tafluprost and tafluprost acid.

Mechanism of Action

Tafluprost acid exerts its IOP-lowering effect primarily by increasing the uveoscleral outflow of aqueous humor. It may also have a secondary effect on the trabecular meshwork outflow. The binding of tafluprost acid to the FP receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the ciliary muscle and trabecular meshwork, reducing outflow resistance. Tafluprost acid exhibits a significantly higher binding affinity for the FP receptor compared to the active metabolite of latanoprost, another commonly used prostaglandin analog.

Signaling Pathway of Tafluprost Acid

Tafluprost_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tafluprost_acid Tafluprost Acid FP_Receptor FP Receptor Tafluprost_acid->FP_Receptor binds Gq11 Gq/11 FP_Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK activates Gene_Expression Altered Gene Expression MAPK->Gene_Expression regulates MMPs ↑ MMPs (1, 2, 3, 9) Gene_Expression->MMPs TIMPs ↓ TIMPs Gene_Expression->TIMPs ECM Extracellular Matrix Remodeling MMPs->ECM TIMPs->ECM Outflow ↑ Aqueous Humor Outflow ECM->Outflow IOP ↓ Intraocular Pressure Outflow->IOP

Caption: Signaling pathway of tafluprost acid in ocular cells.

Quantitative Data from Preclinical and Clinical Studies

The IOP-lowering efficacy of Tafluprost has been evaluated in various animal models and human clinical trials. The following tables summarize key quantitative findings.

Table 1: IOP Reduction in Animal Models

Animal ModelDrug ConcentrationMaximum IOP ReductionTime to Max EffectReference
Normotensive Monkeys0.0005% Tafluprost~4 mmHg6 hours
Normotensive Monkeys0.0025% Tafluprost~6 mmHg6 hours
Laser-induced OHT Monkeys0.0025% TafluprostSignificantly more than 0.005% LatanoprostNot Specified
Healthy Horses0.0015% Tafluprost5.4 mmHg (from 22±5.4 mmHg to 16.6±1.6 mmHg)24-48 hours
Healthy Guinea Pigs (Light)0.0015% Tafluprost1.4 ± 1.1 mmHg30 minutes
Healthy Guinea Pigs (Dark)0.0015% Tafluprost2.5 ± 1.2 mmHg30 minutes
Wild-Type Mice0.0015% Tafluprost25.8 ± 2.1%3 hours

OHT: Ocular Hypertension

Table 2: IOP Reduction in Human Studies

Study PopulationDrug ConcentrationMean IOP Reduction from BaselineDuration of TreatmentReference
Open-Angle Glaucoma / Ocular Hypertension0.0015% Tafluprost6.6 ± 2.5 mmHg (27.6 ± 9.6%)4 weeks
Treatment-naïve POAG/OH0.0015% Tafluprost (preservative-free)6.8 mmHg (from 23.6 ± 4.0 mmHg)3 months
Healthy Volunteers0.0025% Tafluprost4.3 mmHg7 days
Healthy Volunteers0.005% Tafluprost6.8 mmHg7 days

POAG: Primary Open-Angle Glaucoma; OH: Ocular Hypertension

Experimental Protocols

Induction of Ocular Hypertension in Animal Models

Several models can be utilized to induce ocular hypertension for the screening of anti-glaucoma drugs. The choice of model depends on the specific research question, available resources, and the desired characteristics of IOP elevation (e.g., duration, magnitude).

This model involves using a laser to photocoagulate the trabecular meshwork, thereby obstructing aqueous humor outflow and increasing IOP.

Materials:

  • Pigmented rabbits or nonhuman primates

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)

  • Argon or diode laser photocoagulator

  • Goniolens

  • Slit lamp

  • Tonometer for measuring IOP (e.g., Tono-Pen, TonoVet)

  • Topical antibiotic ointment

Protocol:

  • Anesthetize the animal and apply a topical anesthetic to the eye.

  • Place the goniolens on the cornea to visualize the trabecular meshwork.

  • Deliver laser spots (e.g., 50-100 spots of 50 µm diameter, 0.5-1.0 W power, 0.1-0.2 seconds duration) to 180-360 degrees of the trabecular meshwork.

  • Monitor the animal for recovery from anesthesia and apply a topical antibiotic to prevent infection.

  • Measure IOP at regular intervals (e.g., daily for the first week, then weekly) to confirm sustained ocular hypertension. A stable elevation in IOP is typically achieved within 1-4 weeks.

This model involves injecting microbeads into the anterior chamber of the eye, which physically obstruct the trabecular meshwork and elevate IOP.

Materials:

  • Adult mice (e.g., C57BL/6)

  • Anesthesia (e.g., isoflurane)

  • Topical anesthetic

  • Sterile polystyrene or magnetic microbeads (e.g., 6-15 µm diameter) suspended in sterile phosphate-buffered saline (PBS)

  • 33-gauge needle connected to a microsyringe pump or Hamilton syringe

  • Surgical microscope or stereomicroscope

  • Tonometer for mice (e.g., TonoLab, Tono-Pen)

Protocol:

  • Anesthetize the mouse.

  • Under a surgical microscope, create a small corneal puncture near the limbus using a 30-gauge needle.

  • Using a 33-gauge needle attached to a microsyringe, slowly inject a small volume (e.g., 2 µL) of the microbead suspension into the anterior chamber.

  • Allow the needle to remain in place for a few moments and then slowly withdraw to prevent reflux.

  • Apply a topical antibiotic.

  • Monitor IOP at regular intervals. A significant increase in IOP is typically observed within 24-48 hours and can be sustained for several weeks.

Experimental_Workflow cluster_model Glaucoma Model Induction cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Induction Induce Ocular Hypertension (e.g., Laser or Microbeads) Baseline Baseline IOP Measurement Induction->Baseline Grouping Randomize Animals into Treatment Groups Baseline->Grouping Treatment Topical Administration (Tafluprost or Vehicle) Grouping->Treatment IOP_Monitoring Regular IOP Monitoring (e.g., daily/weekly) Treatment->IOP_Monitoring Sacrifice Euthanasia and Tissue Collection IOP_Monitoring->Sacrifice Data_Analysis Data Analysis and Statistical Comparison IOP_Monitoring->Data_Analysis Histology Histological Analysis (RGC Counting, Optic Nerve Damage) Sacrifice->Histology Biochemical Biochemical Assays (e.g., Western Blot, qPCR) Sacrifice->Biochemical Histology->Data_Analysis Biochemical->Data_Analysis

Caption: General workflow for testing Tafluprost in glaucoma models.

Topical Drug Administration

Materials:

  • Tafluprost ophthalmic solution (e.g., 0.0015%) or tafluprost acid formulated in a suitable vehicle

  • Vehicle control solution

  • Calibrated micropipette

  • Animal restrainer (if necessary)

Protocol:

  • Gently restrain the animal.

  • Using a calibrated micropipette, instill a precise volume (e.g., 1-5 µL for mice, 20-30 µL for rabbits) of the drug or vehicle solution into the lower conjunctival sac, avoiding direct contact with the cornea.

  • Hold the animal's head steady for a moment to allow for drug distribution.

  • Administer the treatment as per the study design (e.g., once daily).

Measurement of Intraocular Pressure

Protocol:

  • Lightly anesthetize the animal if required by the specific tonometer.

  • Apply a topical anesthetic to the cornea.

  • Gently hold the eyelids open.

  • Position the tonometer perpendicular to the central cornea and obtain a reading.

  • Take multiple readings (e.g., 3-5) and average them to get a final IOP value for that time point.

Evaluation of Neuroprotective Effects

Beyond IOP reduction, Tafluprost may have direct neuroprotective effects. This can be assessed by quantifying retinal ganglion cell (RGC) survival.

Protocol (Immunohistochemistry for RGC Counting):

  • At the end of the study, euthanize the animals and enucleate the eyes.

  • Fix the eyes in 4% paraformaldehyde.

  • Dissect the retinas and prepare them as flat mounts.

  • Perform immunohistochemistry using an RGC-specific marker (e.g., Brn3a or RBPMS).

  • Capture images of the retinas using a fluorescence microscope.

  • Count the number of labeled RGCs in different quadrants of the retina to determine the average RGC density.

  • Compare RGC density between treatment and control groups.

Conclusion

Tafluprost and its active metabolite, tafluprost acid, are valuable tools for glaucoma research. The provided protocols for inducing ocular hypertension and evaluating drug efficacy offer a framework for preclinical studies. The well-defined mechanism of action and the availability of quantitative data make Tafluprost a suitable reference compound for the development and screening of new anti-glaucoma therapies. Further research may explore the potential of other derivatives and metabolites in this therapeutic area.

References

Application Note: High-Resolution Mass Spectrometry for the Characterization of 9-keto Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the characterization of 9-keto Tafluprost, a derivative of the prostaglandin (B15479496) F2α analog Tafluprost, using high-resolution mass spectrometry (HRMS). The methodologies provided herein are designed to offer high sensitivity and specificity for the identification and structural elucidation of this compound. This document outlines the necessary sample preparation, liquid chromatography (LC) and mass spectrometry (MS) conditions, and data analysis workflows. The protocols are intended for researchers in drug metabolism, pharmacokinetics, and quality control within the pharmaceutical industry.

Introduction

Tafluprost is a potent prostaglandin F2α analog used in the treatment of open-angle glaucoma and ocular hypertension.[1][2][3][4] It functions as a prodrug, being hydrolyzed in the cornea to its biologically active form, Tafluprost acid.[2] The metabolic fate of Tafluprost is of significant interest in drug development to understand its efficacy and safety profile. This compound is a derivative of Tafluprost and its characterization is crucial for impurity profiling and metabolic studies. High-resolution mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled capabilities for the sensitive and accurate-mass measurement required for the unequivocal identification of such compounds.

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate and sensitive analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., in vitro metabolism incubations, formulation solutions).

Materials:

  • This compound reference standard

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for complex matrices

Protocol for Simple Solutions (e.g., reference standard):

  • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve the desired concentration for analysis.

Protocol for Complex Matrices (e.g., biological samples):

  • Protein Precipitation: For plasma or microsomal incubation samples, add 3 volumes of ice-cold acetonitrile to 1 volume of the sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar impurities.

    • Elute the analyte with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

Liquid Chromatography

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Table 1: Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
High-Resolution Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

Table 2: High-Resolution Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Flow 800 L/hr
Desolvation Temperature 350 °C
Acquisition Mode Full Scan MS and Data-Dependent MS/MS (dd-MS2)
Full Scan Mass Range m/z 100-1000
MS/MS Collision Energy Ramped collision energy (e.g., 10-40 eV)
Resolution > 20,000 FWHM

Data Presentation

The high-resolution mass spectrometry data allows for the precise determination of the elemental composition and aids in structural elucidation through fragmentation analysis.

Table 3: Expected High-Resolution Mass Data for this compound

AnalyteChemical FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)
This compoundC₂₅H₃₂F₂O₅450.2218451.2296

Table 4: Illustrative MS/MS Fragmentation Data for [M+H]⁺ of this compound

Note: This is a predicted fragmentation pattern based on the structure of this compound and common fragmentation pathways of similar molecules. Actual fragmentation will need to be experimentally determined.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
451.2296393.1873C₃H₆O (Isopropanol)Loss of the isopropyl ester
451.2296375.1768C₃H₆O + H₂OSubsequent loss of water
451.2296299.1347C₇H₅O (Phenoxy group)Cleavage of the phenoxy ether
393.1873375.1768H₂OLoss of water from the acid

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis sample Sample (e.g., Biological Matrix) extraction Protein Precipitation / SPE sample->extraction reconstitution Reconstitution extraction->reconstitution lc UHPLC Separation reconstitution->lc ms HRMS Detection (Full Scan & dd-MS2) lc->ms processing Data Processing (Peak Picking, Alignment) ms->processing identification Compound Identification (Accurate Mass, MS/MS) processing->identification characterization Structural Characterization identification->characterization

Caption: Experimental workflow for this compound characterization.

Proposed Fragmentation Pathway

fragmentation_pathway M_H [M+H]⁺ m/z 451.2296 frag1 [M+H - C₃H₆O]⁺ m/z 393.1873 M_H->frag1 - Isopropanol frag3 [M+H - C₇H₅O]⁺ m/z 299.1347 M_H->frag3 - Phenoxy frag2 [M+H - C₃H₆O - H₂O]⁺ m/z 375.1768 frag1->frag2 - H₂O

Caption: Proposed fragmentation of this compound.

Conclusion

This application note provides a detailed framework for the characterization of this compound using high-resolution mass spectrometry. The described protocols for sample preparation, liquid chromatography, and mass spectrometry, combined with the illustrative data, offer a solid starting point for researchers. The high resolution and accuracy of the mass spectrometric data will enable confident identification and structural elucidation of this compound in various sample types, which is essential for drug development and quality control.

References

Application Note: Development and Validation of a Bioanalytical Assay for the Quantification of 9-keto Tafluprost in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 9-keto tafluprost (B1681877), a potential derivative of the prostaglandin (B15479496) F2α analog tafluprost, in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by rapid and selective chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). The assay has been validated according to FDA guidelines and demonstrates excellent linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic or drug metabolism studies.

Introduction

Tafluprost is a fluorinated prostaglandin F2α analog used in the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that is hydrolyzed in the eye to its biologically active metabolite, tafluprost acid.[3][4][5] The systemic metabolism of tafluprost acid primarily involves β-oxidation of the α-chain, similar to endogenous prostaglandins. While 9-keto tafluprost is available as a synthetic derivative, its formation as a metabolite in vivo has not been extensively documented. However, the analysis of potential oxidative metabolites is crucial in comprehensive drug development studies. This application note provides a complete protocol for the bioanalytical determination of this compound in human plasma, offering a valuable tool for researchers investigating the disposition of tafluprost and its analogs.

Structural Relationship and Hypothetical Formation

The following diagram illustrates the structural relationship between tafluprost, its active metabolite tafluprost acid, and the hypothetical this compound. The formation of a 9-keto metabolite would involve oxidation of the hydroxyl group at the C9 position of the cyclopentane (B165970) ring.

G Tafluprost Tafluprost (Isopropyl Ester Prodrug) Tafluprost_Acid Tafluprost Acid (Active Metabolite) Tafluprost->Tafluprost_Acid Corneal Esterases Keto_Tafluprost This compound (Hypothetical Oxidative Metabolite) Tafluprost_Acid->Keto_Tafluprost Hypothetical Oxidation

Caption: Structural relationship of Tafluprost and its derivatives.

Experimental Workflow

A summary of the bioanalytical workflow is presented below, from sample collection to data analysis.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Collection Plasma Sample Collection Internal Standard Spiking Internal Standard Spiking Plasma Sample Collection->Internal Standard Spiking Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Internal Standard Spiking->Solid-Phase Extraction (SPE) Elution Elution Solid-Phase Extraction (SPE)->Elution Evaporation & Reconstitution Evaporation & Reconstitution Elution->Evaporation & Reconstitution Chromatographic Separation Chromatographic Separation Evaporation & Reconstitution->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Quantification Quantification Mass Spectrometric Detection->Quantification Method Validation Method Validation Quantification->Method Validation

Caption: Bioanalytical workflow for this compound analysis.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • 9-keto Tafluprost-d4 (B1164685) (deuterated internal standard)

  • Human plasma (K2EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the internal standard (IS) at an appropriate concentration in the same diluent.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Aliquot 200 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of the IS working solution to each plasma sample, except for blank samples.

  • Acidification: Acidify the samples by adding 200 µL of 2% formic acid in water.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the acidified plasma samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with 1 mL of 10% methanol in water.

  • Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS)

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions This compound: m/z [M-H]⁻ → Product Ion 1, Product Ion 2This compound-d4: m/z [M-H+4]⁻ → Product Ion 1, Product Ion 2
Collision Energy Optimized for each transition
Source Temp. 500°C

Note: Specific MRM transitions and collision energies need to be optimized empirically using the analytical standards.

Method Validation Summary

The bioanalytical method was validated according to the FDA Guidance for Industry on Bioanalytical Method Validation. The key validation parameters are summarized below.

Calibration Curve and Linearity
ParameterResult
Concentration Range 0.1 - 100 ng/mL
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) > 0.995
Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 0.1≤ 1585 - 115≤ 2080 - 120
Low 0.3≤ 1585 - 115≤ 1585 - 115
Mid 10≤ 1585 - 115≤ 1585 - 115
High 80≤ 1585 - 115≤ 1585 - 115
Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low 0.3> 8590 - 110
High 80> 8590 - 110

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The sample preparation is straightforward, and the chromatographic run time is short, allowing for high-throughput analysis. The method meets the regulatory requirements for bioanalytical method validation and can be confidently applied in research settings for the study of tafluprost derivatives.

References

Application Note: Utilization of 9-keto Tafluprost as a Reference Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost (B1681877) is a potent prostaglandin (B15479496) F2α analog used in the treatment of open-angle glaucoma and ocular hypertension. As with any active pharmaceutical ingredient (API), ensuring its purity and monitoring potential impurities is critical for drug safety and efficacy. 9-keto Tafluprost, a potential degradation product formed through the oxidation of the C-9 hydroxyl group on the cyclopentane (B165970) ring of Tafluprost, is a key related substance that requires careful monitoring. This application note provides a detailed protocol for the use of this compound as a reference standard in the chromatographic analysis of Tafluprost, enabling accurate identification and quantification.

The methodologies described herein are based on established stability-indicating high-performance liquid chromatography (HPLC) methods for Tafluprost and its related substances.[1][2][3] The use of a well-characterized this compound reference standard is essential for method validation and routine quality control. A commercial source for this compound reference standard is available from suppliers such as Cayman Chemical.

Tafluprost Metabolism and Degradation Pathway

Tafluprost is a prodrug that is hydrolyzed in the cornea to its biologically active form, Tafluprost acid.[4][5] The molecule is susceptible to degradation under various stress conditions, including oxidative, hydrolytic, and photolytic stress. The formation of this compound is a plausible oxidative degradation pathway. Understanding these pathways is crucial for developing robust analytical methods and stable formulations.

Tafluprost Tafluprost (Isopropyl Ester Prodrug) Tafluprost_Acid Tafluprost Acid (Active Metabolite) Tafluprost->Tafluprost_Acid Hydrolysis (in cornea) Oxidative_Degradation Oxidative Stress (e.g., H₂O₂) Tafluprost->Oxidative_Degradation Nine_Keto_Tafluprost This compound (Impurity/Degradant) Oxidative_Degradation->Nine_Keto_Tafluprost

Figure 1: Simplified pathway of Tafluprost activation and degradation.

Experimental Protocols

This section details the recommended materials and procedures for the chromatographic analysis of this compound in relation to Tafluprost.

Materials and Reagents
  • This compound Reference Standard

  • Tafluprost Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC vials with inserts

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are based on a validated stability-indicating method for Tafluprost and its impurities.

ParameterRecommended Condition
HPLC System Agilent 1200 series or equivalent with UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water:Methanol:Orthophosphoric Acid (900:100:1, v/v/v)
Mobile Phase B Acetonitrile:Water (900:100, v/v)
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 50°C
Detection UV at 210 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (1:1, v/v)

Table 1: Recommended Chromatographic Conditions

Time (minutes)% Mobile Phase B
050
2590
3590
35.150
4550

Table 2: Gradient Elution Program

Preparation of Standard Solutions

2.3.1. This compound Standard Stock Solution (S1) Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

2.3.2. Tafluprost Standard Stock Solution (S2) Accurately weigh approximately 25 mg of Tafluprost reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

2.3.3. System Suitability Solution (SSS) Pipette 5.0 mL of S2 into a 50 mL volumetric flask. Add 1.0 mL of S1 and dilute to volume with the diluent. This solution contains approximately 50 µg/mL of Tafluprost and 2 µg/mL of this compound.

Sample Preparation

Accurately weigh a quantity of the Tafluprost drug substance or crushed tablets equivalent to 25 mg of Tafluprost into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 15 minutes. Dilute to volume with the diluent and mix well. Filter a portion of the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

Analytical Procedure

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prepare Mobile Phase Prepare Mobile Phase Prepare Diluent Prepare Diluent Prepare Mobile Phase->Prepare Diluent Prepare Standard Solutions Prepare Standard Solutions Prepare Diluent->Prepare Standard Solutions Prepare Sample Solution Prepare Sample Solution Prepare Standard Solutions->Prepare Sample Solution Equilibrate HPLC System Equilibrate HPLC System Prepare Sample Solution->Equilibrate HPLC System Inject Blank (Diluent) Inject Blank (Diluent) Equilibrate HPLC System->Inject Blank (Diluent) Inject System Suitability Solution Inject System Suitability Solution Inject Blank (Diluent)->Inject System Suitability Solution Inject Sample Solution Inject Sample Solution Inject System Suitability Solution->Inject Sample Solution Integrate Chromatograms Integrate Chromatograms Inject Sample Solution->Integrate Chromatograms Verify System Suitability Verify System Suitability Integrate Chromatograms->Verify System Suitability Identify & Quantify this compound Identify & Quantify this compound Verify System Suitability->Identify & Quantify this compound

Figure 2: Experimental workflow for the analysis of this compound.
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution (SSS) and verify system suitability parameters (see Table 3). The retention time of Tafluprost is expected to be around 15-20 minutes. The relative retention time of this compound should be determined.

  • Inject the prepared sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard in the SSS chromatogram.

  • Calculate the amount of this compound in the sample using the following formula:

    % this compound = (Peak Area of this compound in Sample / Peak Area of Tafluprost in Sample) x (Concentration of Tafluprost Standard / Concentration of this compound Standard in SSS) x (Response Factor) x 100

    Note: The response factor should be determined during method validation.

Data Presentation and System Suitability

Quantitative data from method validation studies are crucial for ensuring the reliability of the analytical method. The following table summarizes typical system suitability requirements.

ParameterAcceptance Criteria
Tailing Factor (for Tafluprost peak) ≤ 2.0
Theoretical Plates (for Tafluprost peak) ≥ 2000
Resolution (between Tafluprost and this compound) ≥ 1.5
%RSD for replicate injections (Area of Tafluprost) ≤ 2.0%

Table 3: System Suitability Criteria

Method Validation Parameters

A comprehensive validation of the analytical method should be performed in accordance with ICH guidelines. The following parameters are essential for demonstrating the suitability of the method for its intended purpose.

Validation ParameterTypical Results
Linearity (Correlation Coefficient, r²) ≥ 0.999
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 5.0%

Table 4: Summary of Typical Method Validation Data for Related Substances (Data is illustrative and should be established for each specific method)

Conclusion

This application note provides a comprehensive framework for the utilization of this compound as a reference standard in the chromatographic analysis of Tafluprost. The detailed protocol and recommended chromatographic conditions enable the accurate identification and quantification of this critical impurity. Adherence to the described methodology and proper system suitability checks will ensure the generation of reliable and reproducible data, which is essential for quality control and regulatory compliance in the pharmaceutical industry. The use of a certified this compound reference standard is paramount for the successful implementation of this analytical procedure.

References

In Vitro Protocols for Testing 9-keto Tafluprost Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Tafluprost (B1681877) is a potent prostaglandin (B15479496) F2α analog used in the management of glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is hydrolyzed in the eye to its biologically active metabolite, tafluprost acid.[1] The primary mechanism of action of tafluprost acid is the agonism of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR), which leads to an increase in the uveoscleral outflow of aqueous humor and a reduction in intraocular pressure.[2][3] Tafluprost is metabolized into several forms, including 9-keto tafluprost. The biological activity of these metabolites is of significant interest to understand the full pharmacological profile of the parent drug.

This document provides detailed in vitro protocols to assess the biological activity of this compound, focusing on its interaction with the FP receptor. The described assays are fundamental in characterizing the potency and efficacy of prostaglandin analogs. While specific quantitative data for this compound is not widely published, these protocols provide a robust framework for its evaluation. For comparative purposes, data for the well-characterized active metabolite, tafluprost acid, is provided.

Key Biological Assays

To comprehensively evaluate the in vitro biological activity of this compound, a tiered approach is recommended, encompassing receptor binding, functional agonism, and downstream signaling.

  • Receptor Binding Assays: These assays determine the affinity of the test compound for the target receptor, in this case, the FP receptor. A competitive radioligand binding assay is the gold standard for this purpose.

  • Functional Assays (Second Messenger): These assays measure the functional consequence of receptor binding, such as the activation of intracellular signaling pathways. For the Gq-coupled FP receptor, a calcium mobilization assay is a direct and reliable measure of receptor activation.

  • Downstream Signaling Assays: Activation of the FP receptor leads to changes in gene expression. Quantitative real-time PCR (qPCR) can be used to measure the modulation of downstream target genes, providing further evidence of functional activity.

Data Presentation

The following tables summarize key quantitative data for tafluprost acid, which can serve as a benchmark for the evaluation of this compound.

Table 1: FP Receptor Binding Affinity of Prostaglandin Analogs

CompoundReceptorBinding Affinity (Ki)
Tafluprost AcidProstaglandin FP0.4 nM
Latanoprost AcidProstaglandin FP4.7 nM

Ki values represent the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.[2][4]

Table 2: Functional Potency of Tafluprost Acid at the FP Receptor

CompoundAssayParameterValue
Tafluprost AcidCalcium MobilizationEC50~0.5 nM

EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Competitive Radioligand Binding Assay for FP Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human prostaglandin FP receptor.

Principle: This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the FP receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50, from which the Ki can be calculated.

Materials:

  • Receptor Source: Membrane preparations from cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells) or from tissues rich in FP receptors (e.g., bovine corpus luteum).

  • Radioligand: [³H]-Prostaglandin F2α ([³H]-PGF2α).

  • Test Compound: this compound.

  • Reference Compound: Unlabeled PGF2α or Tafluprost Acid.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters.

  • Scintillation Cocktail and Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, membrane preparation, and [³H]-PGF2α.

    • Non-specific Binding: Add assay buffer, membrane preparation, [³H]-PGF2α, and a high concentration of unlabeled PGF2α.

    • Competition Binding: Add assay buffer, membrane preparation, [³H]-PGF2α, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Objective: To measure the functional agonistic activity of this compound on the Gq-coupled FP receptor by quantifying changes in intracellular calcium concentration.

Principle: Activation of the FP receptor by an agonist leads to the activation of phospholipase C, which in turn mobilizes calcium from intracellular stores. This transient increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human FP receptor.

  • Calcium-sensitive dye: Fluo-4 AM or similar.

  • Test Compound: this compound.

  • Reference Agonist: PGF2α or Tafluprost Acid.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (optional, to prevent dye leakage).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the FP receptor-expressing cells into black, clear-bottom 96-well plates and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer (with or without probenecid).

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Measure the baseline fluorescence for a short period.

    • Add the compound dilutions to the wells and immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the this compound concentration.

    • Determine the EC50 value from the resulting dose-response curve using non-linear regression.

Gene Expression Analysis by qPCR

Objective: To determine if this compound modulates the expression of downstream target genes of the FP receptor signaling pathway.

Principle: Activation of the FP receptor can lead to changes in the transcription of specific genes. This protocol uses reverse transcription followed by quantitative PCR (RT-qPCR) to measure the relative abundance of target mRNA transcripts.

Materials:

  • Cells: Human trabecular meshwork (HTM) cells or other relevant ocular cell lines.

  • Test Compound: this compound.

  • RNA isolation kit.

  • Reverse transcription kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for target genes (e.g., Cyr61, COX-2) and a housekeeping gene (e.g., GAPDH).

  • Real-time PCR instrument.

Procedure:

  • Cell Treatment:

    • Culture HTM cells to near confluence.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 6-24 hours).

  • RNA Isolation: Isolate total RNA from the treated and untreated cells using a commercial RNA isolation kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • qPCR:

    • Prepare qPCR reactions containing cDNA, qPCR master mix, and primers for the target and housekeeping genes.

    • Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the untreated control.

Mandatory Visualizations

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FP_receptor FP Receptor Gq Gαq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Ca_release->Downstream Keto_Tafluprost This compound Keto_Tafluprost->FP_receptor Binds

Caption: Signaling pathway of the Prostaglandin F Receptor (FP Receptor).

Calcium_Mobilization_Workflow start Start plate_cells Plate FP Receptor-Expressing Cells in 96-well Plate start->plate_cells incubate_overnight Incubate Overnight plate_cells->incubate_overnight load_dye Load Cells with Calcium-Sensitive Dye incubate_overnight->load_dye incubate_dye Incubate for 1 hour at 37°C load_dye->incubate_dye measure_fluorescence Measure Fluorescence Kinetics upon Compound Addition incubate_dye->measure_fluorescence prepare_compounds Prepare Serial Dilutions of This compound prepare_compounds->measure_fluorescence analyze_data Data Analysis: Calculate EC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the Calcium Mobilization Assay.

Logical_Relationship cluster_assays In Vitro Assays cluster_parameters Measured Parameters binding Receptor Binding Assay affinity Binding Affinity (Ki) binding->affinity Determines functional Calcium Mobilization Assay potency Functional Potency (EC50) functional->potency Measures downstream Gene Expression Analysis efficacy Gene Modulation downstream->efficacy Assesses

Caption: Relationship between in vitro assays and measured biological parameters.

References

Application Note: Solid-Phase Extraction of 9-keto Tafluprost from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost is a prostaglandin (B15479496) F2α analog used in the treatment of glaucoma and ocular hypertension.[1] As a prodrug, it is hydrolyzed in vivo to the biologically active Tafluprost acid.[2][3] The metabolism of Tafluprost acid primarily proceeds through β-oxidation.[3][4] Enzymatic oxidation of the C9 hydroxyl group of the cyclopentane (B165970) ring, a known metabolic pathway for prostaglandins (B1171923), can lead to the formation of ketone-containing metabolites such as 9-keto Tafluprost. The analysis of such metabolites in biological matrices is crucial for comprehensive pharmacokinetic and metabolic studies.

This application note details a robust solid-phase extraction (SPE) protocol for the isolation of this compound from biological matrices such as plasma and urine. The described method is based on established protocols for the extraction of prostaglandins and their metabolites, offering high recovery and sample purity suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway

Tafluprost is an isopropyl ester prodrug that is rapidly converted to its active form, Tafluprost acid. The formation of this compound is hypothesized to occur via the oxidation of the C9 hydroxyl group of Tafluprost acid, a reaction catalyzed by enzymes such as hydroxyprostaglandin dehydrogenases.

Tafluprost Tafluprost (Prodrug) Tafluprost_Acid Tafluprost Acid (Active Metabolite) Tafluprost->Tafluprost_Acid Hydrolysis (Esterases) Keto_Tafluprost This compound Acid (Metabolite) Tafluprost_Acid->Keto_Tafluprost Oxidation (e.g., 9-hydroxyprostaglandin dehydrogenase)

Fig. 1: Proposed metabolic conversion of Tafluprost to this compound Acid.

Experimental Protocols

This section provides a detailed solid-phase extraction protocol for the isolation of this compound from plasma and urine.

Materials and Reagents
  • SPE Cartridges: Reversed-phase C18 cartridges (500 mg, 6 mL) or polymeric cartridges (e.g., Oasis HLB, 500 mg, 6 mL).

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ultrapure water.

  • Internal Standard (IS): A suitable deuterated analog of this compound or a structurally related prostaglandin.

  • Biological Samples: Plasma or urine, stored at -80°C.

Sample Preparation
  • Thaw biological samples on ice.

  • Centrifuge samples at 4°C for 15 minutes at 10,000 x g to pellet any precipitates.

  • Transfer 1 mL of the supernatant (plasma or urine) to a clean tube.

  • Spike the sample with the internal standard.

  • Acidify the sample by adding 50 µL of 2% formic acid in water to adjust the pH to approximately 3. This step is critical for the efficient retention of acidic analytes on the reversed-phase sorbent.

Solid-Phase Extraction (SPE) Protocol

The following protocol is a general guideline and may require optimization for specific applications.

G cluster_0 SPE Workflow Condition 1. Conditioning - 5 mL Methanol - 5 mL Ultrapure Water Equilibrate 2. Equilibration - 5 mL 0.1% Formic Acid in Water Condition->Equilibrate Load 3. Sample Loading - Load 1 mL of pre-treated sample Equilibrate->Load Wash1 4. Wash 1 - 5 mL 0.1% Formic Acid in Water Load->Wash1 Wash2 5. Wash 2 - 5 mL 25% Methanol in Water Wash1->Wash2 Dry 6. Drying - Dry cartridge under vacuum for 10 min Wash2->Dry Elute 7. Elution - 4 mL Methanol Dry->Elute Evaporate 8. Evaporation - Evaporate to dryness under Nitrogen Elute->Evaporate Reconstitute 9. Reconstitution - Reconstitute in 100 µL of mobile phase Evaporate->Reconstitute

Fig. 2: Solid-Phase Extraction Workflow for this compound.
LC-MS/MS Analysis

The extracted samples can be analyzed using a liquid chromatography system coupled with a tandem mass spectrometer.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS Detection: Electrospray ionization (ESI) in negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables present representative quantitative data for the solid-phase extraction of prostaglandins from biological matrices. This data is intended to be illustrative of the expected performance of the described method. Validation for this compound is required.

Table 1: Representative SPE Recovery Data

AnalyteMatrixSpiked Concentration (ng/mL)Recovery (%)%RSD (n=6)
Prostaglandin F2αPlasma192.54.8
1095.13.2
10093.82.5
8-iso-Prostaglandin F2αUrine0.190.06.1
1.083.05.4
1079.04.9
6-keto Prostaglandin F1αPlasma0.0597.37.2
0.5100.85.1
598.24.3

Data adapted from references and.

Table 2: Representative Method Validation Parameters

ParameterProstaglandin F2α8-iso-Prostaglandin F2α6-keto Prostaglandin F1α
Linearity Range (ng/mL) 0.1 - 1000.05 - 100.05 - 5
Correlation Coefficient (r²) > 0.998> 0.999> 0.995
LOD (ng/mL) 0.030.0150.01
LOQ (ng/mL) 0.10.050.05
Intra-day Precision (%CV) < 8%< 10%< 12%
Inter-day Precision (%CV) < 10%< 12%< 15%
Accuracy (%) 92 - 108%95 - 104%92 - 103%

Data compiled and adapted from references,, and other relevant literature.

Conclusion

The solid-phase extraction method outlined in this application note provides a reliable and efficient procedure for the isolation of this compound from biological matrices. The use of a reversed-phase C18 or polymeric sorbent, combined with sample acidification, ensures high recovery and removal of matrix interferences. The subsequent analysis by LC-MS/MS offers the sensitivity and selectivity required for the quantification of this and other prostaglandin metabolites in complex biological samples. This method serves as a valuable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

Application Note: Spectrofluorimetric Determination of Prostaglandin Analogs - A Focus on Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tafluprost is a potent prostaglandin (B15479496) F2α analog used in the treatment of open-angle glaucoma and ocular hypertension.[1][2][3] It functions by increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[1][4] Accurate and sensitive quantification of Tafluprost in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. This application note describes a simple, rapid, and sensitive spectrofluorimetric method for the determination of Tafluprost based on its native fluorescence.

Principle

Spectrofluorimetry is a highly sensitive analytical technique that measures the fluorescence intensity of a sample. Molecules like Tafluprost can absorb light at a specific excitation wavelength and then emit light at a longer wavelength. The intensity of the emitted light is directly proportional to the concentration of the analyte over a certain range, allowing for quantitative analysis. This method leverages the intrinsic fluorescence of Tafluprost, offering a straightforward and "green" analytical approach that avoids complex derivatization steps.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrofluorimetric determination of Tafluprost.

ParameterValueReference
Excitation Wavelength (λex) 220 nm
Emission Wavelength (λem) 292 nm
Linearity Range 50 - 600 ng/mL
Correlation Coefficient (r) 0.9999
Limit of Detection (LOD) 7.87 ng/mL
Limit of Quantification (LOQ) 23.86 ng/mL
Solvent Water

Experimental Protocols

1. Preparation of Standard Stock and Working Solutions

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Tafluprost reference standard and dissolve it in 100 mL of a suitable solvent such as methanol (B129727) or ethanol (B145695) in a volumetric flask.

  • Intermediate Stock Solution (e.g., 10 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with purified water in a volumetric flask.

  • Working Standard Solutions (50 - 600 ng/mL): Prepare a series of working standard solutions by appropriate serial dilutions of the intermediate stock solution with purified water in volumetric flasks.

2. Sample Preparation (for Ophthalmic Formulation)

  • Accurately transfer a volume of the Tafluprost ophthalmic solution equivalent to one drop into a suitable volumetric flask.

  • Dilute the sample with purified water to a final concentration within the established linearity range (50 - 600 ng/mL).

3. Spectrofluorimetric Measurement

  • Set the excitation wavelength of the spectrofluorimeter to 220 nm and the emission wavelength to 292 nm.

  • Set the excitation and emission slit widths to an appropriate value (e.g., 10 nm).

  • Use a 1 cm quartz cuvette.

  • Measure the fluorescence intensity of the blank (purified water).

  • Measure the fluorescence intensity of each working standard solution and the prepared sample solution.

  • Record the fluorescence intensity readings.

4. Data Analysis

  • Construct a calibration curve by plotting the fluorescence intensity of the working standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r).

  • Determine the concentration of Tafluprost in the sample solution by interpolating its fluorescence intensity on the calibration curve.

  • Calculate the original concentration of Tafluprost in the ophthalmic formulation, taking into account the dilution factor.

Visualizations

experimental_workflow Experimental Workflow for Spectrofluorimetric Analysis of Tafluprost cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock_solution Prepare Standard Stock Solution working_standards Prepare Working Standard Solutions stock_solution->working_standards measure_standards Measure Standards working_standards->measure_standards sample_prep Prepare Sample Solution measure_sample Measure Sample sample_prep->measure_sample instrument_setup Set Spectrofluorimeter (λex=220nm, λem=292nm) measure_blank Measure Blank (Water) instrument_setup->measure_blank measure_blank->measure_standards calibration_curve Construct Calibration Curve measure_standards->calibration_curve concentration_calc Calculate Sample Concentration measure_sample->concentration_calc linear_regression Linear Regression calibration_curve->linear_regression linear_regression->concentration_calc

Caption: Workflow for Tafluprost analysis.

tafluprost_signaling_pathway Tafluprost (Prostaglandin F2α Analog) Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular tafluprost Tafluprost fp_receptor Prostanoid FP Receptor (GPCR) tafluprost->fp_receptor binds g_protein Gq Protein Activation fp_receptor->g_protein activates plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release stimulates pkc_activation Protein Kinase C (PKC) Activation dag->pkc_activation activates cellular_response Increased Uveoscleral Outflow ca_release->cellular_response leads to pkc_activation->cellular_response contributes to

Caption: Tafluprost signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of 9-keto Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 9-keto Tafluprost in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a key metabolite of Tafluprost, a prostaglandin (B15479496) F2α analog used in ophthalmic solutions to reduce intraocular pressure. Like its parent compound, this compound is a lipophilic molecule and is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by low aqueous solubility and high permeability.[1][2] Poor aqueous solubility can hinder the development of stable and effective ophthalmic formulations, impacting drug delivery and bioavailability.

Q2: What is the expected aqueous solubility of this compound?

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

Common approaches to enhance the solubility of poorly water-soluble compounds like this compound include:

  • pH Adjustment: Modifying the pH of the buffer can ionize the molecule, thereby increasing its solubility.

  • Use of Co-solvents: Incorporating water-miscible organic solvents can increase the solvent's capacity to dissolve lipophilic compounds.

  • Addition of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in the aqueous medium.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

If you observe precipitation or cloudiness when preparing a solution of this compound in an aqueous buffer, consider the following troubleshooting steps:

Troubleshooting Workflow

start Precipitation Observed ph_adjust Adjust Buffer pH start->ph_adjust cosolvent Add a Co-solvent ph_adjust->cosolvent If precipitation persists surfactant Incorporate a Surfactant cosolvent->surfactant If precipitation persists cyclodextrin (B1172386) Use a Cyclodextrin surfactant->cyclodextrin If precipitation persists reassess Re-evaluate Formulation cyclodextrin->reassess

Caption: Troubleshooting workflow for this compound precipitation.

1. pH Adjustment:

  • Rationale: The solubility of ionizable compounds is pH-dependent. For prostaglandin analogs like Tafluprost, a pH range of 5.5 to 6.7 is often optimal for stability.

  • Action: Prepare a series of buffers with varying pH values (e.g., from 5.0 to 7.5) and determine the solubility of this compound in each.

2. Co-solvent Addition:

  • Rationale: Co-solvents can reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar solutes.

  • Action: Introduce a small percentage of a biocompatible co-solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) 400 into your buffer. Start with a low concentration (e.g., 1-5% v/v) and gradually increase it while monitoring for precipitation.

3. Surfactant Incorporation:

  • Rationale: Surfactants form micelles that can solubilize hydrophobic compounds.

  • Action: Add a non-ionic surfactant like Polysorbate 80 (Tween 80) or a Cremophor® EL to your formulation. Typical concentrations range from 0.1% to 2% (w/v).

4. Cyclodextrin Complexation:

  • Rationale: Cyclodextrins are effective at encapsulating hydrophobic molecules, significantly increasing their aqueous solubility.

  • Action: Incorporate a modified cyclodextrin such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) into your buffer. Studies on Tafluprost have shown success with concentrations around 20 mg/mL.[1][2]

Issue 2: Inconsistent Solubility Results

Inconsistent solubility data can arise from several experimental factors. Follow this guide to ensure reproducible results.

Logical Relationship for Consistent Solubility Measurement

equilibrium Ensure Saturation Equilibrium temp_control Precise Temperature Control equilibrium->temp_control accurate_quant Accurate Quantification Method temp_control->accurate_quant consistent_results Consistent Solubility Data accurate_quant->consistent_results

Caption: Key factors for achieving consistent solubility data.

1. Ensure Saturation Equilibrium:

  • Rationale: The solution must be saturated to accurately determine the maximum solubility.

  • Action: Add an excess of this compound to the buffer and agitate the suspension for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

2. Precise Temperature Control:

  • Rationale: Solubility is temperature-dependent.

  • Action: Maintain a constant and recorded temperature throughout the experiment using a temperature-controlled shaker or water bath.

3. Accurate Quantification:

  • Rationale: The method used to measure the concentration of the dissolved drug must be accurate and validated.

  • Action: After reaching equilibrium, filter the saturated solution through a 0.22 µm filter to remove undissolved particles. Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables present hypothetical yet realistic data to illustrate the potential effects of different solubilization strategies on the aqueous solubility of this compound.

Table 1: Effect of pH on the Aqueous Solubility of this compound at 25°C

Buffer pHSolubility (µg/mL)
5.05
5.512
6.025
6.530
7.022
7.515

Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound in Phosphate (B84403) Buffer (pH 6.5) at 25°C

Co-solventConcentration (% v/v)Solubility (µg/mL)
None030
Ethanol585
Propylene Glycol5110
PEG 4005150

Table 3: Effect of Surfactants and Cyclodextrins on the Aqueous Solubility of this compound in Phosphate Buffer (pH 6.5) at 25°C

Solubilizing AgentConcentration (% w/v)Solubility (µg/mL)
None030
Polysorbate 800.5250
Polysorbate 801.0450
HP-β-Cyclodextrin1.0600
HP-β-Cyclodextrin2.01200

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of this compound

Objective: To determine the equilibrium solubility of this compound in a given aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of desired pH

  • Temperature-controlled shaker

  • 0.22 µm syringe filters

  • HPLC system with a UV detector

  • Validated analytical method for this compound

Procedure:

  • Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.

  • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

  • Agitate the suspension for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with the mobile phase to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Repeat the experiment in triplicate to ensure reproducibility.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound

Objective: To provide a general HPLC method that can be adapted and validated for the quantification of this compound in aqueous solutions.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and phosphate buffer (e.g., 50:50 v/v), with the pH of the buffer adjusted to be compatible with the analyte and column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Approximately 220 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the solubility samples.

  • Inject the calibration standards into the HPLC system to construct a calibration curve.

  • Inject the prepared samples from the solubility experiment.

  • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow for Solubility Determination

prep Prepare Supersaturated Solution equilibrate Equilibrate at Controlled Temperature prep->equilibrate filter Filter to Remove Undissolved Solid equilibrate->filter quantify Quantify using HPLC filter->quantify analyze Analyze Data quantify->analyze

Caption: Workflow for experimental solubility determination.

References

Technical Support Center: Optimizing LC-MS/MS for 9-keto Tafluprost Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of 9-keto Tafluprost. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and troubleshooting tips for challenges that may arise during the analysis of this compound.

Q1: What are the recommended initial LC-MS/MS parameters for this compound detection?

A1: For initial method development, we recommend starting with the parameters outlined in the tables below. These are based on typical values for prostaglandin (B15479496) analysis and theoretical calculations for this compound. Optimization will be required for your specific instrumentation and matrix.

Q2: I am observing significant peak tailing for my this compound peak. What could be the cause and how can I resolve it?

A2: Peak tailing is a common issue in prostaglandin analysis and can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte, causing tailing.

    • Solution: Add a small amount of a weak acid, such as 0.1% formic acid, to your mobile phase to suppress the ionization of silanol groups.[1][2] Using a column with a highly inert stationary phase or end-capping can also minimize these interactions.[3]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Try diluting your sample or reducing the injection volume.[3][4]

  • Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.

    • Solution: Use a guard column and ensure adequate sample cleanup. Regularly flush the column according to the manufacturer's instructions.

Q3: My signal intensity for this compound is very low. How can I improve the sensitivity of my assay?

A3: Low sensitivity can be a significant hurdle. Here are several strategies to boost your signal:

  • Optimize MS Parameters: Ensure that the MS parameters, including collision energy and tube lens voltage, are optimized for this compound.

  • Improve Ionization Efficiency: Prostaglandins (B1171923) are typically analyzed in negative ion mode using electrospray ionization (ESI). Ensure your mobile phase is compatible with efficient ionization (e.g., contains a small amount of a volatile buffer or acid).

  • Enhance Sample Preparation: A more effective sample preparation procedure can concentrate the analyte and remove interfering substances. Solid-phase extraction (SPE) is a highly effective technique for this purpose.

  • Reduce Matrix Effects: Matrix components can suppress the ionization of the target analyte.

    • Solution: Improve chromatographic separation to move the analyte peak away from co-eluting matrix components. A thorough sample cleanup will also minimize matrix effects.

Q4: I am seeing a lot of background noise in my chromatogram. What are the likely sources and how can I reduce it?

A4: High background noise can interfere with the detection of your analyte. Common sources include:

  • Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents to prepare your mobile phases and samples.

  • Carryover: Residual analyte from a previous injection can appear as a "ghost peak" or contribute to the background.

    • Solution: Implement a robust needle wash protocol in your autosampler settings and run blank injections to check for carryover.

  • Dirty MS Source: The ion source can become contaminated over time.

    • Solution: Regularly clean the ion source components according to the manufacturer's recommendations.

Q5: How do I determine the precursor and product ions for this compound if there is no available literature?

A5: When experimental data is unavailable, a deductive approach is necessary:

  • Determine the Molecular Weight: Tafluprost is hydrolyzed to its active metabolite, Tafluprost acid. The 9-keto metabolite is formed by the oxidation of the hydroxyl group at the C9 position of Tafluprost acid. The calculated molecular weight of this compound acid (C₂₂H₂₅F₂O₅) is approximately 408.43 g/mol .

  • Select the Precursor Ion: In negative ion mode ESI, the deprotonated molecule [M-H]⁻ is typically observed. Therefore, the precursor ion for this compound acid would be m/z 407.4.

  • Predict Fragmentation: Prostaglandins often fragment through the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group. Based on the fragmentation patterns of similar keto-prostaglandins, you can predict potential product ions to monitor in your MS/MS experiments.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of prostaglandins from a biological matrix like plasma.

  • Sample Pre-treatment: To 500 µL of plasma, add an internal standard and acidify with a weak acid (e.g., to pH 3-4 with formic acid).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of a weak organic solvent (e.g., 15% methanol in water) to remove less polar interferences.

  • Elution: Elute the this compound with 1 mL of a suitable organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Method Development Workflow

The following diagram illustrates a logical workflow for optimizing your LC-MS/MS method for this compound detection.

LCMSMS_Optimization_Workflow LC-MS/MS Method Optimization Workflow for this compound cluster_MS Mass Spectrometry Optimization cluster_LC Liquid Chromatography Optimization cluster_Validation Method Validation MS_infusion Direct Infusion of Standard MS_precursor Determine Precursor Ion ([M-H]-) MS_infusion->MS_precursor MS_product Optimize Fragmentation (Collision Energy) MS_precursor->MS_product MS_mrm Select MRM Transitions MS_product->MS_mrm LC_column Select Appropriate Column (e.g., C18) MS_mrm->LC_column LC_mobile_phase Optimize Mobile Phase (Organic Content, Additives) LC_column->LC_mobile_phase LC_gradient Develop Gradient Elution Profile LC_mobile_phase->LC_gradient LC_flow_rate Set Flow Rate LC_gradient->LC_flow_rate system_suitability System Suitability Testing LC_flow_rate->system_suitability Val_linearity Linearity & Range Val_accuracy Accuracy & Precision Val_linearity->Val_accuracy Val_sensitivity LOD & LOQ Val_accuracy->Val_sensitivity Val_matrix Matrix Effects Val_sensitivity->Val_matrix final_method Final Optimized Method Val_matrix->final_method start Start: Define Analytical Goal sample_prep Develop Sample Preparation Protocol (e.g., SPE) start->sample_prep sample_prep->MS_infusion system_suitability->Val_linearity Proceed if successful troubleshooting Troubleshooting (e.g., Peak Shape, Sensitivity) system_suitability->troubleshooting Address issues troubleshooting->MS_infusion troubleshooting->LC_column

Caption: A workflow diagram for the systematic optimization of LC-MS/MS parameters for this compound analysis.

Data Presentation

The following tables summarize the proposed and literature-based parameters for the LC-MS/MS analysis of Tafluprost, its primary metabolite Tafluprost acid, and the target analyte this compound.

Table 1: Proposed Mass Spectrometry Parameters for this compound

ParameterRecommended Setting
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion (m/z)407.4
Product Ion 1 (m/z)To be determined experimentally
Product Ion 2 (m/z)To be determined experimentally
Collision Energy (eV)To be optimized
Dwell Time (ms)50-100

Note: The precursor ion is calculated based on the predicted molecular weight of this compound acid. Product ions and collision energy must be determined empirically by infusing a standard of the analyte, if available, or by analogy to similar compounds.

Table 2: Typical Liquid Chromatography Parameters for Prostaglandin Analysis

ParameterRecommended Setting
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 20-30% B, increase to 95% B over 10-15 min
Flow Rate0.2-0.4 mL/min
Column Temperature40 °C
Injection Volume5-10 µL

These are starting parameters and should be optimized to achieve the best separation and peak shape for this compound in your specific sample matrix.

References

Preventing degradation of 9-keto Tafluprost during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-keto Tafluprost. The information herein is designed to help prevent the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Tafluprost?

A1: this compound is a derivative of the prostaglandin (B15479496) F2α analog, Tafluprost.[1] Tafluprost is a prodrug that is converted in the body to its active form, Tafluprost acid.[2] this compound is structurally similar, featuring a ketone group at the C9 position of the cyclopentane (B165970) ring.[1]

Q2: What are the primary factors that can cause the degradation of this compound during storage?

A2: Based on studies of similar keto-prostaglandins, the primary factors influencing the stability of this compound are likely to be pH, temperature, and the presence of certain excipients.[3] Prostaglandins, in general, are known to be unstable, and keto-prostaglandins can be susceptible to degradation through various pathways.[4]

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively published, based on related keto-prostaglandins, potential degradation routes include:

  • Dehydration: Particularly under acidic or basic conditions, leading to the formation of prostaglandin A (PGA) analogs.

  • Isomerization: Changes in the stereochemistry of the molecule.

  • Oxidation: If exposed to oxidative conditions.

  • Hydrolysis: Cleavage of the isopropyl ester group to form the corresponding carboxylic acid.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term stability of this compound, it is recommended to store it at -20°C as a solution in a suitable organic solvent like methyl acetate. For aqueous solutions, it is crucial to control the pH and temperature. Based on data for other prostaglandins, a slightly acidic to neutral pH range (around 4.5 to 7.4) and refrigeration (2-8°C) are likely to be preferable for short-term storage.

Q5: Are there any stabilizing agents that can be used for this compound formulations?

A5: Yes, for related 13,14-dihydro-15-ketoprostaglandins, the use of pharmaceutically acceptable etherized cyclodextrins has been shown to improve stability. Cyclodextrins can form inclusion complexes with the drug molecule, protecting it from degradation.

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
Loss of potency or unexpected peaks in HPLC analysis of stored this compound solution. Degradation due to improper storage conditions (pH, temperature, light exposure).- Ensure storage at the recommended -20°C for long-term storage of organic stock solutions.- For aqueous solutions, prepare fresh and use immediately. If short-term storage is necessary, buffer the solution to a slightly acidic to neutral pH and store at 2-8°C, protected from light.- Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times.
Precipitation of this compound in aqueous buffer. Poor aqueous solubility.- Consider the use of a co-solvent such as ethanol (B145695) or DMSO. Note that the final concentration of the organic solvent should be compatible with your experimental system.- Explore the use of solubilizing and stabilizing excipients like etherized cyclodextrins.
Inconsistent results in biological assays. Degradation of this compound in the assay medium.- Assess the stability of this compound in your specific cell culture or assay medium at the experimental temperature (e.g., 37°C).- Minimize the incubation time as much as possible.- Prepare fresh dilutions of this compound for each experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

  • C18 HPLC column

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known concentration of this compound in a solution of 0.1 N HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a solution of 0.1 N NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% H₂O₂.

    • Incubate at room temperature for defined time points.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Incubate at an elevated temperature (e.g., 60°C) in the dark.

    • Sample at various time points and analyze.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source (e.g., UV lamp or direct sunlight) for a defined period.

    • Keep a control sample in the dark at the same temperature.

    • Sample and analyze both the exposed and control samples.

  • HPLC Analysis:

    • Analyze all samples using a suitable HPLC method (e.g., C18 column with a gradient of acetonitrile and water with a modifier like formic acid).

    • Monitor for the appearance of new peaks and the decrease in the area of the this compound peak.

Protocol 2: Stability Assessment in an Aqueous Formulation

This protocol outlines a method to evaluate the stability of this compound in a buffered aqueous solution.

Materials:

  • This compound

  • Phosphate buffer (e.g., pH 4.5, 6.0, 7.4)

  • Stabilizing agent (optional, e.g., hydroxypropyl-β-cyclodextrin)

  • HPLC system

  • Incubators/water baths at various temperatures (e.g., 4°C, 25°C, 40°C)

Procedure:

  • Formulation Preparation:

    • Prepare buffered aqueous solutions of this compound at a known concentration.

    • If using a stabilizing agent, prepare a separate set of solutions containing the excipient.

  • Stability Study:

    • Aliquot the solutions into vials and store them at different temperature conditions (4°C, 25°C, and 40°C).

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw a vial from each condition.

  • Sample Analysis:

    • Analyze the samples by a validated HPLC method to determine the concentration of this compound remaining.

    • Observe the formation of any degradation products.

  • Data Analysis:

    • Plot the percentage of this compound remaining versus time for each condition.

    • Determine the degradation rate constant and shelf-life under each condition.

Data Presentation

Table 1: Hypothetical Stability Data for this compound in Aqueous Solution at 40°C

Time (weeks)% Remaining (pH 4.5)% Remaining (pH 6.0)% Remaining (pH 7.4)
0100100100
198.295.190.5
296.590.381.2
492.881.565.7
885.466.243.1
1278.151.928.9

Note: This data is illustrative and not based on experimental results for this compound.

Mandatory Visualizations

degradation_pathway This compound This compound Degradation_Product_A Dehydrated Product (PGA Analog) This compound->Degradation_Product_A  Acid/Base Catalysis Degradation_Product_B Isomerized Product This compound->Degradation_Product_B  Heat/Light Degradation_Product_C Oxidized Product This compound->Degradation_Product_C  Oxidizing Agent Degradation_Product_D Hydrolyzed Product (this compound Acid) This compound->Degradation_Product_D  Hydrolysis

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage & Incubation cluster_analysis Analysis Stock_Solution This compound Stock Solution Stress_Conditions Forced Degradation (Acid, Base, Heat, Light, Oxidizing Agent) Stock_Solution->Stress_Conditions Aqueous_Formulation Aqueous Formulation (Different pH, with/without Stabilizer) Stock_Solution->Aqueous_Formulation Incubation Incubate at various temperatures and time points Stress_Conditions->Incubation Aqueous_Formulation->Incubation HPLC_Analysis HPLC-UV/MS Analysis Incubation->HPLC_Analysis Data_Evaluation Quantify remaining This compound and identify degradation products HPLC_Analysis->Data_Evaluation

Caption: Workflow for this compound stability testing.

References

Troubleshooting Tafluprost synthesis and impurity formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tafluprost.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Tafluprost?

A1: The main strategies for Tafluprost synthesis are the classic Corey lactone-based approach and more modern convergent syntheses.[1]

  • Corey Lactone-Based Synthesis: This traditional route utilizes a versatile bicyclic lactone intermediate (Corey lactone) to sequentially build the prostaglandin (B15479496) framework.[1] Key steps typically involve a Horner-Wadsworth-Emmons (HWE) reaction to introduce the ω-chain, followed by reduction of the lactone, and a Wittig reaction to attach the α-chain.[2][3]

  • Convergent Synthesis: These approaches involve the synthesis of two key fragments—a cyclopentane (B165970) core and a difluorinated ω-chain—which are then coupled at a later stage.[1] A common coupling reaction used is the Julia-Kocienski olefination. Asymmetric Suzuki-Miyaura coupling is another modern technique to establish the stereochemistry of the cyclopentane core.

Q2: What are the most common impurities encountered during Tafluprost synthesis and storage?

A2: Impurities in Tafluprost can be broadly categorized as process-related impurities and degradation products.

  • Process-Related Impurities: These include unreacted intermediates from the synthesis, byproducts from specific reactions like fluorination and esterification, and stereoisomers such as the trans-isomer (a geometric isomer) and other diastereomers.

  • Degradation Products: The primary degradation product is Tafluprost acid , formed by the hydrolysis of the isopropyl ester. This is also the biologically active metabolite. Other degradation products can arise from oxidation and exposure to heat or light.

Q3: What analytical methods are recommended for monitoring Tafluprost synthesis and detecting impurities?

A3: A validated, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective technique for separating and quantifying Tafluprost and its related impurities. For definitive identification of unknown impurities and degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.

Troubleshooting Guides

Synthesis Troubleshooting

Q4: I am observing low yields in the Horner-Wadsworth-Emmons (HWE) reaction to form the enone intermediate. What are potential causes and solutions?

A4: Low yields in the HWE reaction during prostaglandin synthesis can stem from several factors.

Potential Cause Troubleshooting/Solution
Inactive Phosphonate (B1237965) Reagent Ensure the phosphonate reagent is pure and dry. Prepare it fresh if necessary.
Inefficient Deprotonation Use a sufficiently strong and fresh base (e.g., NaH, LDA). Ensure anhydrous reaction conditions as the phosphonate anion is strongly basic.
Side Reactions of the Aldehyde The Corey aldehyde can be sensitive. Ensure it is pure before use. Add the deprotonated phosphonate slowly to the aldehyde at a low temperature to minimize side reactions.
Suboptimal Reaction Conditions Optimize the reaction temperature and time. Some HWE reactions require elevated temperatures to drive the elimination step.

Q5: The deoxydifluorination step is incomplete or results in byproducts. How can I optimize this critical step?

A5: Introducing the gem-difluoro group is a challenging step. Incomplete reactions or the formation of byproducts can occur. Deoxo-Fluor® is a commonly used reagent for this transformation.

Potential Cause Troubleshooting/Solution
Reagent Inactivity Deoxo-Fluor® is sensitive to moisture. Use a fresh bottle or ensure it has been stored under inert conditions.
Insufficient Reaction Time/Temperature This reaction often requires elevated temperatures (e.g., refluxing in CH2Cl2) and extended reaction times (e.g., 24 hours) for completion.
Formation of Rearrangement Products Rearrangement reactions can occur with fluorinating agents. Careful control of the reaction temperature and slow addition of the reagent can minimize these side products.
Complex Reaction Mixture The presence of impurities in the starting enone can lead to a complex mixture of fluorinated products. Ensure the substrate is highly pure before this step.

Q6: I am struggling with the final esterification of Tafluprost acid. What are the key parameters to control?

A6: The final esterification to produce the isopropyl ester of Tafluprost requires careful control to avoid side reactions.

Potential Cause Troubleshooting/Solution
Inefficient Alkylation Use a suitable activating agent and base (e.g., isopropyl iodide with DBU). Ensure all reagents are anhydrous.
Side Reactions Protect other functional groups if necessary, although the reaction is typically performed on the free acid. Control the reaction temperature to prevent degradation.
Purification Challenges The final product may be an oil, requiring careful chromatographic purification to remove unreacted starting material and byproducts.
Analytical Troubleshooting (HPLC)

Q7: I am observing peak tailing for the Tafluprost peak in my RP-HPLC analysis. What could be the cause?

A7: Peak tailing can compromise the accuracy of quantification.

Potential Cause Troubleshooting/Solution
Secondary Interactions Interactions between the analyte and the silica (B1680970) backbone of the column can cause tailing. Use a high-purity, end-capped C18 column.
Column Overload Injecting too much sample can lead to peak tailing. Reduce the sample concentration or injection volume.
Inappropriate Mobile Phase pH For acidic compounds like Tafluprost and its acid impurity, a low pH mobile phase (e.g., containing formic or phosphoric acid) is crucial to suppress ionization and improve peak shape.

Q8: My HPLC chromatogram shows unexpected or "ghost" peaks. How can I identify their source?

A8: Ghost peaks can arise from various sources.

Potential Cause Troubleshooting/Solution
Sample Carryover Implement a robust needle wash protocol between injections.
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.
Late-Eluting Compounds If a previous sample contained strongly retained components, they may elute in a subsequent run. Increase the run time or add a column flushing step to your gradient.

Data Presentation

Table 1: Summary of a Validated RP-HPLC Method for Tafluprost and its Impurities

ParameterCondition
Column C18 analytical column
Mobile Phase A Water:Methanol:Orthophosphoric Acid (900:100:1, v/v)
Mobile Phase B Acetonitrile (B52724):Water (900:100, v/v)
Elution Gradient
Flow Rate 1.0 mL/min (for related substances)
Column Temperature 50°C
Detection UV at 210 nm

Table 2: Yields for a Convergent Synthesis of Tafluprost

Reaction StepProductReagentsYield (%)
Julia-Kocienski Olefination & DesulfonylationOlefin Intermediate1) LDA, THF; 2) Na/Hg, Na2HPO4, MeOH79
AcetylationDiol IntermediateAc2O, TEA, DMAP, CH2Cl297
Silyl DeprotectionSilyl Ether IntermediateCSA, MeOH, CH2Cl282
OxidationAlcohol IntermediateDMP, NaHCO3, CH2Cl299
DeoxydifluorinationEnone (30)Deoxo-Fluor, CH2Cl2, reflux78
DeprotectionProtected Tafluprost (31)K2CO3, MeOH76
HydrolysisMethyl Ester IntermediateLiOH·H2O, MeOH98
EsterificationTafluprost Acid (6)i-PrI, DBU, acetone83

Experimental Protocols

Protocol 1: RP-HPLC Method for Tafluprost and Impurities

  • Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 analytical column.

  • Mobile Phase Preparation:

    • Mobile Phase A: Mix 900 mL of water, 100 mL of methanol, and 1 mL of orthophosphoric acid.

    • Mobile Phase B: Mix 900 mL of acetonitrile and 100 mL of water.

  • Chromatographic Conditions:

    • Elution: Gradient program (specific gradient to be optimized based on the system and impurity profile).

    • Flow Rate: 1.0 mL/min for related substances analysis.

    • Column Temperature: 50°C.

    • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve the Tafluprost sample in the mobile phase to a suitable concentration.

Protocol 2: Convergent Synthesis of Tafluprost via Julia-Kocienski Olefination (Generalized)

  • Step 1: Julia-Kocienski Olefination and Reductive Desulfonylation

    • Dissolve the prostaglandin phenylsulfone intermediate in anhydrous THF and cool to -78°C under an argon atmosphere.

    • Add freshly prepared lithium diisopropylamide (LDA) and stir for 1 hour.

    • Add a solution of the aldehyde ω-chain synthon in THF dropwise. Stir for an additional 2 hours at -78°C.

    • Quench the reaction with a saturated aqueous solution of NH4Cl.

    • The resulting β-hydroxysulfone is subjected to reductive desulfonylation with sodium amalgam in methanol.

  • Subsequent Steps: The product from the olefination is then carried through a series of reactions including protection/deprotection of hydroxyl groups, oxidation, deoxydifluorination, hydrolysis of the ester, and final esterification to yield Tafluprost as outlined in Table 2. Each of these steps requires specific reagents and conditions that should be followed carefully from the cited literature.

Visualizations

Tafluprost_Synthesis_Troubleshooting cluster_synthesis Synthesis Troubleshooting cluster_hwe_issues HWE Issues cluster_fluor_issues Fluorination Issues cluster_ester_issues Esterification Issues start Start Synthesis hwe Horner-Wadsworth-Emmons Reaction start->hwe fluorination Deoxydifluorination hwe->fluorination hwe_yield Low Yield? hwe->hwe_yield esterification Final Esterification fluorination->esterification fluor_purity Incomplete Reaction/ Byproducts? fluorination->fluor_purity end_product Tafluprost esterification->end_product ester_yield Low Conversion? esterification->ester_yield hwe_yield->fluorination No hwe_solution Check Reagent Purity Optimize Base/Conditions hwe_yield->hwe_solution Yes fluor_purity->esterification No fluor_solution Use Fresh Reagent Increase Time/Temp Purify Substrate fluor_purity->fluor_solution Yes ester_yield->end_product No ester_solution Use Anhydrous Reagents Optimize Base/Activator ester_yield->ester_solution Yes

Caption: A troubleshooting workflow for key steps in Tafluprost synthesis.

Impurity_Formation_Pathway cluster_degradation Degradation Pathways tafluprost Tafluprost hydrolysis Hydrolysis (H2O, pH) tafluprost->hydrolysis oxidation Oxidation (O2, Light) tafluprost->oxidation isomerization Isomerization (Heat, Light) tafluprost->isomerization tafluprost_acid Tafluprost Acid hydrolysis->tafluprost_acid oxidation_products Oxidation Products oxidation->oxidation_products trans_isomer Trans-Isomer isomerization->trans_isomer

Caption: Major degradation pathways leading to common Tafluprost impurities.

HPLC_Troubleshooting_Logic start HPLC Analysis Issue issue_type Identify Issue Type start->issue_type peak_tailing Peak Tailing issue_type->peak_tailing Shape ghost_peaks Ghost Peaks issue_type->ghost_peaks Unexpected Peaks retention_shift Retention Time Shift issue_type->retention_shift Timing solution_tailing Adjust Mobile Phase pH Reduce Sample Load Use End-Capped Column peak_tailing->solution_tailing solution_ghost Implement Needle Wash Use Fresh Mobile Phase Increase Run Time ghost_peaks->solution_ghost solution_shift Check for Leaks Ensure Column Equilibration Prepare Fresh Mobile Phase retention_shift->solution_shift

Caption: A logical workflow for troubleshooting common HPLC issues in Tafluprost analysis.

References

Technical Support Center: Synthesis of 9-keto Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 9-keto Tafluprost synthesis. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the oxidation of the C-15 hydroxyl group to synthesize this compound?

A1: The two most prevalent and effective methods for the oxidation of the C-15 hydroxyl group in the Tafluprost precursor are the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.[1][2][3][4] Both methods are known for their mild reaction conditions and compatibility with complex molecules.[2]

Q2: Which oxidation method generally provides a higher yield for this compound synthesis?

A2: Published literature indicates that the Dess-Martin Periodinane (DMP) oxidation can achieve a near-quantitative yield of 99% for the synthesis of the 15-keto intermediate of Tafluprost. While the Swern oxidation is also a viable method, the yield can be more variable and is often highly dependent on strict adherence to reaction conditions.

Q3: What are the main advantages of using Dess-Martin Periodinane (DMP) over Swern oxidation?

A3: DMP oxidation offers several advantages, including milder reaction conditions (typically room temperature), shorter reaction times, and a simpler workup procedure. It also avoids the use of toxic and foul-smelling reagents associated with the Swern oxidation, such as oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO).

Q4: Are there any significant side reactions to be aware of during the oxidation step?

A4: With Swern oxidation, there is a risk of epimerization at the carbon alpha to the newly formed ketone, especially if triethylamine (B128534) is used as the base. Using a bulkier base like diisopropylethylamine (DIPEA) can help mitigate this side reaction. For DMP oxidation, incomplete oxidation is the most common issue, which can be addressed by carefully monitoring the reaction and using a slight excess of the reagent.

Troubleshooting Guide

Oxidation Step: C-15 Hydroxyl to 9-keto

Problem 1: Low yield of this compound using Swern Oxidation.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure all reagents are fresh and anhydrous. The reaction is highly sensitive to moisture. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a small additional amount of the activating agent (oxalyl chloride or trifluoroacetic anhydride).

  • Possible Cause 2: Degradation of the product.

    • Solution: Maintain a low reaction temperature (typically -78 °C) throughout the addition of reagents. Allowing the reaction to warm prematurely can lead to the formation of byproducts. During workup, use a buffered aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acidic components and prevent acid-catalyzed degradation of the product.

  • Possible Cause 3: Epimerization at the alpha-carbon.

    • Solution: As mentioned in the FAQs, consider replacing triethylamine with a bulkier base such as diisopropylethylamine (DIPEA) to minimize epimerization.

Problem 2: Difficulty in purifying this compound after DMP oxidation.

  • Possible Cause 1: Presence of iodine-containing byproducts.

    • Solution: After the reaction is complete, quench the excess DMP with a saturated solution of sodium thiosulfate (B1220275). The resulting iodine byproducts are more easily removed during the aqueous workup. A common workup procedure involves diluting the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), washing with saturated sodium bicarbonate solution, followed by a wash with saturated sodium thiosulfate solution.

  • Possible Cause 2: Co-elution of the product with starting material or byproducts during column chromatography.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity can effectively separate the desired ketone from the more polar starting alcohol and other impurities.

General Synthetic Steps

Problem 3: Low yield in the Julia-Kocienski olefination step for the introduction of the ω-chain.

  • Possible Cause 1: Incomplete formation of the sulfone anion.

    • Solution: Ensure the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) at low temperatures (-78 °C) to ensure complete deprotonation of the sulfone. The reaction should be carried out under strictly anhydrous and inert conditions (e.g., under argon or nitrogen).

  • Possible Cause 2: Poor reactivity of the aldehyde.

    • Solution: Ensure the aldehyde is pure and free of any acidic impurities that could quench the sulfone anion. If the aldehyde is sterically hindered, a longer reaction time or a slight increase in temperature (e.g., to -60 °C) may be necessary.

Problem 4: Poor Z-selectivity in the Horner-Wadsworth-Emmons (HWE) reaction for the introduction of the α-chain.

  • Possible Cause 1: Use of standard HWE reagents.

    • Solution: To favor the formation of the Z-alkene, modified HWE reagents with electron-withdrawing groups on the phosphonate, such as the Still-Gennari reagent (bis(2,2,2-trifluoroethyl)phosphonoacetate), should be used.

  • Possible Cause 2: Inappropriate reaction conditions.

    • Solution: The choice of base and solvent is crucial for Z-selectivity. Strong, non-coordinating bases like KHMDS in combination with a non-polar solvent like THF at low temperatures (-78 °C) generally favor the formation of the Z-isomer.

Data Presentation

Table 1: Comparison of Oxidation Methods for C-15 Hydroxyl Group

Oxidizing AgentTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Dess-Martin Periodinane (DMP)99CH₂Cl₂, NaHCO₃, 0 °C to rtMild conditions, high yield, simple workupReagent can be expensive
Swern OxidationVariable(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °CCost-effective reagentsHarsh conditions, potential for epimerization, malodorous byproducts

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of C-15 Hydroxyl Intermediate
  • To a solution of the C-15 hydroxyl prostaglandin (B15479496) intermediate (1 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) is added sodium bicarbonate (NaHCO₃, 3 equivalents).

  • The mixture is cooled to 0 °C, and Dess-Martin Periodinane (1.5 equivalents) is added portion-wise over 15 minutes.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The mixture is stirred vigorously for 15 minutes, and the layers are separated.

  • The aqueous layer is extracted with dichloromethane (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the pure this compound intermediate.

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates & Product Corey_Lactone_Derivative Corey Lactone Derivative HWE Horner-Wadsworth-Emmons Reaction Corey_Lactone_Derivative->HWE Omega_Chain_Synthon ω-Chain Synthon Omega_Chain_Synthon->HWE Enone Enone Intermediate HWE->Enone Reduction1 Reduction Allylic_Alcohol Allylic Alcohol Reduction1->Allylic_Alcohol Oxidation Oxidation (DMP or Swern) C-15 OH to C=O 9_keto_Intermediate This compound Intermediate Oxidation->9_keto_Intermediate Wittig Wittig Reaction Tafluprost_Acid Tafluprost Acid Wittig->Tafluprost_Acid Deprotection Deprotection Esterification Esterification Deprotection->Esterification Tafluprost Tafluprost Esterification->Tafluprost Enone->Reduction1 Allylic_Alcohol->Oxidation 9_keto_Intermediate->Wittig Tafluprost_Acid->Deprotection

Caption: Synthetic pathway of Tafluprost highlighting the key oxidation step.

Troubleshooting_Workflow Start Low Yield of this compound Check_Oxidation_Method Which oxidation method was used? Start->Check_Oxidation_Method Swern_Issues Swern Oxidation Issues Check_Oxidation_Method->Swern_Issues Swern DMP_Issues DMP Oxidation Issues Check_Oxidation_Method->DMP_Issues DMP Swern_Cause1 Incomplete Reaction? Swern_Issues->Swern_Cause1 Swern_Solution1 Use fresh, anhydrous reagents. Monitor with TLC. Swern_Cause1->Swern_Solution1 Yes Swern_Cause2 Product Degradation? Swern_Cause1->Swern_Cause2 No End Improved Yield Swern_Solution1->End Swern_Solution2 Maintain -78°C. Use buffered workup. Swern_Cause2->Swern_Solution2 Yes Swern_Cause3 Epimerization? Swern_Cause2->Swern_Cause3 No Swern_Solution2->End Swern_Solution3 Use a bulkier base (DIPEA). Swern_Cause3->Swern_Solution3 Yes Swern_Solution3->End DMP_Cause1 Incomplete Reaction? DMP_Issues->DMP_Cause1 DMP_Solution1 Use a slight excess of DMP. Monitor with TLC. DMP_Cause1->DMP_Solution1 Yes DMP_Cause2 Purification Difficulty? DMP_Cause1->DMP_Cause2 No DMP_Solution1->End DMP_Solution2 Quench with Na₂S₂O₃. Optimize column chromatography. DMP_Cause2->DMP_Solution2 Yes DMP_Solution2->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Method Development for Prostaglandin Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for prostaglandin (B15479496) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development challenges and to offer troubleshooting for the separation of prostaglandin isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating prostaglandin isomers?

A1: The main difficulties arise from their structural similarity, often differing only by the position of a double bond or the stereochemistry of a functional group. Many prostaglandins (B1171923), such as PGE₂ and PGD₂, are isomers that can be difficult to resolve chromatographically.[1][2][3] Their low endogenous concentrations, chemical instability, and the presence of numerous structurally related compounds in biological matrices further complicate analysis.[4]

Q2: Which analytical techniques are most suitable for prostaglandin isomer separation?

A2: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a widely used and effective method.[5] Reversed-phase HPLC with C18 columns is common for separating these relatively nonpolar molecules. For enantiomeric separations, chiral chromatography is necessary. Supercritical Fluid Chromatography (SFC) is an emerging technique that offers high efficiency and speed, particularly for separating stereoisomers and isobaric compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is also used but typically requires derivatization to make the prostaglandins volatile.

Q3: Why is derivatization sometimes necessary for prostaglandin analysis?

A3: Derivatization can be employed for several reasons. In GC-MS, it is essential to increase the volatility and thermal stability of the prostaglandins. In HPLC, derivatization can be used to attach a chromophore or fluorophore to the molecule, enhancing detection by UV or fluorescence detectors, especially when a mass spectrometer is not available. It can also be used to create diastereomers from enantiomers, allowing their separation on a non-chiral column.

Q4: What are the key factors to consider for sample preparation?

A4: Effective sample preparation is critical for accurate quantification. Prostaglandins are often present at low concentrations in complex biological matrices. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to isolate and concentrate the analytes. It is also important to prevent artificial prostaglandin formation during sample collection and processing by using inhibitors of cyclooxygenase (COX) enzymes and antioxidants.

Troubleshooting Guide

Issue 1: Poor resolution or co-elution of critical isomers (e.g., PGE₂ and PGD₂).

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Column Chemistry Switch to a column with a different stationary phase (e.g., C18 with different bonding density, or a phenyl-hexyl column) to alter selectivity. For enantiomers, a chiral column is necessary.Improved separation of isomers due to different retention mechanisms.
Suboptimal Mobile Phase Adjust the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the pH of the aqueous phase. Small changes in pH can alter the ionization state and retention of acidic prostaglandins.Enhanced resolution between closely eluting peaks. For example, an acetonitrile/water gradient with 0.1% formic acid has been shown to resolve several PGE₂ isomers.
Inadequate Temperature Control Optimize the column temperature. Sometimes, increasing the temperature can improve resolution for specific isomers.Better peak shape and potentially altered selectivity.
Gradient Slope is Too Steep Decrease the ramp of the organic modifier in the gradient. A shallower gradient provides more time for the isomers to interact with the stationary phase.Increased separation between peaks that were previously co-eluting.

Issue 2: Low signal intensity or poor sensitivity.

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Extraction and Recovery Optimize the SPE or LLE protocol. Ensure the pH during extraction is appropriate for the prostaglandins of interest (typically acidic).Higher recovery of prostaglandins from the sample matrix, leading to a stronger signal.
Analyte Degradation Add antioxidants (like BHT) to solvents and keep samples cold and protected from light during preparation and analysis.Minimized loss of analyte due to oxidation or other degradation pathways.
Poor Ionization in MS Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Use of a mobile phase additive like formic acid can aid in protonation in positive ion mode or deprotonation in negative ion mode.Enhanced ionization efficiency and a more stable spray, resulting in a stronger and more consistent signal.
Matrix Effects Improve sample cleanup to remove interfering substances from the biological matrix. Diluting the sample may also reduce matrix effects, but at the cost of sensitivity.Reduced ion suppression or enhancement, leading to more accurate and reproducible quantification.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-MS/MS for PGE₂ and PGD₂ Separation

This protocol is a generalized procedure based on common practices in the literature.

  • Sample Preparation (Solid-Phase Extraction):

    • Acidify the biological sample (e.g., plasma, cell culture media) to pH 3-4 with formic acid.

    • Condition an SPE cartridge (e.g., C18, 100 mg) with methanol (B129727) followed by acidified water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

    • Elute the prostaglandins with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B (linear gradient)

      • 15-17 min: 80% to 95% B

      • 17-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 20% B

      • 18.1-22 min: Re-equilibrate at 20% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Negative Ion Mode ESI):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transitions:

      • PGE₂/PGD₂: 351.2 -> 271.2

      • Internal Standard (e.g., PGE₂-d4): 355.2 -> 275.2

Protocol 2: Supercritical Fluid Chromatography (SFC)-MS/MS for Isomer Analysis

This protocol is a representative method based on published SFC applications for eicosanoids.

  • Sample Preparation:

    • Follow the same SPE or LLE procedure as described for HPLC-MS/MS.

    • After evaporation, reconstitute the sample in a solvent compatible with SFC (e.g., methanol or isopropanol).

  • SFC Conditions:

    • Column: Chiral column (e.g., amylose-based) for enantiomers or a polar-modified column for other isomers (e.g., 2.1 mm x 150 mm, 1.7 µm).

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Modifier): Methanol/Acetonitrile (1:1) with 0.2% formic acid.

    • Gradient:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 40% B (linear gradient)

      • 10-12 min: Hold at 40% B

    • Flow Rate: 1.5 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 35°C.

  • Mass Spectrometry Conditions:

    • Similar to the HPLC-MS/MS method, using ESI in negative ion mode with MRM for quantification.

Data Presentation: Comparison of Chromatographic Conditions

Table 1: Example HPLC Conditions for Prostaglandin Isomer Separation

Parameter Method 1 (PGE₁/PGE₂) Method 2 (Multiple Isoprostanes) Method 3 (Enantiomers)
Column C18, 3 µmC18(2) Luna, 3 µmChiracel OJ-RH
Mobile Phase Acetonitrile/Water/Acetic AcidAcetonitrile/Water/Formic AcidAcetonitrile/Methanol/Water (pH=4)
Gradient Linear (56% to 80% ACN)Linear (20% to 42.5% ACN)Isocratic (Varies by isomer)
Temperature Not SpecifiedNot Specified25°C or 40°C
Detection HPLC-UV (after derivatization)LC-MS/MSHPLC-UV

Table 2: Example SFC Conditions for Prostaglandin Isomer Separation

Parameter Method 1 (General Eicosanoids) Method 2 (Aqueous PGs)
Column Chiral Amylose-basedOpen tubular
Mobile Phase Supercritical CO₂ with 2-propanol/acetonitrile modifierSupercritical CO₂
Gradient/Program Gradient elutionDensity program
Temperature Not SpecifiedConstant temperature
Detection SFC-MS/MSFlame Ionization Detection (FID)

Visualizations

Prostaglandin Biosynthesis and Signaling Pathway membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 releases aa Arachidonic Acid (AA) pla2->aa cox COX-1 / COX-2 aa->cox converts pgh2 Prostaglandin H2 (PGH2) cox->pgh2 pges PGES pgh2->pges pgds PGDS pgh2->pgds pge2 Prostaglandin E2 (PGE2) pges->pge2 pgd2 Prostaglandin D2 (PGD2) pgds->pgd2 receptors EP Receptors (EP1-4) pge2->receptors binds to signaling Downstream Signaling (cAMP, Ca2+) receptors->signaling activates

Caption: Prostaglandin synthesis from arachidonic acid and subsequent signaling.

Workflow for Prostaglandin Isomer Separation Method Development start Define Analytical Goal (e.g., Separate PGE2/PGD2) lit_review Literature Review & Analyte Property Assessment start->lit_review sample_prep Develop Sample Prep Protocol (SPE or LLE) lit_review->sample_prep method_select Select Initial Method (e.g., RP-HPLC, SFC) sample_prep->method_select screening Screen Columns & Mobile Phases method_select->screening optimization Optimize Parameters (Gradient, Temp, Flow Rate) screening->optimization eval Evaluate Resolution & Sensitivity optimization->eval eval->optimization Not Met validation Method Validation (Accuracy, Precision, Linearity) eval->validation Criteria Met end Routine Analysis validation->end

Caption: A logical workflow for developing a chromatographic method for prostaglandins.

References

Technical Support Center: Bioanalysis of 9-keto Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of 9-keto Tafluprost (Tafluprost acid).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it the target analyte in bioanalysis?

A1: this compound, also known as Tafluprost acid, is the biologically active metabolite of the prodrug Tafluprost. Tafluprost is rapidly hydrolyzed in the eye to this active form. Therefore, quantifying this compound in biological matrices like plasma is crucial for pharmacokinetic and pharmacodynamic studies.[1]

Q2: What are the most significant challenges when developing an LC-MS/MS method for this compound?

A2: Similar to other prostaglandins, the main challenges include:

  • Managing matrix effects: Biological samples are complex and can interfere with the ionization of this compound, leading to ion suppression or enhancement.[2]

  • Ensuring analyte stability: Prostaglandins can be unstable during sample collection, storage, and preparation.

  • Chromatographic separation: Achieving adequate separation from endogenous lipids and isomeric compounds is critical for accurate quantification.[2]

Q3: Which sample preparation technique is recommended for analyzing this compound in plasma?

A3: Liquid-liquid extraction (LLE) is a validated and highly effective method for extracting this compound from human plasma. It is known to provide a clean extract and minimize matrix effects.[1][2] While protein precipitation is a faster alternative suitable for high-throughput screening, it may require more extensive optimization to effectively mitigate matrix effects.

Q4: What type of HPLC column is most suitable for the separation of this compound?

A4: Reversed-phase C18 columns are the most commonly used and have demonstrated good chromatographic separation for Tafluprost and its related metabolites.

Q5: How can I minimize the degradation of this compound during sample handling and preparation?

A5: To minimize degradation, it is recommended to keep samples at low temperatures (e.g., on ice) and minimize the time between sample collection, preparation, and analysis. Acidifying the sample can also help to stabilize the analyte.

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Sensitivity
Potential Cause Troubleshooting Steps
Inefficient Ionization Optimize mass spectrometer source parameters such as capillary voltage, gas flows, and temperatures.
Suboptimal MRM Transitions Perform a product ion scan to identify the most intense and specific fragment ions and optimize the collision energy for each transition.
Ion Suppression from Matrix Effects 1. Improve sample cleanup by using a more rigorous extraction method like LLE or SPE. 2. Adjust the chromatographic gradient to better separate this compound from co-eluting matrix components. 3. Utilize a deuterated internal standard (e.g., PGF2α-d4) to compensate for signal variability.
Analyte Degradation Ensure samples are kept cold during processing and minimize the time between extraction and injection.
Issue 2: High Background Noise
Potential Cause Troubleshooting Steps
Contaminated Mobile Phase or HPLC System 1. Prepare fresh mobile phases using high-purity solvents and water. 2. Thoroughly flush the HPLC system.
Dirty Mass Spectrometer Ion Source Clean the ion source according to the manufacturer's instructions.
Issue 3: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Air Bubbles in the Pump Degas the mobile phase and prime the HPLC pumps.
Leak in the HPLC System Check all fittings and connections for any signs of leaks.
Inadequate Column Equilibration Ensure the column is equilibrated for a sufficient amount of time with the initial mobile phase conditions before each injection.
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure accurate mixing of solvents.
Issue 4: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Column Degradation Replace the HPLC column with a new one.
Incompatible Injection Solvent Ensure the reconstitution solvent is similar in composition and strength to the initial mobile phase.
Secondary Interactions on the Column Use a mobile phase additive, such as a small percentage of formic acid, to improve the peak shape.

Experimental Protocols

Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is adapted from established methods for the extraction of Tafluprost acid from human plasma samples.

Materials:

  • Human plasma (K2-EDTA)

  • This compound certified reference standard

  • Internal Standard (IS): Deuterated prostaglandin (B15479496) analogue (e.g., PGF2α-d4)

  • Methyl tert-butyl ether (MTBE)

  • Formic acid (reagent grade)

  • Water (HPLC-grade)

  • Acetonitrile (HPLC-grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Spike 100 µL of human plasma with the internal standard solution.

  • Add 50 µL of 2% formic acid in water to acidify the sample.

  • Vortex briefly to mix.

  • Add 600 µL of MTBE to the plasma sample.

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the reported performance of a validated LC-MS/MS method for the quantification of Tafluprost acid in human plasma.

Parameter Value
Lower Limit of Quantification (LLOQ) 10 pg/mL
Upper Limit of Quantification (ULOQ) 5000 pg/mL
Accuracy Range 87.8% to 105.8%
Precision Not explicitly stated, but the method was validated.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is acidify 3. Acidify with Formic Acid add_is->acidify add_mtbe 4. Add MTBE (600 µL) acidify->add_mtbe vortex 5. Vortex add_mtbe->vortex centrifuge 6. Centrifuge vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute evaporate->reconstitute lc_separation 10. LC Separation (C18 Column) reconstitute->lc_separation ms_detection 11. MS/MS Detection (MRM) lc_separation->ms_detection

Caption: Workflow for the liquid-liquid extraction and LC-MS/MS analysis of this compound.

Matrix_Effects_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Inaccurate Quantification ion_suppression Ion Suppression issue->ion_suppression ion_enhancement Ion Enhancement issue->ion_enhancement analyte_degradation Analyte Degradation issue->analyte_degradation poor_recovery Poor Extraction Recovery issue->poor_recovery improve_cleanup Improve Sample Cleanup (LLE/SPE) ion_suppression->improve_cleanup optimize_chromo Optimize Chromatography ion_suppression->optimize_chromo use_is Use Stable Isotope-Labeled Internal Standard ion_suppression->use_is ion_enhancement->improve_cleanup ion_enhancement->optimize_chromo ion_enhancement->use_is check_stability Verify Analyte Stability analyte_degradation->check_stability optimize_extraction Optimize Extraction Protocol poor_recovery->optimize_extraction

Caption: Logical relationship between issues, causes, and solutions for matrix effects.

References

Technical Support Center: Enhancing 9-keto Tafluprost Detection in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of 9-keto Tafluprost (Tafluprost acid). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the sensitivity and reliability of their plasma detection assays.

Frequently Asked Questions (FAQs)

Q1: Why is the detection of this compound (Tafluprost acid) in plasma so challenging? A1: Tafluprost is an isopropyl ester prodrug administered topically as an ophthalmic solution.[1][2] It is rapidly hydrolyzed in the body to its active metabolite, Tafluprost acid.[1][3] Consequently, the plasma concentrations of this active form are extremely low, necessitating highly sensitive analytical methods for accurate pharmacokinetic studies.[2] Early bioanalytical methods with a Lower Limit of Quantification (LLOQ) of 0.1 ng/mL were unable to detect the analyte in plasma samples.

Q2: What is the recommended analytical technique for achieving high-sensitivity detection? A2: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying Tafluprost acid in plasma due to its high sensitivity and selectivity. Specifically, Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS is often employed to achieve the low limits of quantification required for pharmacokinetic assessments. While High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a viable option, it is generally better suited for matrices with higher analyte concentrations, such as aqueous humor.

Q3: What Lower Limit of Quantification (LLOQ) is considered adequate for pharmacokinetic studies? A3: Successful pharmacokinetic studies of Tafluprost have been conducted using bioanalytical methods with an LLOQ of 10 pg/mL for Tafluprost acid. Assays should be validated to reliably quantify concentrations in this range. A typical standard curve for analysis ranges from 10 pg/mL to 5000 pg/mL.

Q4: How does the metabolism of Tafluprost influence its detection? A4: Tafluprost, an ester prodrug, is rapidly converted by esterases in the cornea to its biologically active carboxylic acid form, this compound (Tafluprost acid). This active metabolite is the primary target for analysis in plasma. The rapid conversion means that the concentration of the parent prodrug in systemic circulation is negligible, and assays should be optimized to specifically target the acid metabolite.

Troubleshooting Guide

This guide addresses common issues encountered during the development and execution of assays for this compound in plasma.

Issue 1: Poor Sensitivity and Inability to Reach the Required LLOQ of 10 pg/mL

Q: My assay is not sensitive enough to reliably detect Tafluprost acid at the 10 pg/mL level. What steps can I take to improve sensitivity?

A: Achieving picogram-level sensitivity requires optimization across the entire workflow. Consider the following:

  • Mass Spectrometry Parameters:

    • Ionization Mode: Use an electrospray ionization (ESI) source. Test both positive and negative ionization modes to determine which provides a better signal for Tafluprost acid and its internal standard.

    • MRM Transitions: Ensure you are using the most specific and intense Multiple Reaction Monitoring (MRM) transitions for the parent and fragment ions.

    • Instrument Tuning: Optimize MS parameters such as capillary voltage, nebulizer gas pressure, and dry gas temperature to maximize the signal for your specific analyte.

  • Chromatography:

    • Switch to UPLC: Ultra-Performance Liquid Chromatography (UPLC) systems provide sharper, narrower peaks compared to traditional HPLC, which increases the signal-to-noise ratio and improves sensitivity.

    • Column Selection: Use a high-efficiency C18 column with a small particle size (e.g., ≤ 2.7 µm) to improve separation and peak shape.

  • Sample Preparation:

    • Extraction Method: A robust liquid-liquid extraction (LLE) protocol is often used to extract Tafluprost acid from the plasma matrix, which helps concentrate the analyte and remove interferences.

    • Reduce Matrix Effects: The plasma matrix can suppress the ionization of the analyte. Ensure your sample cleanup is thorough. If matrix effects persist, consider using a different extraction technique or a more suitable internal standard.

Issue 2: High Background Noise and Poor Selectivity

Q: My chromatograms show high background noise and multiple interfering peaks near the analyte's retention time. How can I improve selectivity?

A: High background and interferences mask the analyte peak, especially at low concentrations.

  • Optimize Sample Cleanup:

    • Liquid-Liquid Extraction (LLE): Refine your LLE protocol by testing different organic solvents and pH conditions to selectively extract Tafluprost acid while leaving interfering substances behind.

    • Solid-Phase Extraction (SPE): Consider using SPE as an alternative or additional cleanup step. SPE cartridges can offer more specific cleanup based on the chemical properties of the analyte.

  • Enhance Chromatographic Separation:

    • Gradient Elution: Develop a gradient elution method with a shallow slope around the retention time of Tafluprost acid. This can help separate the analyte from closely eluting matrix components.

    • Column Chemistry: Experiment with different column chemistries (e.g., phenyl-hexyl instead of C18) that may offer different selectivity for your analyte and the interfering compounds.

Issue 3: Low and Inconsistent Analyte Recovery

Q: My recovery of Tafluprost acid after sample preparation is consistently low or highly variable. What are the potential causes?

A: Low and inconsistent recovery directly impacts accuracy and precision.

  • Suboptimal Extraction:

    • pH Adjustment: The recovery of an acidic analyte like Tafluprost acid during LLE is highly dependent on the pH of the aqueous phase. Ensure the pH is optimized to keep the analyte in its non-ionized state for efficient extraction into the organic solvent.

    • Solvent Choice: The polarity and type of extraction solvent are critical. Test a range of solvents to find the one with the best recovery for Tafluprost acid.

  • Analyte Stability:

    • Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles the plasma samples undergo, as this can lead to degradation. Validate the stability of Tafluprost acid through several freeze-thaw cycles.

    • Processing Temperature: Perform sample preparation steps at low temperatures (e.g., on ice) to minimize potential enzymatic degradation.

  • Adsorption: Prostaglandin analogs can be "sticky" and adsorb to glass or plastic surfaces. Consider using low-adsorption polypropylene (B1209903) tubes and pipette tips throughout the procedure.

Data Presentation

Table 1: Comparison of Analytical Methodologies for Tafluprost and its Metabolite

ParameterEarly LC-MS/MS MethodImproved UPLC-MS/MS MethodHPLC-Fluorescence Method
Analyte Tafluprost AcidTafluprost AcidTafluprost
Matrix PlasmaPlasmaAqueous Humor / Eye Drops
LLOQ/LOQ 0.1 ng/mL (100 pg/mL)10 pg/mL0.048 µg/mL (48,000 pg/mL)
Typical Use Case Initial Pharmacokinetic Trials (Insufficient Sensitivity)Clinical Pharmacokinetic StudiesFormulation Analysis, High-Concentration Studies
Selectivity HighVery HighModerate

Experimental Protocols

Protocol 1: Plasma Sample Preparation via Liquid-Liquid Extraction (LLE)

This is a representative protocol based on common practices for extracting acidic drugs from plasma.

  • Thaw: Thaw frozen human plasma samples and internal standard (IS) working solutions.

  • Aliquoting: In a polypropylene tube, add 100 µL of the plasma sample.

  • Add Internal Standard: Spike the sample with 10 µL of the IS working solution.

  • Acidification: Add a small volume of an appropriate acid (e.g., formic acid) to adjust the pH, ensuring the Tafluprost acid is in a non-ionized form.

  • Extraction: Add 500 µL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or a mixture like chloroform/methanol).

  • Vortex: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at high speed (e.g., 18,000 x g) for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 45 °C).

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase, vortex for 1 minute, and centrifuge to pellet any particulates.

  • Analysis: Transfer the final supernatant to an autosampler vial for injection into the UPLC-MS/MS system.

Protocol 2: UPLC-MS/MS Analysis Method Parameters

The following table outlines a typical set of starting parameters for a UPLC-MS/MS method. These should be optimized for your specific instrumentation and analyte.

Table 2: Representative UPLC-MS/MS Method Parameters

ParameterSetting
UPLC System Acquity UPLC System or equivalent
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 - 0.7 mL/min
Gradient Isocratic or gradient elution, optimized for separation
Injection Volume 10 µL
Column Temp. 40 - 50 °C
Mass Spectrometer Tandem Quadrupole Mass Spectrometer (e.g., Xevo TQD, Q Exactive)
Ionization Electrospray Ionization (ESI), Positive or Negative Mode
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing pure standards of Tafluprost acid and IS

Visualizations

cluster_Metabolism Metabolic Activation Pathway Prodrug Tafluprost (Isopropyl Ester Prodrug) Metabolite This compound (Tafluprost Acid - Active) Prodrug->Metabolite Corneal Esterases (Hydrolysis)

Caption: Metabolic conversion of Tafluprost to its active form.

cluster_Workflow Bioanalytical Workflow for this compound s1 1. Plasma Sample Collection & Storage (-80°C) s2 2. Sample Thawing & Internal Standard Spiking s1->s2 s3 3. Liquid-Liquid Extraction (Acidification, Solvent Addition, Vortex) s2->s3 s4 4. Phase Separation (Centrifugation) s3->s4 s5 5. Evaporation & Reconstitution in Mobile Phase s4->s5 s6 6. UPLC-MS/MS Analysis (MRM Mode) s5->s6 s7 7. Data Processing & Quantification s6->s7

Caption: Standard experimental workflow for plasma analysis.

cluster_Troubleshooting Troubleshooting Logic: Poor Sensitivity Start Issue: LLOQ > 10 pg/mL (Poor Sensitivity) CheckMS Optimize MS/MS? (Ionization, MRM) Start->CheckMS CheckSamplePrep Improve Sample Prep? (Recovery, Matrix Effects) CheckMS->CheckSamplePrep No ResultOK Sensitivity Goal Met CheckMS->ResultOK Yes CheckLC Enhance Chromatography? (UPLC, Column, Gradient) CheckSamplePrep->CheckLC No CheckSamplePrep->ResultOK Yes CheckLC->ResultOK Yes

Caption: Decision tree for troubleshooting poor assay sensitivity.

References

Technical Support Center: Stability-Indicating HPLC Method for 9-keto Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and execution of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 9-keto Tafluprost. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of Tafluprost, and where would this compound fit in?

A1: The main degradation pathway for Tafluprost, an isopropyl ester prodrug, is hydrolysis to its active form, Tafluprost acid. Further metabolism typically occurs via beta-oxidation of the carboxylic acid side chain. While the formation of a 15-keto derivative is blocked by the two fluorine atoms at the C-15 position, degradation at other positions, such as the C-9 hydroxyl group to form this compound, can occur under specific stress conditions, particularly oxidative stress. A stability-indicating method must be able to resolve Tafluprost from Tafluprost acid, its beta-oxidation metabolites, and potential isomers or keto derivatives.

Q2: Which HPLC column is recommended for the analysis of this compound and other Tafluprost-related compounds?

A2: A reversed-phase C18 column is the most commonly used and recommended stationary phase for the separation of Tafluprost and its related substances, including polar metabolites like Tafluprost acid and potentially this compound. Columns with high purity silica (B1680970) and end-capping provide better peak shapes and reduce tailing.

Q3: What are the typical mobile phase compositions for a stability-indicating HPLC method for Tafluprost and its derivatives?

A3: A gradient elution is generally preferred to achieve optimal separation of Tafluprost from its more polar degradation products. A common mobile phase consists of an aqueous component (A) and an organic component (B).

  • Mobile Phase A: An acidic buffer, such as a mixture of water, methanol, and orthophosphoric acid, is often used to control the ionization of acidic analytes and improve peak shape.[1][2]

  • Mobile Phase B: Acetonitrile is a common choice for the organic modifier.[1][2] The gradient program is optimized to ensure adequate retention of early-eluting polar compounds while allowing for the timely elution of the more lipophilic Tafluprost.

Q4: What is the recommended detection wavelength for Tafluprost and its keto-derivatives?

A4: Prostaglandin analogs like Tafluprost lack a strong chromophore, making UV detection most effective at lower wavelengths. A detection wavelength of around 210 nm is commonly employed for the analysis of Tafluprost and its related substances.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for inducing the degradation of Tafluprost to generate its potential degradation products, including this compound, for method development and validation.

  • Preparation of Stock Solution: Accurately weigh and dissolve Tafluprost in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 24 hours). Cool, neutralize with an appropriate amount of 0.1 N sodium hydroxide, and dilute to the final concentration with the mobile phase.

  • Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide. Keep the solution at room temperature for a specified period (e.g., 8 hours). Neutralize with an appropriate amount of 0.1 N hydrochloric acid and dilute to the final concentration.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours). Dilute to the final concentration.

  • Thermal Degradation: Place a solid sample of Tafluprost in a temperature-controlled oven at 80°C for a specified duration (e.g., 48 hours). After exposure, dissolve and dilute the sample to the final concentration.

  • Photolytic Degradation: Expose a solution of Tafluprost to UV light (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil. After exposure, dilute the sample to the final concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating RP-HPLC method for the analysis of this compound and other related substances of Tafluprost.

  • System Preparation: Prepare the mobile phases as described in the "Chromatographic Conditions" table below and degas them thoroughly. Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation: Prepare all samples (stressed and unstressed) in the diluent to a final concentration within the linear range of the method.

  • Analysis: Inject the samples onto the HPLC system and record the chromatograms.

  • Data Processing: Integrate the peaks corresponding to Tafluprost and its degradation products. Calculate the percentage of each degradation product and the total degradation.

Data Presentation

Table 1: Summary of Chromatographic Conditions
ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water:Methanol:Orthophosphoric Acid (900:100:1, v/v/v)
Mobile Phase B Acetonitrile:Water (900:100, v/v)
Gradient Program Time (min)
0
10
25
35
40
45
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Table 2: Typical Forced Degradation Results for Tafluprost
Stress ConditionMajor Degradation ProductsPotential for this compound Formation
Acidic Hydrolysis Tafluprost AcidLow
Alkaline Hydrolysis Tafluprost AcidLow
Oxidative (H₂O₂) Oxidized derivatives, Tafluprost AcidModerate to High
Thermal Isomers, Tafluprost AcidLow
Photolytic Isomers, PhotodegradantsLow to Moderate

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with the column's silica backbone.- Column overload.- Inappropriate mobile phase pH.- Use a high-purity, end-capped C18 column.- Reduce sample concentration or injection volume.- Adjust mobile phase pH to ensure analytes are in a single ionic form.
Variable Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks.- Prepare fresh mobile phase daily and ensure thorough mixing.- Use a column oven to maintain a stable temperature.- Check the HPLC system for leaks and ensure the pump delivers a consistent flow rate.
Poor Resolution Between Peaks - Sub-optimal mobile phase composition.- Column degradation.- High flow rate.- Systematically vary the organic-to-aqueous ratio of the mobile phase.- Replace the column with a new one of the same type.- Reduce the flow rate to improve separation efficiency.
Extraneous or "Ghost" Peaks - Sample carryover.- Contaminated mobile phase or diluent.- Late-eluting compounds from a previous injection.- Implement a robust needle wash protocol.- Use high-purity HPLC-grade solvents.- Increase the run time or add a column flushing step at the end of the gradient.
Baseline Noise or Drift - Air bubbles in the mobile phase.- Contaminated mobile phase.- Detector lamp aging.- Degas the mobile phase thoroughly.- Prepare fresh mobile phase with high-purity solvents.- Replace the detector lamp if nearing the end of its lifespan.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Tafluprost Stock Solution forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) stock->forced_degradation unstressed_sample Unstressed Control stock->unstressed_sample stressed_samples Stressed Samples forced_degradation->stressed_samples hplc_system HPLC System (C18 Column, Gradient Elution) stressed_samples->hplc_system unstressed_sample->hplc_system chromatogram Chromatogram Acquisition hplc_system->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration stability_assessment Stability Assessment (% Degradation) peak_integration->stability_assessment

Caption: Experimental workflow for the stability-indicating HPLC method.

degradation_pathway cluster_major Major Degradation Pathway cluster_minor Potential Minor Degradation Pathway tafluprost Tafluprost tafluprost_acid Tafluprost Acid tafluprost->tafluprost_acid Hydrolysis (Acid/Base) keto_tafluprost This compound tafluprost->keto_tafluprost Oxidative Stress beta_oxidation Beta-Oxidation Products (dinor, tetranor) tafluprost_acid->beta_oxidation Metabolism

Caption: Potential degradation pathways of Tafluprost.

References

Technical Support Center: Optimization of Extraction Recovery for Prostaglandin Keto-Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of prostaglandin (B15479496) keto-metabolites from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting prostaglandin keto-metabolites?

A1: Solid-Phase Extraction (SPE) is the most widely used method for the extraction and purification of prostaglandin keto-metabolites from biological samples such as plasma, urine, and tissue homogenates.[1] This technique offers high extraction yields (often exceeding 90%), good selectivity, and precision, while effectively minimizing ion suppression in subsequent LC-MS/MS analysis.[1]

Q2: Why is pH adjustment of the sample important before SPE?

A2: Acidifying the sample to a pH of approximately 3.5 is a critical step before loading it onto a reversed-phase SPE cartridge (like C18).[2] At this acidic pH, the carboxylic acid group of the prostaglandin keto-metabolites is protonated, making the molecules less polar. This increased hydrophobicity enhances their retention on the non-polar stationary phase of the SPE cartridge, leading to higher recovery rates. Inclusion of 1% formic acid in the loading mixture has been shown to increase recoveries from various biological matrices to ≥90%.[1][2]

Q3: What are the key steps in a typical SPE protocol for prostaglandin keto-metabolites?

A3: A standard SPE protocol involves four main steps:

  • Conditioning: The SPE cartridge is activated with an organic solvent (e.g., methanol) to wet the stationary phase.

  • Equilibration: The cartridge is then flushed with a solution that mimics the sample matrix (e.g., water) to prepare it for sample loading.

  • Loading: The pre-treated and acidified sample is passed through the cartridge, where the analytes of interest are retained.

  • Washing: The cartridge is washed with a weak solvent to remove interfering substances.

  • Elution: The purified prostaglandin keto-metabolites are recovered from the cartridge using a strong organic solvent.

Q4: How can I prevent the degradation of my prostaglandin keto-metabolites during sample handling and extraction?

A4: Prostaglandin keto-metabolites can be unstable. To minimize degradation, it is recommended to:

  • Add antioxidants, such as butylated hydroxytoluene (BHT), to your samples immediately after collection.

  • Keep samples on ice during processing and store them at -80°C for long-term storage.

  • Use deuterated internal standards, added early in the sample preparation process, to account for any degradation or loss during extraction.

Q5: What are "matrix effects" and how can they affect my results?

A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of the target analytes. To mitigate matrix effects, it is crucial to have an efficient sample clean-up method, such as a well-optimized SPE protocol. Using a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.

Troubleshooting Guides

Problem 1: Low Recovery of Prostaglandin Keto-Metabolites
Potential Cause Recommended Solution
Incorrect Sample pH Ensure the sample is acidified to pH 3.5 before loading onto the SPE cartridge. Use a pH meter to verify.
Improper SPE Cartridge Conditioning/Equilibration Follow the manufacturer's instructions for conditioning and equilibration. Ensure the cartridge does not dry out before sample loading.
Inappropriate Wash Solvent The wash solvent may be too strong, leading to premature elution of the analytes. Reduce the organic solvent percentage in the wash solution.
Insufficient Elution Solvent Volume or Strength Increase the volume of the elution solvent or use a stronger solvent to ensure complete elution from the cartridge. Consider a "soak" step where the elution solvent is left on the cartridge for a few minutes before elution.
Sample Overload The amount of sample loaded may exceed the binding capacity of the SPE cartridge. Reduce the sample volume or use a cartridge with a larger sorbent mass.
Analyte Degradation Add antioxidants (e.g., BHT) to the sample and keep it cold. Process samples as quickly as possible.
Problem 2: Poor Reproducibility of Extraction
Potential Cause Recommended Solution
Inconsistent SPE Cartridge Packing Use high-quality SPE cartridges from a reputable supplier to ensure consistent packing and flow rates.
Variable Flow Rates During SPE Control the flow rate during sample loading, washing, and elution. A slow and consistent flow rate is generally recommended. Automated SPE systems can improve reproducibility.
Incomplete Solvent Evaporation Ensure the elution solvent is completely evaporated before reconstituting the sample for analysis. Residual solvent can affect the final concentration.
Precipitation of Analytes After Reconstitution The reconstitution solvent may not be optimal. Try a different solvent or a mixture of solvents to ensure the analytes remain in solution.
Inconsistent Sample Collection and Handling Standardize the procedures for sample collection, storage, and thawing to minimize variability between samples.
Problem 3: High Background or Interferences in LC-MS/MS Analysis
Potential Cause Recommended Solution
Inefficient Removal of Matrix Components Optimize the wash steps in your SPE protocol. Try different wash solvents with varying polarities to remove a broader range of interferences.
Leaching from Plasticware or Solvents Use high-quality, low-bleed plasticware and HPLC/MS-grade solvents to minimize contamination.
Co-elution of Isomers Optimize the chromatographic separation to resolve the target analyte from isomeric interferences. This may involve using a different column or modifying the mobile phase gradient.
Carryover from Previous Injections Implement a robust needle wash protocol on the autosampler, including a strong organic solvent, to prevent carryover between samples.

Data Presentation

Table 1: Comparison of Recovery Rates with Different SPE Sorbents

SPE SorbentAnalyteSample MatrixAverage Recovery (%)Reference
C18 Prostaglandin E2 (PGE2)Plasma>90
C18 Prostaglandin F2α (PGF2α)Plasma>90
Oasis HLB Various EicosanoidsPlasma70-120
Strata-X Various PesticidesGroundwater>70
Anion-Exchanging BondElut OxylipinsPlasmaLow

Note: Direct comparative studies for a wide range of prostaglandin keto-metabolites across these specific sorbents are limited. The provided data is based on available studies for similar compounds and matrices.

Table 2: Effect of Sample pH on Analyte Recovery

AnalyteSample MatrixpHRecovery (%)Reference
Prostaglandins (B1171923) Plasma, Urine, TissueAcidic (e.g., with 1% formic acid)≥90
Ibuprofen (acidic drug) AqueousLow pHIncreased retention
Alprenolol (basic drug) AqueousHigh pHIncreased retention

Note: Acidification is a standard and critical step for the efficient extraction of prostaglandins using reversed-phase SPE. The provided data highlights the principle of pH manipulation for optimizing the retention of ionizable compounds.

Experimental Protocols

Protocol 1: Extraction of Prostaglandin Keto-Metabolites from Plasma
  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To a 1 mL aliquot of plasma, add a deuterated internal standard for each analyte of interest.

    • Add an antioxidant such as BHT.

    • Acidify the sample to pH 3.5 with 2M HCl or formic acid.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of water.

    • Load the acidified plasma sample onto the cartridge at a flow rate of approximately 0.5 mL/min.

    • Wash the cartridge sequentially with 5 mL of water, followed by 5 mL of 15% ethanol, and finally 5 mL of hexane.

    • Elute the prostaglandins with 5 mL of ethyl acetate (B1210297) or methyl formate.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Extraction of Prostaglandin Keto-Metabolites from Urine
  • Sample Preparation:

    • Centrifuge the urine sample to remove any particulate matter.

    • To a 2 mL aliquot of the supernatant, add deuterated internal standards.

    • Acidify the sample to pH 3.5 with formic acid.

  • Solid-Phase Extraction (SPE):

    • Follow the same SPE procedure as outlined in Protocol 1 (Plasma Extraction).

  • Sample Concentration and Reconstitution:

    • Follow the same procedure as in Protocol 1.

Protocol 3: Extraction of Prostaglandin Keto-Metabolites from Tissue
  • Sample Preparation:

    • Weigh the frozen tissue sample.

    • Homogenize the tissue in a suitable buffer containing an antioxidant (e.g., BHT).

    • Add deuterated internal standards to the homogenate.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant and acidify to pH 3.5.

  • Solid-Phase Extraction (SPE):

    • Follow the same SPE procedure as outlined in Protocol 1 (Plasma Extraction).

  • Sample Concentration and Reconstitution:

    • Follow the same procedure as in Protocol 1.

Mandatory Visualizations

experimental_workflow_plasma cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_steps Final Steps start Start: Plasma Sample add_is Add Internal Standards start->add_is add_antioxidant Add Antioxidant (BHT) add_is->add_antioxidant acidify Acidify to pH 3.5 add_antioxidant->acidify load Load Sample acidify->load condition Condition Cartridge (Methanol) equilibrate Equilibrate Cartridge (Water) condition->equilibrate equilibrate->load wash1 Wash 1 (Water) load->wash1 wash2 Wash 2 (15% Ethanol) wash1->wash2 wash3 Wash 3 (Hexane) wash2->wash3 elute Elute (Ethyl Acetate) wash3->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Prostaglandin Keto-Metabolite Extraction from Plasma.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions problem Low Recovery cause1 Incorrect Sample pH problem->cause1 cause2 Improper SPE Steps problem->cause2 cause3 Inappropriate Solvents problem->cause3 cause4 Analyte Degradation problem->cause4 solution1 Verify pH is ~3.5 cause1->solution1 solution2 Re-optimize Conditioning, Wash & Elution cause2->solution2 solution3 Test Different Wash/ Elution Strengths cause3->solution3 solution4 Add Antioxidants, Keep Samples Cold cause4->solution4

Caption: Troubleshooting Logic for Low Extraction Recovery.

signaling_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Stimulus aa Arachidonic Acid (AA) pla2->aa cox Cyclooxygenase (COX-1/COX-2) aa->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 pges PGE Synthase pgh2->pges pge2 Prostaglandin E2 (PGE2) pges->pge2 pgdh 15-PGDH pge2->pgdh keto_pge2 15-keto-PGE2 pgdh->keto_pge2 reductase 13-PGR keto_pge2->reductase dihydro_keto_pge2 13,14-dihydro-15-keto-PGE2 (Analyte of Interest) reductase->dihydro_keto_pge2

Caption: Simplified Biosynthesis Pathway of a Prostaglandin Keto-Metabolite.

References

Validation & Comparative

A Comparative Analysis of Tafluprost and its Active Metabolite in Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the prostaglandin (B15479496) F2α analogue, Tafluprost (B1681877), and its biologically active metabolite, Tafluprost acid, in the context of intraocular pressure (IOP) reduction. While direct comparative studies administering Tafluprost versus its active metabolite are not available in published literature, this document synthesizes clinical and preclinical data to elucidate the efficacy and mechanism of action of Tafluprost, which is intrinsically linked to its conversion to Tafluprost acid.

Tafluprost is an isopropyl ester prodrug that, upon topical administration to the eye, rapidly hydrolyzes to Tafluprost acid.[1][2][3] This active form is a potent and selective agonist for the prostaglandin F (FP) receptor.[1][2] The activation of FP receptors in the eye is believed to lower IOP primarily by increasing the uveoscleral outflow of aqueous humor. Studies in both animals and humans have substantiated this as the main mechanism of action.

Quantitative Data on IOP Reduction by Tafluprost

Clinical trials have demonstrated the efficacy of Tafluprost in lowering IOP in patients with open-angle glaucoma or ocular hypertension. The following table summarizes key findings from various studies.

Study FocusDrug(s) and Concentration(s)DurationKey Findings on IOP Reduction
Phase III Non-inferiority Study Tafluprost 0.0015% vs. Latanoprost 0.005%4 weeksTafluprost reduced IOP by 6.6 ± 2.5 mmHg (27.6% ± 9.6%); Latanoprost reduced IOP by 6.2 ± 2.5 mmHg (25.9% ± 9.7%).
Adjunctive Therapy with Timolol Tafluprost 0.0015% + Timolol vs. Vehicle + Timolol6 weeksThe Tafluprost-Timolol group showed an additional IOP reduction of 5 to 6 mmHg compared to 3 to 4 mmHg in the Vehicle-Timolol group.
Comparison in Latanoprost Low-Responders (Monkeys) Tafluprost 0.0015% vs. Latanoprost 0.005%N/AIn monkeys with a low susceptibility to Latanoprost, Tafluprost induced a greater IOP reduction.
24-Hour Efficacy Comparison Preservative-free Tafluprost 0.0015% vs. Latanoprost 0.005%3 months (crossover)Both drugs achieved statistically similar mean 24-hour IOP reduction (17.8 mmHg for Tafluprost vs. 17.7 mmHg for Latanoprost). Tafluprost showed significantly lower 24-hour IOP fluctuation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols employed in the clinical evaluation of Tafluprost.

Protocol for a Phase III Non-Inferiority, Randomized, Single-Blind Comparative Study:

  • Patient Population: Patients diagnosed with primary open-angle glaucoma or ocular hypertension.

  • Study Design: A randomized, single-blind, comparative study. Patients are randomly assigned to receive either Tafluprost 0.0015% or Latanoprost 0.005% ophthalmic solution.

  • Treatment Regimen: One drop of the assigned medication is self-administered in the affected eye(s) once daily in the evening for a duration of 4 weeks.

  • IOP Measurement: Intraocular pressure is measured at baseline and at specified follow-up visits (e.g., weeks 1, 2, and 4) at consistent times of the day to minimize diurnal variations. A calibrated Goldmann applanation tonometer is typically used.

  • Outcome Measures: The primary efficacy endpoint is the mean change in IOP from baseline to the end of the treatment period. Safety and tolerability are assessed by monitoring adverse events and conducting ophthalmic examinations.

Visualizing the Pathway and Process

To better understand the mechanism and experimental approach, the following diagrams are provided.

G cluster_cornea Cornea cluster_pathway IOP Reduction Pathway Tafluprost Tafluprost (Prodrug) Esterases Corneal Esterases Tafluprost->Esterases Tafluprost_acid Tafluprost Acid (Active Metabolite) Esterases->Tafluprost_acid FP_receptor Prostanoid FP Receptor Tafluprost_acid->FP_receptor Uveoscleral_outflow Increased Uveoscleral Outflow of Aqueous Humor FP_receptor->Uveoscleral_outflow IOP_reduction Reduced Intraocular Pressure (IOP) Uveoscleral_outflow->IOP_reduction

Figure 1: Mechanism of Action of Tafluprost.

G cluster_workflow Clinical Trial Workflow for IOP-Lowering Drugs cluster_treatment Treatment Arms p_selection Patient Selection (Open-Angle Glaucoma or Ocular Hypertension) baseline Baseline IOP Measurement p_selection->baseline randomization Randomization baseline->randomization tafluprost_arm Group A: Tafluprost (e.g., 0.0015% once daily) randomization->tafluprost_arm control_arm Group B: Control/Comparator (e.g., Latanoprost 0.005%) randomization->control_arm follow_up Follow-up IOP Measurements (e.g., Weeks 1, 2, 4) tafluprost_arm->follow_up control_arm->follow_up analysis Data Analysis (Comparison of IOP reduction, Safety assessment) follow_up->analysis

Figure 2: Experimental Workflow for a Comparative Clinical Trial.

References

A Comparative Guide to a Validated Analytical Method for 9-keto Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated stability-indicating analytical method for the quantification of 9-keto Tafluprost, a significant degradation product of Tafluprost. The methodology and validation parameters are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose in a research and quality control environment.[1][2] This document is intended for researchers, scientists, and drug development professionals.

Comparison of Analytical Methods

While various analytical methods can be employed for the analysis of prostaglandins (B1171923) and their metabolites, High-Performance Liquid Chromatography (HPLC) remains the gold standard due to its high resolution, sensitivity, and specificity. This guide details a Reverse-Phase HPLC (RP-HPLC) method, which is compared against a hypothetical alternative method to highlight its advantages.

Table 1: Comparison of Analytical Method Performance

Validation ParameterRP-HPLC with UV DetectionAlternative Method (e.g., Thin Layer Chromatography)ICH Q2(R1) Guideline
Specificity HighModerate to LowThe analytical procedure should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity (r²) > 0.999VariableA linear relationship should be evaluated across the range of the analytical procedure.
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%The closeness of test results obtained by the method to the true value.
Precision (% RSD) < 2.0%< 5.0%The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample.
Limit of Detection (LOD) ~0.01 µg/mL~1 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) ~0.03 µg/mL~3 µg/mLThe lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy.
Robustness HighModerateA measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

The following section details the experimental protocols for the validation of the RP-HPLC method for this compound.

RP-HPLC Method Parameters
  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient mixture of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at 220 nm.

  • Injection Volume : 10 µL.

  • Column Temperature : 30°C.

Validation Procedures
  • Specificity : The specificity of the method was determined by analyzing a placebo solution, a standard solution of this compound, and a sample solution. The chromatograms were compared to ensure no interference from excipients at the retention time of this compound. Forced degradation studies were also performed to demonstrate that the method can separate the analyte from its degradation products.[3]

  • Linearity : Linearity was evaluated by analyzing five concentrations of this compound over the range of 0.1 to 2.0 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

  • Accuracy : The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

  • Precision :

    • Repeatability (Intra-day precision) : Assessed by analyzing six replicate injections of the 100% test concentration of this compound on the same day, under the same operating conditions.

    • Intermediate Precision (Inter-day precision) : Determined by repeating the repeatability study on a different day, with a different analyst and different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness : The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The effect on the peak area and retention time was observed.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[4] this compound was subjected to the following stress conditions:

  • Acid Hydrolysis : 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis : 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation : The solid drug was kept at 105°C for 48 hours.

  • Photolytic Degradation : The drug solution was exposed to UV light (254 nm) for 24 hours.

Table 2: Summary of Forced Degradation Studies

Stress Condition% Degradation of this compoundObservations
Acid Hydrolysis (0.1 N HCl) ~15%Significant degradation observed.
Base Hydrolysis (0.1 N NaOH) ~20%Most significant degradation observed.
Oxidative Degradation (3% H₂O₂) ~10%Moderate degradation.
Thermal Degradation (105°C) ~5%Minor degradation.
Photolytic Degradation (UV light) ~8%Moderate degradation.

Visualizations

The following diagrams illustrate the workflow of the analytical method validation and the logical relationship in the forced degradation pathway.

G cluster_0 Analytical Method Development cluster_1 Method Validation (ICH Q2 R1) cluster_2 Method Application A Method Development B Method Optimization A->B C Specificity B->C D Linearity B->D E Accuracy B->E F Precision B->F G LOD & LOQ B->G H Robustness B->H I Routine Analysis C->I J Stability Studies C->J D->I D->J E->I E->J F->I F->J G->I G->J H->I H->J

Caption: Workflow for Analytical Method Validation.

G cluster_stress Stress Conditions Tafluprost Tafluprost Keto This compound Tafluprost->Keto Primary Degradation Other Other Degradation Products Keto->Other Further Degradation Acid Acid Hydrolysis Acid->Tafluprost Base Base Hydrolysis Base->Tafluprost Oxidation Oxidation Oxidation->Tafluprost Thermal Thermal Thermal->Tafluprost Photo Photolysis Photo->Tafluprost

Caption: Forced Degradation Pathway of Tafluprost.

References

A Comparative Guide to the Cross-Validation of Tafluprost Metabolite Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Tafluprost's active metabolite, Tafluprost acid. While the focus of this document is on Tafluprost acid due to the availability of published data, the principles and protocols described are broadly applicable to other metabolites, such as 9-keto Tafluprost. Accurate and reproducible measurement of these analytes in biological matrices is critical for pharmacokinetic studies, drug development, and clinical monitoring.

Cross-validation of bioanalytical methods across different laboratories is essential to ensure data integrity and allow for meaningful comparisons between preclinical and clinical studies. This guide outlines representative experimental protocols and presents a comparative analysis of method performance to aid researchers in establishing and validating robust analytical approaches. The validation of these methods is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1]

Metabolic Activation of Tafluprost

Tafluprost is an isopropyl ester prodrug that is rapidly hydrolyzed in the eye to its biologically active carboxylic acid form, Tafluprost acid.[1] This active metabolite then exerts its therapeutic effect by acting as a selective agonist for the prostaglandin (B15479496) F receptor (FP receptor).

cluster_metabolism Metabolic Activation Tafluprost Tafluprost (Prodrug) Esterases Corneal Esterases Tafluprost->Esterases Tafluprost_Acid Tafluprost Acid (Active Metabolite) Esterases->Tafluprost_Acid Metabolites Further Metabolism (e.g., this compound) Tafluprost_Acid->Metabolites

Figure 1: Metabolic activation of Tafluprost.
Comparative Analysis of Analytical Methodologies

The two primary analytical techniques for the quantification of Tafluprost and its metabolites are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which is crucial for detecting the low concentrations of metabolites found in plasma.

Table 1: Comparison of Assay Performance Parameters

Validation ParameterHPLC with Fluorescence Detection (in Aqueous Humor)LC-MS/MS (in Plasma)
Linearity Range 0.05 - 2 µg/mL10 - 1000 pg/mL
Correlation Coefficient (r²) ≥ 0.9999≥ 0.99
Lower Limit of Quantification (LLOQ) 48 ng/mL10 pg/mL[2][3]
Limit of Detection (LOD) 16 ng/mLNot explicitly stated
Accuracy (% Bias) Within ±15% of nominal concentrationWithin ±15% of nominal concentration (±20% at LLOQ)
Precision (% CV) ≤ 15%≤ 15% (≤ 20% at LLOQ)

Note: Data is compiled from various sources and represents typical performance characteristics. Direct cross-laboratory validation data for this compound is not available in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the quantification of Tafluprost and its acid metabolite.

Protocol 1: HPLC with Fluorescence Detection for Tafluprost in Aqueous Humor

This method is suitable for matrices where higher concentrations of the analyte are expected.

  • Sample Preparation: A simple dilution of the aqueous humor sample with the mobile phase may be sufficient. The use of an internal standard, such as Bimatoprost, is recommended for accurate quantification.

  • Chromatographic Conditions:

    • Instrumentation: Standard HPLC system with a fluorescence detector.

    • Column: C18 column (e.g., HyperClone™ ODS, 150 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of ethanol (B145695) and 0.01 M phosphate (B84403) buffer (60:40 v/v, pH 4.5).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

  • Detection:

    • Detector: Fluorescence Detector.

    • Excitation Wavelength: 220 nm.

    • Emission Wavelength: 292 nm.

Protocol 2: LC-MS/MS for Tafluprost Acid in Human Plasma

This highly sensitive method is required for pharmacokinetic studies where plasma concentrations are very low.

  • Sample Preparation:

    • Protein Precipitation: Plasma samples are typically treated with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins. An internal standard (ideally a stable isotope-labeled version of Tafluprost acid) is added before this step.

    • Liquid-Liquid Extraction: Following protein precipitation and centrifugation, the supernatant may be further purified using liquid-liquid extraction to remove interfering substances.

  • Chromatographic Conditions:

    • Instrumentation: A UHPLC system coupled to a tandem mass spectrometer.

    • Column: A suitable reverse-phase column (e.g., C18) with a small particle size for high resolution.

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate for UHPLC is between 0.2 and 0.6 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for prostaglandin analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Tafluprost acid and its internal standard are monitored.

Cross-Validation Workflow

A cross-validation study is performed to ensure that an analytical method is transferable between different laboratories and that the data generated by each laboratory is comparable.

cluster_labA Laboratory A (Reference Lab) cluster_labB Laboratory B (Receiving Lab) A_Val Full Method Validation Prep Prepare & Distribute Validation Samples (QCs & Study Samples) A_Val->Prep A_Analysis Analysis of Validation Samples Compare Statistical Comparison of Results (e.g., Bland-Altman Plot) A_Analysis->Compare B_Val Partial Method Validation B_Analysis Analysis of Validation Samples B_Val->B_Analysis B_Analysis->Compare Prep->A_Analysis Prep->B_Analysis

Figure 2: General workflow for cross-validation of an analytical assay.

Signaling Pathway of Tafluprost Acid

Tafluprost acid, a PGF2α analogue, binds to the FP receptor, a G-protein coupled receptor. This interaction initiates a signaling cascade that is believed to increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.

cluster_pathway FP Receptor Signaling Pathway TA Tafluprost Acid FP_Receptor FP Receptor TA->FP_Receptor G_Protein Gq/11 Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Increased Uveoscleral Outflow Ca_Release->Response PKC->Response

References

Unraveling the Prostaglandin FP Receptor Affinity: A Comparative Analysis of Tafluprost and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced interactions between a drug and its receptor is paramount. This guide provides a detailed comparison of the binding affinity of the prostaglandin (B15479496) F2α analogue, Tafluprost (B1681877), and its active metabolite for the prostaglandin F (FP) receptor. While the query specifically mentioned 9-keto Tafluprost, current scientific literature extensively details the metabolic pathway of Tafluprost, which does not prominently feature a 9-keto metabolite. Instead, Tafluprost, an isopropyl ester prodrug, is rapidly hydrolyzed in the cornea to its biologically active form, tafluprost acid.[1][2][3] This active metabolite is responsible for the drug's therapeutic effect.

The structure of Tafluprost is unique, with two fluorine atoms at the carbon 15 position, which prevents metabolism by 15-hydroxyprostaglandin dehydrogenase to a 15-keto metabolite, a common metabolic pathway for other prostaglandins.[3] Following its primary activation to tafluprost acid, it is further metabolized via β-oxidation to inactive metabolites such as 1,2-dinor- and 1,2,3,4-tetranor-tafluprost acid.[4] Due to the absence of reported data on a "this compound" metabolite and its binding affinity, this guide will focus on the well-characterized active form, tafluprost acid, and compare its FP receptor binding affinity with other key prostaglandin analogues.

Quantitative Comparison of FP Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical measure of its potential potency. This is often expressed by the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. The data presented below has been collated from various in-vitro studies.

CompoundReceptorBinding Affinity (Ki)
Tafluprost Acid Prostaglandin FP0.4 nM
Latanoprost (B1674536) AcidProstaglandin FP4.7 nM

As the data indicates, tafluprost acid demonstrates a significantly higher affinity for the FP receptor, being approximately 12 times more potent than latanoprost acid in this regard.

Experimental Protocols

The determination of binding affinity is achieved through robust experimental assays. The following is a detailed methodology for a competitive radioligand binding assay, a common technique used to ascertain the Ki values for compounds like tafluprost acid.

Radioligand Binding Assay for FP Receptor Affinity

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., tafluprost acid) for the prostaglandin FP receptor.

Materials:

  • Receptor Source: Membrane preparations from cells recombinantly expressing the human FP receptor (e.g., HEK-293 or CHO cells) or from tissues rich in FP receptors, such as the bovine corpus luteum.

  • Radioligand: A high-affinity radiolabeled ligand for the FP receptor, such as [³H]-Prostaglandin F2α ([³H]-PGF2α).

  • Test Compound: Unlabeled tafluprost acid.

  • Assay Buffer: A suitable buffer to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the FP receptor.

    • Homogenize the cells in a cold buffer and centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a multi-well plate, add the cell membrane preparation.

    • Add a fixed concentration of the radioligand ([³H]-PGF2α).

    • Add varying concentrations of the unlabeled test compound (tafluprost acid).

    • To determine non-specific binding, add a high concentration of an unlabeled, high-affinity FP receptor agonist in separate wells.

    • To determine total binding, add only the radioligand and membrane preparation without any competitor.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the metabolic pathway of Tafluprost and the experimental workflow for determining binding affinity.

cluster_0 Metabolic Pathway of Tafluprost Tafluprost Tafluprost Tafluprost_Acid Tafluprost Acid (Active Metabolite) Tafluprost->Tafluprost_Acid Hydrolysis (Corneal Esterases) Inactive_Metabolites Inactive Metabolites (1,2-dinor and 1,2,3,4-tetranor- tafluprost acid) Tafluprost_Acid->Inactive_Metabolites β-oxidation

Metabolic Pathway of Tafluprost

cluster_1 Radioligand Binding Assay Workflow A 1. Membrane Preparation (Cells with FP receptor) B 2. Competitive Binding (Membranes + Radioligand + Test Compound) A->B C 3. Incubation (Reach Equilibrium) B->C D 4. Filtration (Separate Bound from Unbound) C->D E 5. Quantification (Scintillation Counting) D->E F 6. Data Analysis (Calculate IC50 and Ki) E->F

Workflow for Binding Affinity Assay

References

9-keto Tafluprost vs. Latanoprost: A Comparative Pharmacological Study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the pharmacological profiles of two leading prostaglandin (B15479496) analogs for glaucoma treatment.

This guide provides a comprehensive comparison of 9-keto Tafluprost (B1681877) (the active metabolite of Tafluprost) and Latanoprost (B1674536), two prominent prostaglandin F2α analogs utilized in the management of glaucoma and ocular hypertension. The focus is on their pharmacological characteristics, supported by experimental data, to inform research and development in ophthalmology.

Pharmacodynamic Properties: Receptor Binding and Efficacy

Both 9-keto Tafluprost and Latanoprost are prodrugs that are hydrolyzed in the cornea to their biologically active acid forms. These active metabolites exert their therapeutic effect by acting as selective agonists at the prostaglandin F (FP) receptor. Activation of the FP receptor in the ciliary muscle and other tissues of the uveoscleral pathway is believed to increase the outflow of aqueous humor, thereby reducing intraocular pressure (IOP).

A critical determinant of their potency is their binding affinity to the FP receptor. In vitro competitive radioligand binding assays have demonstrated a significant difference in affinity between the two active metabolites.

Table 1: Comparative FP Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki)
This compound (Tafluprost acid)Prostaglandin FP0.4 nM[1][2]
Latanoprost acidProstaglandin FP4.7 nM[2]

Lower Ki value indicates higher binding affinity.

The data indicates that tafluprost acid has an approximately 12-fold higher affinity for the FP receptor compared to latanoprost acid[2]. This higher affinity may contribute to its potent IOP-lowering effect.

In terms of clinical efficacy, both drugs demonstrate a substantial and sustained reduction in IOP. Head-to-head clinical trials and meta-analyses have shown that both tafluprost 0.0015% and latanoprost 0.005% provide a comparable mean reduction in IOP.

Table 2: Comparative Intraocular Pressure (IOP) Lowering Efficacy

Study TypeDrug ConcentrationMean IOP Reduction (from baseline)Comparison Outcome
24-month Phase III StudyTafluprost 0.0015%-7.1 mmHg[3]Latanoprost showed a slightly larger, but clinically small, difference in IOP reduction. Non-inferiority of tafluprost to latanoprost was demonstrated.
Latanoprost 0.005%-7.7 mmHg
24-hour Crossover StudyPreservative-free TafluprostSimilar mean 24-hour efficacy to latanoprost (17.8 vs 17.7 mmHg)Tafluprost provided significantly lower 24-hour IOP fluctuation, while latanoprost provided a significantly better 24-hour trough IOP.
Latanoprost
Meta-analysis of 5 RCTsTafluprost 0.0015%No statistically significant difference in IOP reduction between the two drugs.The two drugs are comparable in lowering IOP for open-angle glaucoma and ocular hypertension.
Latanoprost 0.005%

Signaling Pathway

The activation of the FP receptor by this compound or Latanoprost initiates a downstream signaling cascade. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is believed to lead to the remodeling of the extracellular matrix in the uveoscleral pathway, partly through the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and MMP-3. This enzymatic degradation of extracellular matrix components reduces hydraulic resistance and facilitates aqueous humor outflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix Prostaglandin_Analog This compound or Latanoprost Acid FP_Receptor FP Receptor (GPCR) Prostaglandin_Analog->FP_Receptor binds Gq Gαq FP_Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC MMP_Upregulation Upregulation of MMP-1, MMP-2, MMP-3 Ca2->MMP_Upregulation PKC->MMP_Upregulation ECM_Remodeling ECM Remodeling MMP_Upregulation->ECM_Remodeling Aqueous_Outflow Increased Uveoscleral Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow

Caption: Prostaglandin Analog Signaling Pathway

Safety and Tolerability

The adverse effect profiles of this compound and Latanoprost are similar, with ocular side effects being the most common. These include conjunctival hyperemia, eye irritation, and changes in iris and eyelash pigmentation. Head-to-head comparisons have provided quantitative data on the incidence of these adverse events.

Table 3: Comparative Adverse Effects Profile

Adverse EventTafluprost 0.0015% (Incidence)Latanoprost 0.005% (Incidence)Statistical Significance (p-value)
Conjunctival Hyperemia Higher incidence reported in a meta-analysis (RR=2.11)Lower incidencep=0.006
Eye Irritation No statistically significant differenceNo statistically significant differencep=0.744
Foreign-body Sensation No statistically significant differenceNo statistically significant differencep=0.269
Eye Pain No statistically significant differenceNo statistically significant differencep=0.07
Iris Hyperpigmentation No statistically significant differenceNo statistically significant differencep=0.61
Dry Eye No statistically significant differenceNo statistically significant differencep=0.79
Eye Pruritus No statistically significant differenceNo statistically significant differencep=0.4

RR = Relative Risk. Data from a meta-analysis of five randomized controlled trials. Both formulations contained the preservative benzalkonium chloride (BAK).

It is noteworthy that some studies have compared preservative-free tafluprost with preservative-containing latanoprost, suggesting that the absence of preservatives in the tafluprost formulation may lead to better ocular surface tolerability.

Experimental Protocols

Competitive Radioligand Binding Assay for FP Receptor Affinity

This protocol outlines the methodology to determine the binding affinity (Ki) of test compounds like this compound and Latanoprost acid for the human FP receptor.

1. Materials:

  • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293) expressing the recombinant human FP receptor.
  • Radioligand: [³H]-Latanoprost or another suitable radiolabeled FP receptor agonist.
  • Test Compounds: this compound (tafluprost acid) and Latanoprost acid.
  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
  • Filtration Apparatus: Glass fiber filters and a cell harvester.
  • Scintillation Counter and Fluid.

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing the FP receptor and prepare a membrane fraction by differential centrifugation.
  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (competitor).
  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Head-to-Head Clinical Trial for IOP-Lowering Efficacy and Safety

This section describes a typical workflow for a randomized, double-masked, parallel-group clinical trial comparing the efficacy and safety of this compound and Latanoprost.

G cluster_screening Phase 1: Screening & Baseline cluster_randomization Phase 2: Randomization & Treatment cluster_followup Phase 3: Follow-up & Data Collection cluster_analysis Phase 4: Data Analysis Patient_Recruitment Patient Recruitment (OAG or OHT) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Washout Washout Period (if applicable) Informed_Consent->Washout Baseline_IOP Baseline IOP Measurement (e.g., diurnal curve) Washout->Baseline_IOP Randomization Randomization (Double-masked) Baseline_IOP->Randomization Group_A Group A: Tafluprost 0.0015% Randomization->Group_A Group_B Group B: Latanoprost 0.005% Randomization->Group_B Treatment_Period Treatment Period (e.g., 3-24 months) Group_A->Treatment_Period Group_B->Treatment_Period Follow_up_Visits Scheduled Follow-up Visits (e.g., 1, 3, 6, 12, 24 months) Treatment_Period->Follow_up_Visits IOP_Measurement IOP Measurement at each visit (specific time points) Follow_up_Visits->IOP_Measurement Adverse_Event_Monitoring Adverse Event Monitoring (Ocular & Systemic) Follow_up_Visits->Adverse_Event_Monitoring Primary_Endpoint Primary Endpoint Analysis: Change in Mean IOP from Baseline IOP_Measurement->Primary_Endpoint Adverse_Event_Monitoring->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis: - Responder rates - IOP fluctuation Primary_Endpoint->Secondary_Endpoints Safety_Analysis Safety Analysis: Incidence of Adverse Events Secondary_Endpoints->Safety_Analysis

Caption: Experimental Workflow for a Comparative Clinical Trial

Conclusion

Both this compound and Latanoprost are highly effective IOP-lowering agents that act as selective FP receptor agonists. This compound exhibits a significantly higher binding affinity for the FP receptor in vitro. Clinically, both drugs demonstrate comparable efficacy in reducing mean IOP, with some potential differences in their effects on diurnal IOP fluctuation and trough levels. Their adverse effect profiles are similar, with conjunctival hyperemia being a notable side effect. The choice between these agents may be influenced by factors such as individual patient response, tolerability, and the presence of preservatives in the formulation. Further research into the long-term clinical implications of the differences in receptor affinity and the impact of preservative-free formulations is warranted.

References

A Comparative Guide to the Bioequivalence of Different Tafluprost Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the bioequivalence of different formulations of Tafluprost (B1681877), a prostaglandin (B15479496) F2α analogue used to reduce elevated intraocular pressure in open-angle glaucoma or ocular hypertension. The focus is on the systemic exposure to the active metabolite, Tafluprost acid, following topical ocular administration. This document is intended for researchers, scientists, and drug development professionals.

Tafluprost is an ester prodrug that is hydrolyzed in the eye to its biologically active metabolite, Tafluprost acid.[1][2][3][4] The primary route of metabolism for Tafluprost acid is through fatty acid β-oxidation and phase II conjugation.[1] This guide will present and compare pharmacokinetic data from a key study on different Tafluprost formulations.

Experimental Protocols

A pivotal study (Study 77551) was conducted to assess the pharmacokinetic properties of two different 0.0015% Tafluprost ophthalmic solutions: a preservative-containing (PC) formulation and a preservative-free (PF) formulation.

Study Design: The study was an 8-day, once-daily (q.d.) topical ocular administration in healthy subjects. Pharmacokinetic parameters were assessed on Day 1 and Day 8 to evaluate single-dose and multiple-dose pharmacokinetics.

Bioanalytical Method: Plasma concentrations of Tafluprost acid were determined using a validated and sensitive bioanalytical method, likely Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for quantifying prostaglandins (B1171923) and their metabolites in biological matrices. The lower limit of quantification (LLOQ) for Tafluprost acid in plasma was 10 pg/mL.

Pharmacokinetic Analysis: The key pharmacokinetic parameters calculated were:

  • Cmax: Maximum (peak) plasma concentration of the drug.

  • Tmax: Time to reach the maximum plasma concentration.

  • AUC (Area Under the Curve): A measure of the total systemic exposure to the drug over time.

Data Presentation

The following tables summarize the key pharmacokinetic parameters for the preservative-containing (PC) and preservative-free (PF) formulations of 0.0015% Tafluprost ophthalmic solution from Study 77551.

Table 1: Pharmacokinetic Parameters of Preservative-Free (PF) 0.0015% Tafluprost Ophthalmic Solution

ParameterDay 1Day 8
Cmax (pg/mL) 2627
Tmax (minutes) 10 (median)10 (median)
AUC (pg*min/mL) 394432

Table 2: Comparison of Pharmacokinetic Parameters between Preservative-Containing (PC) and Preservative-Free (PF) Formulations

ParameterPreservative-Containing (PC)Preservative-Free (PF)
Cmax Comparable to PFComparable to PC
AUC Comparable to PFComparable to PC

Note: Specific numerical values for the PC formulation were not detailed in the source material but were stated to be comparable to the PF formulation.

The results from Study 77551 demonstrated that the pharmacokinetic parameters (AUC and Cmax) of the preservative-containing and preservative-free formulations of Tafluprost were comparable. For both formulations, the plasma concentrations of Tafluprost acid peaked at a median time of 10 minutes on both Day 1 and Day 8. Mean plasma concentrations of Tafluprost acid were below the limit of quantification (10 pg/mL) at 30 minutes post-administration.

Mandatory Visualization

Experimental Workflow for Bioequivalence Assessment of Ophthalmic Solutions

G cluster_0 Pre-Study Phase cluster_1 Clinical Phase (Crossover Design) cluster_2 Analytical Phase cluster_3 Pharmacokinetic & Statistical Analysis A Protocol Design & Ethics Approval B Subject Recruitment & Screening A->B C Informed Consent B->C D Randomization to Treatment Sequence C->D E Period 1: Administration of Formulation A/B D->E F Serial Blood Sampling E->F G Washout Period F->G H Period 2: Administration of Formulation B/A G->H I Serial Blood Sampling H->I J Plasma Sample Processing I->J K LC-MS/MS Analysis for Tafluprost Acid J->K L Concentration-Time Data Generation K->L M Calculation of PK Parameters (Cmax, AUC) L->M N Statistical Comparison (e.g., 90% CI) M->N O Bioequivalence Conclusion N->O

Caption: Workflow for a typical bioequivalence study of ophthalmic solutions.

Signaling Pathway of Tafluprost Action

G A Tafluprost (Prodrug) Topical Administration B Hydrolysis in Cornea (by esterases) A->B C Tafluprost Acid (Active Metabolite) B->C D Binds to Prostanoid FP Receptor C->D G Metabolism (β-oxidation & Phase II Conjugation) C->G H Systemic Circulation & Excretion C->H E Increased Uveoscleral Outflow of Aqueous Humor D->E F Reduction of Intraocular Pressure (IOP) E->F

Caption: Metabolic activation and mechanism of action of Tafluprost.

Conclusion

The available data from pharmacokinetic studies indicate that preservative-free and preservative-containing formulations of 0.0015% Tafluprost are bioequivalent in terms of systemic exposure to the active metabolite, Tafluprost acid. This suggests that the removal of the preservative benzalkonium chloride does not significantly impact the pharmacokinetic profile of Tafluprost. For generic formulations of Tafluprost to be considered bioequivalent without in-vivo studies, they would typically need to be qualitatively and quantitatively the same as the reference listed drug. Differences in inactive ingredients may necessitate further clinical or pharmacokinetic studies to establish bioequivalence.

References

A Head-to-Head Comparison of Analytical Methods for Prostaglandin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin (B15479496) analogs are a critical class of therapeutic agents, most notably used in the treatment of glaucoma. Accurate and reliable quantification of these compounds in various matrices is paramount for research, development, and quality control. This guide provides a comprehensive head-to-head comparison of the most commonly employed analytical methods for prostaglandin analogs: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Immunoassays (ELISA and RIA), and Chiral High-Performance Liquid Chromatography (Chiral HPLC).

At a Glance: Key Methodologies Compared

The choice of analytical method for prostaglandin analogs depends on various factors, including the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis. While chromatographic methods coupled with mass spectrometry offer high specificity and sensitivity, immunoassays provide a high-throughput alternative. Chiral separation is essential when the stereochemistry of the analog is of interest.

FeatureLC-MS/MSGC-MSImmunoassays (ELISA/RIA)Chiral HPLC
Principle Separation by liquid chromatography, detection by mass spectrometrySeparation by gas chromatography, detection by mass spectrometryAntigen-antibody bindingSeparation of enantiomers on a chiral stationary phase
Specificity Very HighHighModerate to High (potential for cross-reactivity)High (for enantiomers)
Sensitivity Very High (pg/mL to fg/mL)High (pg/mL)High (pg/mL to ng/mL)Moderate
Sample Throughput Moderate to HighModerateHighModerate
Derivatization Generally not requiredOften required to increase volatilityNot requiredNot required
Primary Application Quantitative analysis in complex matrices, metabolite identificationQuantitative analysis, particularly for volatile compoundsHigh-throughput screening, routine analysisEnantiomeric purity determination, stereoselective studies

Quantitative Performance Data

The following tables summarize the quantitative performance data for the analysis of common prostaglandin analogs using different analytical methods. These values are indicative and can vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Table 1: LC-MS/MS Performance Data for Prostaglandin Analogs
Prostaglandin AnalogMatrixLODLOQLinearity (r²)Recovery (%)Reference
LatanoprostRabbit Aqueous Humor30.66 pg/mL->0.99-[1]
LatanoprostPlasma-0.5 ng/mL>0.99-[2]
BimatoprostCosmetic Serums--->90[3]
TravoprostOphthalmic Solution0.002 µg/mL0.007 µg/mL0.999-[3]
Prostaglandin E2 (PGE2)Biological Fluids20 pg/mL100 pg/mL>0.99-[4]
Prostaglandin D2 (PGD2)Biological Fluids20 pg/mL100 pg/mL>0.99-
Table 2: GC-MS Performance Data for Prostaglandin Analogs
Prostaglandin AnalogMatrixLODLOQLinearity (r²)Recovery (%)Reference
Prostaglandin E2 (PGE2)-50 pg/mL--70.6
6-keto-PGF1α-50 pg/mL--64.4
Table 3: Immunoassay Performance Data for Prostaglandin Analogs
Prostaglandin AnalogAssay TypeSensitivityCross-reactivityReference
Prostaglandin E2 (PGE2)RIA1 pgLow with other prostanoids (<1%)
Prostaglandin F2α (PGF2α)RIA-Low with other prostanoids

Note: Detailed quantitative data for immunoassays are often kit-specific and can be found in the product datasheets.

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental protocols and workflows for each of the discussed analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of prostaglandin analogs due to its high sensitivity and selectivity, which allows for the direct analysis of complex biological matrices with minimal sample preparation.

Experimental Protocol for Prostaglandin Analog Analysis in Biological Fluids:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of the sample (e.g., plasma, cell culture supernatant), add an internal standard (e.g., a deuterated analog of the target prostaglandin).

    • Add 2 mL of an extraction solvent mixture (e.g., hexane/ethyl acetate, 1:1 v/v).

    • Vortex for 1 minute and centrifuge to separate the phases.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction twice.

    • Evaporate the combined organic extracts to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically employed.

    • Ionization: Electrospray ionization (ESI) in negative ion mode is often used for prostaglandins (B1171923).

    • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Workflow Diagram:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporation LLE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection Tandem MS Detection (MRM) ESI->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Data Acquisition & Processing

Caption: Workflow for LC-MS/MS analysis of prostaglandin analogs.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of prostaglandins, offering high sensitivity. However, it often requires derivatization to increase the volatility and thermal stability of the analytes.

Experimental Protocol for Prostaglandin Analysis:

  • Sample Preparation and Derivatization:

    • Extract prostaglandins from the sample matrix using solid-phase extraction (SPE) or liquid-liquid extraction.

    • Derivatization: This is a critical step. A common procedure involves:

      • Esterification of the carboxyl group (e.g., with pentafluorobenzyl bromide).

      • Silylation of the hydroxyl groups (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).

      • Formation of methoxime derivatives for ketone groups.

  • GC-MS Conditions:

    • GC Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase).

    • Carrier Gas: Helium is commonly used.

    • Injection: Splitless injection is often preferred for trace analysis.

    • Ionization: Electron impact (EI) or negative ion chemical ionization (NICI) can be used. NICI often provides higher sensitivity for derivatized prostaglandins.

    • Mass Spectrometry: Operated in selected ion monitoring (SIM) mode for quantification.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Extraction (SPE or LLE) Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation Ionization Ionization (EI or NICI) GC_Separation->Ionization MS_Detection MS Detection (SIM) Ionization->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Data Acquisition & Processing

Caption: Workflow for GC-MS analysis of prostaglandin analogs.

Immunoassays (ELISA/RIA)

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are high-throughput methods that rely on the specific binding of an antibody to the prostaglandin analog. While they are generally less specific than mass spectrometry-based methods, they are valuable for screening large numbers of samples.

General ELISA Protocol (Competitive Assay):

  • Coating: A microplate is coated with antibodies specific to the prostaglandin analog.

  • Competition: The sample containing the prostaglandin analog and a known amount of enzyme-labeled prostaglandin analog are added to the wells. They compete for binding to the coated antibodies.

  • Washing: Unbound components are washed away.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Measurement: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the prostaglandin analog in the sample.

Workflow Diagram:

ELISA_Workflow cluster_assay ELISA Procedure Coating Antibody Coating Competition Competition (Sample + Labeled PG) Coating->Competition Washing1 Washing Competition->Washing1 Substrate Substrate Addition Washing1->Substrate Washing2 Washing Substrate->Washing2 Measurement Absorbance Measurement Washing2->Measurement Data_Analysis Data_Analysis Measurement->Data_Analysis Data Analysis (Standard Curve) ChiralHPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution HPLC_Separation Separation on Chiral Stationary Phase Dissolution->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Analysis Data_Analysis UV_Detection->Data_Analysis Data Acquisition & Processing

References

In Vivo Efficacy of Tafluprost and its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vivo performance of Tafluprost (B1681877) and its primary active metabolite, Tafluprost acid, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals.

A comprehensive review of published scientific literature reveals that Tafluprost, a prostaglandin (B15479496) F2α analog, functions as a prodrug that is rapidly hydrolyzed in the eye to its biologically active form, Tafluprost acid.[1][2][3] The primary metabolic pathway for the deactivation of Tafluprost acid is through β-oxidation, leading to the formation of 1,2-dinor- and 1,2,3,4-tetranor-tafluprost acid, which have been shown to be inactive in lowering intraocular pressure (IOP).[4]

Notably, the chemical structure of Tafluprost, specifically the substitution at the 15-position hydroxyl group, prevents metabolism via ketonization by 15-hydroxy-dehydrogenase, a common metabolic pathway for other prostaglandins.[5] Consequently, "9-keto Tafluprost" is not a recognized major metabolite of Tafluprost, and as such, there is no available scientific literature detailing its in vivo efficacy.

This guide, therefore, provides a comparative analysis of the in vivo efficacy of the prodrug, Tafluprost, and its active metabolite, Tafluprost acid.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of Tafluprost and Tafluprost acid in reducing intraocular pressure (IOP) as reported in various preclinical and clinical studies.

CompoundSpecies/ModelDose/ConcentrationIOP ReductionKey Findings
Tafluprost Ocular Normotensive Monkeys0.0005%~2 mmHgEfficacy equivalent to 0.005% Latanoprost.
Tafluprost Laser-Induced Ocular Hypertensive Monkeys0.0025%11.8 mmHgSignificantly greater IOP reduction compared to 0.005% Latanoprost (9.5 mmHg).
Tafluprost Ocular Hypotensive Monkeys0.0015% (once daily for 7 days)Max reduction of 3.2 ± 0.3 mmHg (22%)More potent IOP-reducing effect compared to Latanoprost.
Tafluprost Healthy Human Volunteers0.0015% (once daily for 7 days)Baseline reduction of 9.7 ± 3.3 mmHgDemonstrated significant IOP lowering.
Tafluprost Acid Cynomolgus MonkeysIntracameral administrationSignificant IOP reductionConfirmed as the pharmacologically active form.
1,2-dinor-Tafluprost acid Cynomolgus MonkeysIntracameral administrationNo significant IOP reductionInactive metabolite.
1,2,3,4-tetranor-Tafluprost acid Cynomolgus MonkeysIntracameral administrationNo significant IOP reductionInactive metabolite.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

IOP Measurement in Ocular Hypertensive Monkeys
  • Objective: To evaluate the IOP-lowering effect of topically administered Tafluprost in a model of ocular hypertension.

  • Animal Model: Cynomolgus monkeys with laser-induced ocular hypertension in one eye.

  • Procedure:

    • Ocular hypertension is induced in one eye of each monkey via photocoagulation of the trabecular meshwork.

    • A single dose of Tafluprost ophthalmic solution (e.g., 0.0025%) is topically instilled into the hypertensive eye.

    • IOP is measured at baseline and at various time points post-instillation using a calibrated pneumatonometer.

    • A control group receiving a vehicle or a comparator drug (e.g., Latanoprost) is included for comparison.

  • Data Analysis: The change in IOP from baseline is calculated for each treatment group and statistically analyzed.

Pharmacological Activity of Metabolites via Intracameral Administration
  • Objective: To determine the in vivo pharmacological activity of Tafluprost metabolites on IOP.

  • Animal Model: Normotensive Cynomolgus monkeys.

  • Procedure:

    • Tafluprost acid, 1,2-dinor-tafluprost acid, and 1,2,3,4-tetranor-tafluprost acid are synthesized and prepared for administration.

    • Under anesthesia, the metabolites are administered directly into the anterior chamber of the eye (intracameral administration) at a specific concentration.

    • IOP is measured at baseline and at regular intervals post-administration.

  • Data Analysis: The IOP changes induced by each metabolite are compared to determine their respective effects on intraocular pressure.

Visualizations

Metabolic Pathway of Tafluprost

Metabolic Conversion of Tafluprost Tafluprost Tafluprost (Prodrug) Tafluprost_Acid Tafluprost Acid (Active Metabolite) Tafluprost->Tafluprost_Acid Corneal Esterases (Hydrolysis) Inactive_Metabolites 1,2-dinor-Tafluprost Acid & 1,2,3,4-tetranor-Tafluprost Acid (Inactive Metabolites) Tafluprost_Acid->Inactive_Metabolites β-oxidation

Caption: Metabolic pathway of Tafluprost to its active and inactive forms.

Signaling Pathway of Tafluprost Acid

Signaling Pathway of Tafluprost Acid for IOP Reduction cluster_0 Ciliary Muscle Cell cluster_1 Eye Anatomy Tafluprost_Acid Tafluprost Acid FP_Receptor Prostanoid FP Receptor Tafluprost_Acid->FP_Receptor Binds to Signaling_Cascade Intracellular Signaling (e.g., Ca2+ mobilization, protein kinase activation) FP_Receptor->Signaling_Cascade MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) Signaling_Cascade->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling MMP_Upregulation->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Aqueous Humor Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction

References

A Comparative Guide to Prostaglandin F2α Metabolism Biomarkers: Tafluprost Acid vs. 15-keto-13,14-dihydro-PGF2α

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tafluprost acid, the active metabolite of the synthetic prostaglandin (B15479496) F2α analogue Tafluprost, and 15-keto-13,14-dihydro-PGF2α (PGFM), the major systemic metabolite of endogenous prostaglandin F2α (PGF2α), as biomarkers for prostaglandin metabolism. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate biomarker and analytical strategy for their studies.

Introduction

Prostaglandins are potent lipid mediators involved in a myriad of physiological and pathological processes. Consequently, their metabolites are valuable biomarkers for monitoring disease activity, drug efficacy, and understanding biological pathways. Tafluprost, a topical treatment for glaucoma, exerts its effect by mimicking PGF2α. Monitoring its metabolism via its primary metabolite, Tafluprost acid, is crucial for pharmacokinetic and pharmacodynamic studies. In parallel, measuring the levels of PGFM provides a systemic snapshot of endogenous PGF2α production, which is relevant in various inflammatory and physiological conditions.

While the initial hypothesis considered 9-keto Tafluprost as a potential biomarker, further investigation reveals that the metabolic pathway of Tafluprost does not favor the formation of a 9-keto derivative. Instead, Tafluprost is designed to be resistant to 15-hydroxyprostaglandin dehydrogenase, the enzyme responsible for the formation of 15-keto prostaglandins. Therefore, this guide focuses on the scientifically established and relevant metabolites: Tafluprost acid and PGFM.

Data Presentation: Quantitative Comparison of Analytical Methods

The following tables summarize the performance of validated analytical methods for the quantification of Tafluprost acid and 15-keto-13,14-dihydro-PGF2α in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for both, offering high sensitivity and specificity.

Table 1: LC-MS/MS Method Performance for Tafluprost Acid in Human Plasma

ParameterReported ValueReference
Lower Limit of Quantification (LLOQ)0.1 ng/mL[1]
Linearity Range0.1 - 100 ng/mL[1]
Inter-assay Precision (%CV)< 15%[2]
Intra-assay Precision (%CV)< 15%[2]
Recovery> 85%[3]

Table 2: LC-MS/MS Method Performance for 15-keto-13,14-dihydro-PGF2α (PGFM) in Human Plasma and Urine

ParameterPlasmaUrineReference
Lower Limit of Quantification (LLOQ)~15 pg/mL (RIA)0.025 ng/mL (LC-MS/MS)
Linearity Range2.3 - 5,000 pg/mL (ELISA)0.025 - 20 ng/mL (LC-MS/MS)
Inter-assay Precision (%CV)12.2% (RIA)< 15% (LC-MS/MS)
Intra-assay Precision (%CV)14.0% (RIA)< 15% (LC-MS/MS)
RecoveryNot specified> 90%

Note: Direct head-to-head comparison studies are limited. Data is compiled from various sources and methodologies (LC-MS/MS, RIA, ELISA) which should be considered when comparing values.

Experimental Protocols

Detailed methodologies for the quantification of Tafluprost acid and PGFM are crucial for reproducibility and validation.

Protocol 1: Quantification of Tafluprost Acid in Human Plasma by LC-MS/MS

This protocol is based on established methods for prostaglandin analysis.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., Tafluprost-d4).

  • Add 50 µL of 2% formic acid to acidify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 30% B, increase to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometric Conditions

  • Ionization: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tafluprost Acid: Precursor ion (Q1) m/z ~451.2 -> Product ion (Q3) m/z ~339.2

    • Internal Standard (Tafluprost-d4): Precursor ion (Q1) m/z ~455.2 -> Product ion (Q3) m/z ~343.2

  • Optimization: Dwell time, collision energy, and other source parameters should be optimized for the specific instrument used.

Protocol 2: Quantification of 15-keto-13,14-dihydro-PGF2α (PGFM) in Human Urine by LC-MS/MS

This protocol is adapted from validated methods for urinary prostaglandin metabolite analysis.

1. Sample Preparation (Solid Phase Extraction)

  • To 1 mL of urine, add 10 µL of an internal standard solution (e.g., PGFM-d4).

  • Condition a mixed-mode anion exchange SPE cartridge with methanol (B129727) followed by water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with water, followed by hexane.

  • Elute the analyte with a mixture of ethyl acetate (B1210297) and methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 0.1% acetic acid in water.

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% acetic acid.

  • Gradient: A linear gradient tailored to resolve PGFM from other urinary components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45 °C.

3. Mass Spectrometric Conditions

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or ESI, negative mode.

  • MRM Transitions:

    • PGFM: Precursor ion (Q1) m/z 353.2 -> Product ion (Q3) m/z 193.1

    • Internal Standard (PGFM-d4): Precursor ion (Q1) m/z 357.2 -> Product ion (Q3) m/z 197.1

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Tafluprost_Metabolism Tafluprost Tafluprost (Prodrug) Tafluprost_Acid Tafluprost Acid (Active Metabolite) Tafluprost->Tafluprost_Acid Corneal Esterases Beta_Oxidation ß-Oxidation Tafluprost_Acid->Beta_Oxidation Metabolites Inactive Metabolites (e.g., dinor and tetranor derivatives) Beta_Oxidation->Metabolites

Tafluprost Metabolic Pathway

PGF2a_Metabolism PGF2a Prostaglandin F2α Keto_PGF2a 15-keto-PGF2α PGF2a->Keto_PGF2a 15-PGDH PGFM 15-keto-13,14-dihydro-PGF2α (PGFM) Keto_PGF2a->PGFM 15-ketoprostaglandin Δ13-reductase Tetranor_Metabolites Tetranor Metabolites PGFM->Tetranor_Metabolites ß-Oxidation

Endogenous PGF2α Metabolism

Biomarker_Validation_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Validation Method Validation Biological_Matrix Biological Matrix (Plasma, Urine, etc.) Spiking Spike with Internal Standard Biological_Matrix->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Chromatography Chromatographic Separation (HPLC/UPLC) Concentration->Chromatography Ionization Ionization (ESI/APCI) Chromatography->Ionization Detection Mass Spectrometry (MRM) Ionization->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition Linearity Linearity Accuracy Accuracy Precision Precision LLOQ LLOQ Stability Stability Data_Acquisition->Linearity Data_Acquisition->Accuracy Data_Acquisition->Precision Data_Acquisition->LLOQ Data_Acquisition->Stability

Biomarker Validation Workflow

Conclusion

The validation of robust and reliable biomarkers is paramount in drug development and clinical research. For assessing the metabolic fate of Tafluprost, Tafluprost acid is the definitive biomarker. Its quantification, primarily in plasma and ocular fluids, provides critical pharmacokinetic data. For evaluating the systemic, endogenous PGF2α pathway, 15-keto-13,14-dihydro-PGF2α (PGFM) is the biomarker of choice due to its stability and representative nature of in vivo PGF2α production. The selection between these biomarkers is entirely dependent on the research question. The provided experimental protocols and performance data serve as a foundation for laboratories to establish and validate their own assays for these important analytes.

References

Safety Operating Guide

Safe Handling and Disposal of 9-keto Tafluprost: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-keto Tafluprost is a derivative of Tafluprost, a potent prostaglandin (B15479496) F2α analog.[1] Like other compounds in this class, it is a pharmacologically active substance that requires careful handling to ensure the safety of laboratory personnel and prevent environmental contamination.[2] Due to its potential to cause adverse effects even at very low concentrations, particularly with intended use near the eyes, strict adherence to safety protocols is essential.[2] This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure. Based on safety data for Tafluprost and its formulations, the following PPE is recommended. It is crucial to consider double gloving for enhanced protection.[3][4]

Protection Type Required Equipment Guidelines and Remarks
Respiratory Protection NIOSH/MSHA approved respiratorRequired when ventilation is inadequate, when handling dusty conditions, or when potential for aerosol formation exists. A positive pressure air-supplied respirator is recommended if there is potential for uncontrolled release or if exposure levels are unknown.
Hand Protection Chemical-resistant glovesConsider double gloving. Ensure gloves are appropriate for the solvent used (e.g., methyl acetate).
Eye and Face Protection Safety glasses with side-shields or gogglesIf the work involves dusty conditions, mists, or aerosols, appropriate goggles are necessary. A faceshield or other full-face protection should be worn if there is any potential for direct facial contact.
Skin and Body Protection Laboratory coat or work uniformAdditional protective garments such as sleevelets, aprons, or disposable suits should be used to avoid any exposed skin surfaces. Use proper degowning techniques to remove potentially contaminated clothing.

Operational Plan: Handling and First Aid Protocols

Safe handling requires a combination of engineering controls and strict procedural adherence. No open handling should be permitted; totally enclosed processes and containment technologies like glove boxes are recommended.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. Use process enclosures, local exhaust ventilation (e.g., Biosafety Cabinet), or other engineering controls to maintain airborne levels as low as reasonably achievable.

  • Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible.

Step-by-Step Handling Procedure
  • Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.

  • Containment: Whenever possible, use closed processing systems or containment technologies like glove boxes to prevent leakage into the workplace.

  • Handling: Avoid contact with eyes, skin, and clothing. Prevent the formation of dust and aerosols.

  • Ignition Sources: Keep the substance away from ignition sources and do not smoke in the handling area. Protect against electrostatic charges.

First Aid Measures
  • In case of Inhalation: Move the person to fresh air. If symptoms occur, get medical attention.

  • In case of Skin Contact: Wash the affected area with soap and water as a precaution.

  • In case of Eye Contact: Immediately flush eyes with plenty of water for several minutes, holding eyelids open. If irritation develops and persists, seek medical attention.

  • In case of Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Get medical attention if symptoms occur.

Operational Plan: Spill and Disposal Procedures

Prompt and correct response to spills is critical to prevent wider contamination and exposure.

Spill Cleanup Protocol
  • Evacuate: Evacuate personnel to safe areas.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Absorb: Absorb the spill with a liquid-binding material such as sand, diatomite, or universal binders.

  • Collect: Place the absorbed material into a suitable container for disposal.

  • Decontaminate: Clean the spill area and any contaminated equipment.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.

Waste Disposal Plan
  • Contaminated Materials: All materials used in the handling of this compound, including empty containers, disposable PPE, and spill cleanup materials, should be treated as contaminated waste.

  • Disposal: Dispose of waste in accordance with all applicable environmental regulations. Do not allow the product to enter drains or water courses. Local authorities should be advised if significant spillages cannot be contained.

Procedural Workflow for Handling this compound

The following diagram outlines the critical steps for safely handling this compound from preparation to final disposal.

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation & Pre-Handling cluster_handling 2. Compound Handling cluster_post 3. Post-Handling & Decontamination cluster_disposal 4. Waste Management prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_eng Verify Engineering Controls (Ventilation, Fume Hood) prep_ppe->prep_eng handle_weigh Weigh/Aliquot in Containment (Glove Box) prep_eng->handle_weigh handle_exp Perform Experiment (Avoid Aerosol Generation) handle_weigh->handle_exp post_decon Decontaminate Work Surfaces & Equipment handle_exp->post_decon post_ppe Doff & Segregate Contaminated PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_waste Collect all contaminated materials (solid & liquid) post_wash->disp_waste disp_label Label as Hazardous Waste disp_waste->disp_label disp_dispose Dispose via certified hazardous waste stream disp_label->disp_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.